Product packaging for 4,5-Dichloroisothiazole-3-carboxylic acid(Cat. No.:CAS No. 131947-13-2)

4,5-Dichloroisothiazole-3-carboxylic acid

Cat. No.: B143227
CAS No.: 131947-13-2
M. Wt: 198.03 g/mol
InChI Key: ZFEHQZVNKOESSZ-UHFFFAOYSA-N
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Description

4,5-Dichloroisothiazole-3-carboxylic acid is a useful research compound. Its molecular formula is C4HCl2NO2S and its molecular weight is 198.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HCl2NO2S B143227 4,5-Dichloroisothiazole-3-carboxylic acid CAS No. 131947-13-2

Properties

IUPAC Name

4,5-dichloro-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)7-10-3(1)6/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEHQZVNKOESSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361340
Record name 4,5-Dichloroisothiazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131947-13-2
Record name 4,5-Dichloroisothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131947-13-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,5-Dichloroisothiazole-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 4,5-Dichloroisothiazole-3-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound belonging to the isothiazole family. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a key structural motif in various biologically active molecules. The presence of two chlorine atoms and a carboxylic acid group on the isothiazole ring imparts specific chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Derivatives of dichloroisothiazole carboxylic acids have shown notable fungicidal and antiviral activities, highlighting the importance of this chemical scaffold in drug discovery and development.[1][2]

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and reactivity of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

PropertyValueReference
IUPAC Name 4,5-dichloro-1,2-thiazole-3-carboxylic acid[3]
CAS Number 131947-13-2[3][4]
Molecular Formula C₄HCl₂NO₂S[3][5]
Molecular Weight 198.03 g/mol [3]
Exact Mass 196.9105048 Da[3]
Appearance Solid (form may vary)[6] (by analogy with isomer)
InChI InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)7-10-3(1)6/h(H,8,9)[3][5]
InChIKey ZFEHQZVNKOESSZ-UHFFFAOYSA-N[3][5]
SMILES C1(=C(SN=C1C(=O)O)Cl)Cl[7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Spectroscopy Type Data Summary
¹H NMR A ¹H Nuclear Magnetic Resonance spectrum is available. The spectrum was recorded using DMSO-d6 as the solvent on a 500.134 MHz spectrometer. The acidic proton of the carboxylic group is expected to be the primary observable signal.[5]

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and analysis of this compound and its derivatives.

Synthesis of 4,5-Dichloroisothiazole-3-carbonyl chloride

The conversion of the carboxylic acid to its more reactive acyl chloride derivative is a key step for synthesizing amides and esters.[8]

Protocol:

  • Combine this compound with 1.2 equivalents of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) to the mixture.

  • Heat the reaction mixture. The reaction time is significantly shortened to approximately 3 hours compared to methods without a DMF catalyst.[8]

  • Monitor the reaction for the complete conversion of the starting material.

  • After completion, remove the excess thionyl chloride, typically under reduced pressure, to yield the crude 4,5-Dichloroisothiazole-3-carbonyl chloride, which can be used in subsequent steps.

Synthesis of Amide and Ester Derivatives

The acyl chloride is a versatile intermediate for creating a library of amide and ester derivatives.[8]

Protocol for Amidation/Esterification:

  • Dissolve the appropriate amine (for amides) or alcohol/phenol (for esters) in a suitable aprotic solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4,5-Dichloroisothiazole-3-carbonyl chloride to the cooled amine/alcohol solution.

  • Allow the reaction to proceed, typically with stirring, letting it warm to room temperature.

  • Monitor the reaction's progress using a suitable chromatographic technique (e.g., TLC).

  • Upon completion, perform an aqueous workup to remove any unreacted starting materials and byproducts.

  • Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purify the final product using column chromatography or recrystallization.

General Analytical HPLC Method for Carboxylic Acids

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of carboxylic acids and monitoring reaction progress.[9][10]

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile.[10]

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 100 mg/L).[10] If necessary, filter the sample through a 0.22 µm filter.[10]

  • Chromatographic Conditions:

    • Column: Use a reverse-phase column (e.g., C18).

    • Detection: UV detection is typically suitable for aromatic carboxylic acids.

    • Flow Rate: A standard flow rate (e.g., 1 mL/min) is generally used.

    • Injection Volume: Inject a small volume (e.g., 10-20 µL) of the sample solution.

  • Analysis: Run the sample and analyze the resulting chromatogram for the retention time and peak area to determine purity or concentration against a standard.

Chemical Reactivity and Biological Significance

Reactivity of the Carboxyl Group

The carboxylic acid functional group is the primary site of reactivity in this compound.[11]

  • Acyl Halide Formation: As detailed in the protocol above, it readily reacts with reagents like thionyl chloride to form the highly reactive 4,5-Dichloroisothiazole-3-carbonyl chloride.[8] This is a crucial step for creating derivatives.[8][11]

  • Esterification and Amidation: The resulting acyl chloride is an excellent electrophile for reactions with nucleophiles such as alcohols, phenols, and amines to produce a wide range of esters and amides.[8]

  • Reduction: The carboxylic acid group can be selectively reduced. For instance, treatment with borane (BH₃) can reduce the carboxyl group to a hydroxymethyl group.[8]

Caption: Synthetic pathways of this compound.

Biological Activity and Applications

While specific biological data for this compound is limited in the provided search results, the broader class of dichloroisothiazole derivatives shows significant biological activity.

  • Fungicidal Activity: Ester derivatives of the related 3,4-dichloroisothiazole coumarin structure have demonstrated potent fungicidal activity against various plant pathogens like Alternaria solani and Botrytis cinerea.[2] This suggests that derivatives of the 4,5-dichloro isomer could also possess valuable agrochemical properties.

  • Antiviral Activity: Amide derivatives of 3,4-Dichloroisothiazole-5-carboxylic acid have been shown to have good activity against the Tobacco Mosaic Virus (TMV) and can induce systemic acquired resistance in plants.[1]

  • Pharmaceutical Potential: The isothiazole ring is a known pharmacophore. Derivatives have been investigated for various therapeutic applications, including anticancer and antibacterial activities.[12][13][14] The reactivity of this compound makes it an attractive starting material for synthesizing new chemical entities for drug discovery programs.

Caption: Application potential based on the core chemical scaffold.

Conclusion

This compound is a versatile chemical building block with significant potential in applied chemistry. Its well-defined chemical properties and predictable reactivity, centered around the carboxylic acid group, allow for the straightforward synthesis of a diverse range of amide and ester derivatives. Based on the demonstrated biological activities of closely related analogues, this compound and its derivatives are promising candidates for the development of new fungicides, plant protection agents, and therapeutic compounds. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to explore the full potential of this valuable isothiazole scaffold.

References

An In-depth Technical Guide to the Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 4,5-dichloroisothiazole-3-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing from fundamental starting materials and culminating in the target carboxylic acid. This document furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its replication and further investigation by researchers in the field.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage involves the construction of the isothiazole ring to form the nitrile precursor, 4,5-dichloro-3-cyanoisothiazole. The subsequent stage is the hydrolysis of this nitrile to the desired carboxylic acid. While direct, detailed experimental protocols for the synthesis of the 4,5-dichloro-3-cyanoisothiazole precursor are not extensively documented in readily available literature, a robust pathway can be constructed based on established methods for analogous isomers and related functional group transformations.

A plausible and documented approach for the synthesis of the nitrile precursor involves the dehydration of 4,5-dichloroisothiazole-3-carboxamide. The carboxamide itself is typically derived from the target carboxylic acid, suggesting a circular reference in some literature. However, the formation of the core dichloroisothiazole nitrile ring system from basic precursors has been detailed in patent literature for the isomeric 3,4-dichloro-5-cyanoisothiazole. This analogous synthesis, starting from sodium cyanide, carbon disulfide, and chlorine, provides a foundational methodology for accessing the required 4,5-dichloro-3-cyanoisothiazole intermediate.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Starting Materials (e.g., Sodium Cyanide, Carbon Disulfide, Chlorine) Step1 Step 1: Formation of Isothiazole Ring (Analogous to patent literature for isomers) Start->Step1 Intermediate 4,5-Dichloro-3-cyanoisothiazole Step1->Intermediate Step2 Step 2: Hydrolysis of Nitrile Intermediate->Step2 Product This compound Step2->Product Dehydration_Reaction reactant 4,5-Dichloroisothiazole-3-carboxamide product 4,5-Dichloro-3-cyanoisothiazole reactant->product Dehydration reagent P₂O₅ Hydrolysis_Reaction reactant 4,5-Dichloro-3-cyanoisothiazole product This compound reactant->product Hydrolysis reagent H₃O⁺ or OH⁻

Unraveling the Mechanism of Action of 4,5-Dichloroisothiazole-3-carboxylic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – An in-depth review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for 4,5-Dichloroisothiazole-3-carboxylic acid. While the broader class of isothiazole derivatives is known for a range of biological activities, detailed pharmacological, toxicological, and enzymatic studies elucidating the cellular targets and signaling pathways affected by this particular compound are not extensively documented in the public domain.

This technical guide aims to consolidate the available information on this compound and provide a framework for potential mechanisms based on the activities of structurally related isothiazole compounds. This document is intended for researchers, scientists, and drug development professionals who are interested in this molecule and its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various chemical suppliers and public databases.

PropertyValueSource
Molecular Formula C₄HCl₂NO₂SPubChem[1]
Molecular Weight 198.03 g/mol PubChem[1]
CAS Number 131947-13-2PubChem[1]
Appearance Powder or liquidLookChem[2]
Purity Typically ≥97%Thermo Fisher Scientific[3]
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.PubChem[1], ChemicalBook[4]

Known Biological Activities of Isothiazole Derivatives

While specific data for this compound is scarce, the isothiazole scaffold is a well-established pharmacophore with a wide range of biological activities. These activities offer potential avenues for investigating the mechanism of the target compound.

  • Antimicrobial and Antifungal Activity: Isothiazole derivatives are widely used as biocides and fungicides.[5] The general proposed mechanisms for antimicrobial action include the disruption of cell walls and membranes, inhibition of protein and nucleic acid synthesis, and interference with metabolic pathways.[6] For instance, some thiazole derivatives have been shown to inhibit enzymes like E. coli MurB, which is involved in bacterial cell wall synthesis, and 14a-lanosterol demethylase in fungi.[7]

  • Enzyme Inhibition: Certain thiazole-containing compounds have been identified as inhibitors of specific enzymes. For example, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been reported as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[8]

  • Anticancer and Antiproliferative Activity: Some isothiazole derivatives have demonstrated antiproliferative effects against various cancer cell lines, though the specific mechanisms are often not fully elucidated.[9]

It is important to note that these are general activities of the broader isothiazole class, and the specific activity and mechanism of this compound may differ significantly based on its unique substitution pattern.

Postulated Mechanism of Action for this compound

Based on the known reactivity of isothiazoles and related compounds, a hypothetical mechanism of action for its potential antimicrobial properties can be proposed. This serves as a starting point for future experimental validation.

G cluster_cell Microbial Cell CellWall Cell Wall/ Membrane IntracellularTargets Intracellular Targets (Enzymes, DNA) Compound 4,5-Dichloroisothiazole- 3-carboxylic acid Compound->CellWall Disruption of membrane integrity Compound->IntracellularTargets Inhibition of essential cellular processes

Caption: Postulated antimicrobial mechanism of action.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the specific mechanism of action of this compound, a series of well-established experimental protocols would be required. The following outlines a potential workflow for researchers.

G Start Initial Screening TargetID Target Identification Start->TargetID Broad-spectrum antimicrobial assays MechanismValidation Mechanism Validation TargetID->MechanismValidation Affinity chromatography, proteomics, genetic screens SAR Structure-Activity Relationship (SAR) Studies MechanismValidation->SAR Enzyme kinetics, cell-based assays End Elucidated Mechanism SAR->End Synthesis and testing of analogues

Caption: Experimental workflow for mechanism elucidation.

A detailed, hypothetical protocol for an initial enzyme inhibition screening assay is provided below.

Protocol: General Enzyme Inhibition Screening

  • Objective: To assess the inhibitory activity of this compound against a panel of commercially available enzymes relevant to microbial survival (e.g., proteases, kinases, metabolic enzymes).

  • Materials:

    • This compound

    • Target enzymes

    • Substrates for each enzyme (preferably chromogenic or fluorogenic)

    • Assay buffer specific to each enzyme

    • 96-well microplates

    • Microplate reader

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the assay buffer, the target enzyme, and varying concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (known inhibitor). c. Incubate the plate for a predetermined time at the optimal temperature for the enzyme. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the reaction kinetics by measuring the absorbance or fluorescence at regular intervals using a microplate reader. f. Calculate the percentage of inhibition for each concentration of the test compound. g. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The current body of scientific literature lacks specific details on the mechanism of action of this compound. While its isothiazole core suggests potential antimicrobial or other biological activities through mechanisms such as enzyme inhibition or cell membrane disruption, these remain speculative without direct experimental evidence.

Future research should focus on systematic screening of this compound against various biological targets to identify its primary mode of action. The experimental workflow and protocols outlined in this guide provide a roadmap for such investigations. Elucidating the mechanism of action will be crucial for unlocking the potential therapeutic or industrial applications of this compound.

References

The Multifaceted Biological Activities of Isothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the isothiazole scaffold reveals a versatile pharmacophore with significant potential across a spectrum of therapeutic areas. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of isothiazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of numerous derivatives with potent and selective biological activities. These compounds have demonstrated significant promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, as well as potent enzyme inhibitors.[2][3][4][5] This guide delves into the core biological activities of isothiazole derivatives, offering a valuable resource for the design and development of novel therapeutics.

Anticancer Activity

Isothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[6][7][8] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins that are critical for cancer cell proliferation, survival, and metastasis.

Inhibition of Key Oncogenic Kinases

Several isothiazole derivatives have been identified as potent inhibitors of protein kinases that play crucial roles in cancer signaling pathways.

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers.[9][10][11] Isothiazole-based compounds have been developed as potent Aurora kinase inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[12][13]

  • c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.[14][15][16] Isothiazole derivatives have been investigated as c-Met inhibitors, offering a strategy to block this important oncogenic pathway.[17]

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport, making them a key target for anticancer drugs.[18][19] Certain isothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[20][21][22]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression.[23] Their dysregulation is a hallmark of many cancers. Isothiazole-containing compounds have been developed as HDAC inhibitors, promoting the re-expression of tumor suppressor genes and inducing cancer cell death.[2][24][25][26]

Quantitative Data: Anticancer Activity of Isothiazole Derivatives
Compound ClassTarget/MechanismCell LineActivity (IC₅₀)Reference
Aminothiazole DerivativesAurora Kinase InhibitionVarious Cancer CellsNanomolar to low micromolar range[12][13]
Thiazole-Naphthalene DerivativesTubulin Polymerization InhibitionMCF-7, A5490.48 - 0.97 µM[21]
Bisthiazole-based Hydroxamic AcidsHDAC InhibitionHCT-116Low micromolar to mid-nanomolar range[24]
Thiazole-based derivativesCytotoxicitySaOS-2High concentrations decrease proliferation[6]
Platinum(II) complexes with 4-nitroisothiazolesDNA interactionMCF-7, ES-2, A549Comparable to cisplatin[27]
Thiazole-2-acetamide derivativesTubulin Polymerization InhibitionFour human cancer cell linesGI₅₀ values of 6, 7, and 8 µM[22]
Coumarin-thiazole derivativesDual EGFR/HDAC1 inhibitionHCT-116, MCF-7Promising selectivity indices[28]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Isothiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade.[4][29]

Inhibition of 5-Lipoxygenase (5-LOX) and Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1)

The arachidonic acid cascade is a central pathway in inflammation, leading to the production of pro-inflammatory mediators like leukotrienes and prostaglandins.[30][31] Isothiazole derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E₂ synthase-1 (mPGES-1), enzymes that are critical for the production of leukotrienes and prostaglandin E₂, respectively.[1][32][33] This dual inhibition offers a promising strategy for the development of potent anti-inflammatory drugs with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: Anti-inflammatory Activity of Isothiazole Derivatives
Compound ClassTargetAssayActivityReference
5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamidesNot specifiedCarrageenan-induced edemaSignificant anti-inflammatory activity[4]
Thiazolyl and isothiazolyl azomethine derivativesNot specifiedCarrageenan-induced mice paw edemaInhibition of 16.3-64%[4]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Isothiazole derivatives have shown a broad spectrum of activity against various pathogenic bacteria and fungi.[34][35][36]

The antimicrobial mechanism of action for some isothiazole derivatives involves the inhibition of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is a key enzyme in bacterial fatty acid synthesis.[34]

Quantitative Data: Antimicrobial Activity of Isothiazole Derivatives
Compound ClassOrganismActivity (MIC)Reference
3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazolesGram-positive and Gram-negative bacteria4 to 32 µg/mL[2]
5-{[(1H-benzo[d]imidazol-2ʹ-yl)thio]methyl}-3-aryl isothiazole derivativesGram-positive and Gram-negative bacteriaSignificant activity reported[2]
1,3-Thiazole and benzo[d]thiazole derivativesS. aureus, E. coli, A. niger50–75 µg/mL for benzo[d]thiazole derivatives[36]
Thiazole-quinolinium derivativesMRSA, VRE1-16 mg/mL[34]
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus, E. coli16.1 µM[34]

Antiviral Activity

Isothiazole derivatives have also demonstrated promising activity against a range of viruses, including both RNA and DNA viruses.[37][38][39] Specific derivatives have shown efficacy against picornaviruses, measles virus, and human immunodeficiency virus (HIV).[37][38] The mechanism of antiviral action is still under investigation for many of these compounds but may involve the inhibition of viral enzymes or interference with viral entry or replication processes.[40]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes influenced by isothiazole derivatives, the following diagrams have been generated using Graphviz.

G Inhibition of Aurora Kinase Signaling by Isothiazole Derivatives cluster_pathway cluster_inhibition Proliferation Cell Proliferation G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G2M_Arrest->Apoptosis Aurora_Kinase Aurora Kinase Mitotic_Events Proper Mitotic Events (Centrosome Separation, Spindle Assembly) Aurora_Kinase->Mitotic_Events Promotes Aurora_Kinase->Mitotic_Events Isothiazole Isothiazole Derivative Isothiazole->Aurora_Kinase Inhibits Isothiazole->Aurora_Kinase Mitotic_Events->Proliferation Mitotic_Events->Proliferation

Figure 1: Simplified signaling pathway of Aurora Kinase inhibition.

G Disruption of Tubulin Polymerization by Isothiazole Derivatives cluster_pathway cluster_inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Microtubules->Spindle G2M_Arrest G2/M Arrest Cell_Division Cell Division Spindle->Cell_Division Spindle->Cell_Division Isothiazole Isothiazole Derivative Isothiazole->Microtubules Inhibits Isothiazole->Microtubules Apoptosis Apoptosis G2M_Arrest->Apoptosis G2M_Arrest->Apoptosis

Figure 2: Mechanism of tubulin polymerization inhibition.

G Workflow for In Vitro Anticancer MTT Assay Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Isothiazole Derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Calculate Calculate Cell Viability and IC₅₀ Measure->Calculate End End Calculate->End

Figure 3: Experimental workflow for the MTT assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of isothiazole derivatives.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isothiazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the isothiazole derivative or vehicle (control) orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before carrageenan injection. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the agent that prevents visible growth.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

  • Preparation of Compound Dilutions: Perform a two-fold serial dilution of the isothiazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Antiviral Activity: Plaque Reduction Assay

This assay is the gold standard for measuring the efficacy of antiviral compounds that inhibit the replication of lytic viruses.

Principle: Infectious virus particles create localized areas of cell death or lysis (plaques) in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number of plaques formed.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus and Compound Incubation: Prepare serial dilutions of the isothiazole derivative. Mix each dilution with a standard amount of virus and incubate for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.

  • Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques unstained.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Conclusion

The isothiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral effects, underscores the significant potential of this heterocyclic system in addressing a wide array of unmet medical needs. The information provided in this technical guide, from quantitative activity data to detailed experimental protocols and pathway visualizations, is intended to serve as a valuable resource for researchers dedicated to the exploration and development of novel isothiazole-based drugs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of innovative medicines.

References

4,5-Dichloroisothiazole-3-carboxylic acid CAS number 131947-13-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-Dichloroisothiazole-3-carboxylic acid

CAS Number: 131947-13-2

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound available for research and development. While specific biological data on this particular molecule is limited in public literature, it serves as a valuable intermediate in the synthesis of novel chemical entities. This document collates its known chemical properties, safety information, and key experimental methodologies for its derivatization. It also contextualizes its potential within the broader field of isothiazole chemistry for drug discovery and agrochemical research professionals.

Chemical Properties and Identifiers

This compound is a solid, crystalline compound.[1][2] Its core structure is a five-membered isothiazole ring, substituted with chlorine atoms at positions 4 and 5, and a carboxylic acid group at position 3.[3] This arrangement of functional groups makes it a versatile building block in organic synthesis.

ParameterValueSource(s)
CAS Number 131947-13-2[3][4][5]
IUPAC Name 4,5-dichloro-1,2-thiazole-3-carboxylic acid[3]
Synonyms 4,5-Dichloro-isothiazole-3-carboxylic acid[4]
Molecular Formula C₄HCl₂NO₂S[3][5]
Molecular Weight 198.03 g/mol [3][5]
Physical Form Powder / Solid[1]
Melting Point 169 °C[2]
Boiling Point 205.9 ± 40.0 °C (Predicted)[2]
Density 1.824 ± 0.06 g/cm³ (Predicted)[2]

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Hazard ClassDescriptionSource(s)
Health Hazard Irritating to eyes, respiratory system, and skin.[1]
Ingestion Hazard May be harmful if swallowed.[1]
Inhalation Hazard May be harmful if inhaled; causes respiratory tract irritation.[1]
Skin Contact May be harmful if absorbed through the skin; causes skin irritation.[1]
First Aid (Eyes) Flush with plenty of water for at least 15 minutes.[1]
First Aid (Skin) Flush skin with plenty of water for at least 15 minutes.[1]
First Aid (Inhalation) Move to fresh air immediately.[1]

Role in Chemical Synthesis

As a carboxylic acid, this compound is a precursor for a variety of derivatives. Its primary application in documented research is its conversion into amides and esters.[6] This is typically achieved via an acid chloride intermediate, which is highly reactive towards nucleophiles like amines and alcohols. The isothiazole ring itself is a significant scaffold in medicinal and agrochemical chemistry, known to be a component of various biologically active molecules.[7][8][9]

Derivatives of the isomeric compound, 3,4-dichloroisothiazole-5-carboxylic acid, have demonstrated broad-spectrum fungicidal activity and efficacy against the Tobacco Mosaic Virus (TMV).[8] Other isothiazole-based compounds have reported anti-HIV, antiproliferative, and anti-inflammatory properties, highlighting the therapeutic potential of this chemical class.[9][10]

G cluster_activation Activation Step cluster_derivatization Derivatization Reactions A 4,5-Dichloroisothiazole- 3-carboxylic Acid B 4,5-Dichloroisothiazole- 3-carbonyl Chloride A->B SOCl2, cat. DMF C Amides B->C + R-NH2 (Amine) D Esters B->D + R-OH (Alcohol) G A Core Scaffold (e.g., 4,5-Dichloroisothiazole- 3-carboxylic Acid) B Synthesis of Chemical Library (Amides, Esters, etc.) A->B Derivatization C High-Throughput Biological Screening B->C Assay Panel (e.g., Antiviral, Fungicidal) D Hit Identification C->D E Lead Optimization (SAR Studies) D->E Structure-Activity Relationship F Candidate Compound E->F

References

In-Depth Technical Guide: Structure Elucidation of 4,5-Dichloroisothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4,5-Dichloroisothiazole-3-carboxylic acid. It details the key analytical techniques and experimental protocols used to confirm the chemical structure and purity of this compound. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of isothiazole derivatives in drug discovery and development. Spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, are presented and analyzed. Detailed experimental protocols for the synthesis and characterization are also provided to ensure reproducibility.

Introduction

This compound is a heterocyclic compound belonging to the isothiazole class. Isothiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, various substituted isothiazoles have demonstrated analgesic, antipyretic, fungicidal, and herbicidal properties.[1] The structural elucidation of such compounds is a critical step in drug discovery and development, ensuring the correct molecular architecture for subsequent studies, including structure-activity relationship (SAR) analysis and in vivo testing. This guide outlines the systematic approach to confirming the structure of this compound through a combination of modern spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₄HCl₂NO₂S
Molecular Weight 198.02 g/mol
CAS Number 131947-13-2
Appearance Solid

Synthesis and Characterization Workflow

The general workflow for the synthesis and structural confirmation of this compound involves the hydrolysis of a nitrile precursor, followed by purification and subsequent spectroscopic analysis.

workflow cluster_synthesis Synthesis cluster_characterization Structure Elucidation Start Start Nitrile Hydrolysis Nitrile Hydrolysis Start->Nitrile Hydrolysis Aqueous Acid or Base Purification Purification Nitrile Hydrolysis->Purification Recrystallization/Chromatography 1H_NMR ¹H NMR Purification->1H_NMR 13C_NMR ¹³C NMR Purification->13C_NMR Mass_Spec Mass Spectrometry Purification->Mass_Spec IR_Spec IR Spectroscopy Purification->IR_Spec Structure_Confirmed Structure_Confirmed 1H_NMR->Structure_Confirmed 13C_NMR->Structure_Confirmed Mass_Spec->Structure_Confirmed IR_Spec->Structure_Confirmed

Workflow for Synthesis and Structure Elucidation.

Experimental Protocols

Synthesis of this compound via Nitrile Hydrolysis

The synthesis of this compound can be achieved through the hydrolysis of 4,5-dichloroisothiazole-3-carbonitrile. Both acidic and basic conditions can be employed for this transformation.[2][3][4][5]

Protocol for Acidic Hydrolysis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-dichloroisothiazole-3-carbonitrile in a solution of dilute hydrochloric acid (e.g., 6 M HCl).

  • Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (disappearance of the starting nitrile), allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any remaining acid and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product under vacuum to yield this compound.

Protocol for Basic Hydrolysis:

  • Reaction Setup: In a round-bottom flask, dissolve 4,5-dichloroisothiazole-3-carbonitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heating: Heat the mixture, and monitor the reaction by TLC.

  • Acidification: After the hydrolysis is complete, cool the reaction mixture to room temperature. Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. This will protonate the carboxylate salt to form the free carboxylic acid, which will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize as described in the acidic hydrolysis protocol.

  • Drying: Dry the purified product under vacuum.

Spectroscopic Characterization

The following protocols outline the standard procedures for acquiring the spectroscopic data necessary for the structure elucidation of this compound.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

    • Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and characteristic fragment ions.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Spectroscopic Data and Interpretation

The structural confirmation of this compound is based on the collective interpretation of data from various spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple, showing a single broad singlet for the acidic proton of the carboxylic acid group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 14.0broad s1H-COOH

Note: The exact chemical shift of the carboxylic acid proton is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on studies of related 3-substituted 4,5-dichloroisothiazoles, the characteristic chemical shifts for the isothiazole ring carbons can be predicted.[1]

Chemical Shift (δ) ppmAssignment
~160 - 170C=O (Carboxylic acid)
~146 - 149C3 (Isothiazole ring)
~118 - 123C4 or C5 (Isothiazole ring)
~102 - 116C4 or C5 (Isothiazole ring)
Mass Spectrometry

The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern.

m/zInterpretation
197/199/201[M-H]⁻ molecular ion cluster (due to ³⁵Cl and ³⁷Cl isotopes)
153/155/157[M-H-CO₂]⁻ fragment (loss of carbon dioxide)
179/181/183[M-H₂O]⁻ fragment (loss of water)

Fragmentation Pathway:

fragmentation M_H [M-H]⁻ m/z 197/199/201 Loss_CO2 [M-H-CO₂]⁻ m/z 153/155/157 M_H->Loss_CO2 - CO₂ Loss_H2O [M-H₂O]⁻ m/z 179/181/183 M_H->Loss_H2O - H₂O

Proposed Mass Spectrometry Fragmentation.

The mass spectra of carboxylic acids often show prominent peaks corresponding to the loss of water (M-18) and the carboxyl group (M-45).[6] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic acid dimer)[7][8]
1760 - 1690StrongC=O stretch (Carboxylic acid)[7][8]
~1400MediumC-O-H bend
~1250MediumC-O stretch
~920Medium, BroadO-H out-of-plane bend (Dimer)
Below 800Medium-StrongC-Cl stretch

The very broad O-H stretching absorption is characteristic of a hydrogen-bonded carboxylic acid dimer.[7][8]

Logical Framework for Structure Confirmation

The final confirmation of the structure of this compound is achieved by integrating the data from all spectroscopic techniques.

logic Data Spectroscopic Data HNMR ¹H NMR: - Broad singlet ~13-14 ppm Data->HNMR CNMR ¹³C NMR: - Carbonyl carbon ~160-170 ppm - Three isothiazole carbons Data->CNMR MS Mass Spec: - Correct molecular ion cluster - Loss of CO₂ and H₂O Data->MS IR IR Spec: - Broad O-H stretch (3300-2500 cm⁻¹) - Strong C=O stretch (1760-1690 cm⁻¹) Data->IR Interpretation Interpretation HNMR->Interpretation CNMR->Interpretation MS->Interpretation IR->Interpretation Structure Confirmed Structure: 4,5-Dichloroisothiazole- 3-carboxylic acid Interpretation->Structure

Logical Flow for Structure Confirmation.

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. The data obtained from these techniques are consistent with the proposed molecular structure, providing a solid foundation for its use in further research and development activities, particularly in the field of medicinal chemistry. The detailed protocols provided in this guide offer a clear and reproducible methodology for the synthesis and characterization of this important isothiazole derivative.

References

An In-depth Technical Guide to the Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-dichloroisothiazole-3-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development. This document outlines the core synthetic pathways, provides detailed experimental protocols for key reactions, and presents quantitative data in a clear and accessible format.

Synthesis of this compound

A general procedure for the synthesis of dichloroisothiazole carbonitriles involves the chlorination of an alkali-metal cyanodithioformate[1]. Another approach for a similar isomer involves the reaction of a ferricyanide complex with carbon disulfide and chlorine[2]. Following the formation of the nitrile, it can be hydrolyzed to the carboxylic acid.

Logical Synthesis Workflow:

A Precursors (e.g., Alkali-metal cyanodithioformate) B 4,5-Dichloro-3-isothiazolecarbonitrile A->B Chlorination C This compound B->C Hydrolysis

Caption: Plausible synthetic pathway to this compound.

Synthesis of 4,5-Dichloroisothiazole-3-carbonyl Chloride

The conversion of this compound to its highly reactive acid chloride derivative is a key step in the synthesis of its amides and esters. An improved and efficient method utilizes thionyl chloride with a catalytic amount of dimethylformamide (DMF)[3].

Experimental Protocol:

A mixture of this compound, 1.2 equivalents of thionyl chloride, and a catalytic amount of DMF is heated. This procedure is a significant improvement over older methods that required a large excess of thionyl chloride (5 to 15 equivalents) and longer reaction times (16 hours). The reaction time is reduced to 3 hours with this improved method[3]. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The resulting 4,5-dichloroisothiazole-3-carbonyl chloride can be purified by dissolving the residue in hexane and passing it through a short plug of silica gel[3].

Quantitative Data:

ProductReagentsReaction TimeYieldReference
4,5-Dichloroisothiazole-3-carbonyl chlorideThis compound, SOCl₂, cat. DMF3 hours98%[3]

Synthesis Workflow:

A 4,5-Dichloroisothiazole- 3-carboxylic acid B 4,5-Dichloroisothiazole- 3-carbonyl chloride A->B SOCl₂, cat. DMF

Caption: Synthesis of 4,5-Dichloroisothiazole-3-carbonyl chloride.

Synthesis of this compound Amide Derivatives

The synthesis of amide derivatives is achieved by the reaction of 4,5-dichloroisothiazole-3-carbonyl chloride with ammonia or various primary and secondary amines[3].

Experimental Protocol:

To a solution of the amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), 4,5-dichloroisothiazole-3-carbonyl chloride is added, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature until completion. The product can then be isolated and purified using standard techniques such as filtration, extraction, and crystallization or chromatography.

General Reaction Scheme:

A 4,5-Dichloroisothiazole- 3-carbonyl chloride C 4,5-Dichloroisothiazole- 3-carboxamide Derivative A->C B Amine (R₁R₂NH) B->C

Caption: General synthesis of 4,5-Dichloroisothiazole-3-carboxamides.

Synthesis of this compound Ester Derivatives

Ester derivatives are synthesized by the reaction of 4,5-dichloroisothiazole-3-carbonyl chloride with a wide range of alcohols and phenols[3].

Experimental Protocol:

The alcohol or phenol is dissolved in a suitable solvent, and 4,5-dichloroisothiazole-3-carbonyl chloride is added. A base, such as triethylamine or pyridine, is often used to scavenge the HCl produced. The reaction is typically carried out at room temperature. Upon completion, the ester product is isolated and purified by conventional methods.

Quantitative Data for an Exemplary Esterification:

ProductReactantsYieldReference
4-Hydroxymethyl-2-methoxyphenyl 4,5-dichloroisothiazole-3-carboxylate4,5-Dichloroisothiazole-3-carbonyl chloride, Vanillyl alcohol, Na[BH(OAc)₃]97%[3]

General Reaction Scheme:

A 4,5-Dichloroisothiazole- 3-carbonyl chloride C 4,5-Dichloroisothiazole- 3-carboxylate Ester A->C B Alcohol/Phenol (R-OH) B->C

Caption: General synthesis of 4,5-Dichloroisothiazole-3-carboxylate esters.

Summary of Synthetic Pathways

The following diagram provides a comprehensive overview of the synthetic routes to this compound derivatives.

cluster_0 Core Synthesis cluster_1 Derivatization A Precursors B 4,5-Dichloro-3-isothiazolecarbonitrile A->B Chlorination C This compound B->C Hydrolysis D 4,5-Dichloroisothiazole-3-carbonyl chloride C->D SOCl₂, cat. DMF E Amides D->E Amine F Esters D->F Alcohol/Phenol

Caption: Overall synthetic scheme for this compound and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of Dichloroisothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroisothiazole compounds are a class of heterocyclic molecules that have garnered significant attention in the fields of medicinal chemistry and drug development. Their unique structural features, conferred by the isothiazole ring system chlorinated at various positions, give rise to a diverse range of physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the core physicochemical characteristics of dichloroisothiazole derivatives, detailed experimental protocols for their synthesis and analysis, and an exploration of their mechanisms of action, particularly in the context of drug development.

Physicochemical Properties

The physicochemical properties of dichloroisothiazole compounds are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. These properties, including melting point, boiling point, density, and solubility, influence their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their interaction with biological targets. The following tables summarize the available quantitative data for several key dichloroisothiazole derivatives.

Table 1: Physicochemical Properties of Dichloroisothiazole Carboxylic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
3,4-Dichloroisothiazole-5-carboxylic acid18480-53-0C₄HCl₂NO₂S198.03175-177[1]205.9 at 760 mmHg[1]1.824[1]
4,5-Dichloroisothiazole-3-carboxylic acid131947-13-2C₄HCl₂NO₂S198.03Not AvailableNot AvailableNot Available

Table 2: Physicochemical Properties of Other Dichloroisothiazole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical Form
4,5-Dichloro-2-methyl-4-isothiazolin-3-one26542-23-4C₄H₃Cl₂NOS184.04Not AvailableNot Available
3-Chloro-1,2-benzisothiazole7716-66-7C₇H₄ClNS169.63Not AvailableNot Available
4,5-Dichloro-2-octyl-4-isothiazolin-3-one64359-81-5C₁₁H₁₇Cl₂NOS282.23Not AvailableCrystals from hexane

Experimental Protocols

Synthesis of Dichloroisothiazole Derivatives

1. Synthesis of 4,5-Dichloro-2-octyl-isothiazolone

This protocol describes the synthesis of 4,5-Dichloro-2-octyl-isothiazolone from N,N'-dimethyl-3,3'-dithiodipropionamide.

  • Materials: N,N'-dimethyl-3,3'-dithiodipropionamide, Ethyl acetate, Thionyl chloride, Chlorine gas.

  • Procedure:

    • In a 500 mL four-neck flask equipped with a thermometer and a stirrer, add 200 g of ethyl acetate and 23.6 g (0.1 mol) of N,N'-dimethyl-3,3'-dithiodipropionamide.

    • Stir the mixture and maintain the reaction temperature at 15°C.

    • Add 1.8 g (15.1 mmol) of thionyl chloride to the flask and continue stirring for 10 minutes.

    • Introduce 21.3 g (0.3 mol) of chlorine gas into the reaction system.

    • Stir the mixture for 5 hours.

    • Obtain 27.1 g of 4,5-Dichloro-2-octyl-isothiazolone by filtration and separation. The yield is approximately 84.9%.[2]

2. Synthesis of 3,4-Dichloroisothiazole-5-Carboxylic Acid

This protocol outlines the synthesis of 3,4-dichloroisothiazole-5-carboxylic acid, a key intermediate for various derivatives.

  • Materials: 3,4-dichloro-5-cyanoisothiazole, Methanol, 45% Sodium hydroxide solution, Concentrated hydrochloric acid.

  • Procedure:

    • Place 42.4 g of crude 3,4-dichloro-5-cyanoisothiazole in a 500 mL round-bottomed flask.

    • Add 100 mL of methanol and 30 g of 45% sodium hydroxide solution.

    • Stir the reaction mixture at 40°C for 2 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

    • Remove the residual methanol by concentration under reduced pressure.

    • Adjust the pH of the solution to 3 with concentrated hydrochloric acid.

    • Collect the precipitate by filtration and wash with cold water to yield 17.6 g of white solid 3,4-dichloroisothiazole-5-carboxylic acid.[3]

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of dichloroisothiazole compounds.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum. For 4,5-dichloroisothiazole derivatives, the protons on substituents will give characteristic signals. For example, in 3-substituted 4,5-dichloroisothiazoles, the chemical shifts of protons at the tertiary carbon atoms of pyran and pyridine systems are observed in the range of δ 4.91–5.50 ppm. Dihydropyridine NH group signals are observed at δ 6.24–6.49 ppm.[4]

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum. The presence of the 4,5-dichloroisothiazole fragment can be confirmed by the characteristic signals of the quaternary carbon atoms in the δ 101.8–115.5, 118.1–123.3, and 146.2–149.1 ppm regions.[4] For this compound, the ¹³C NMR spectrum is also available for comparison.[5]

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare the sample as a KBr pellet, a Nujol mull, or as a thin film. For solution-state IR, dissolve the compound in a suitable solvent that has minimal absorption in the region of interest (e.g., CCl₄, CS₂).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Analyze the spectrum for characteristic absorption bands. For example, a carboxylic acid derivative will show a broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. The C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is often used for volatile compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for less volatile or thermally labile molecules.

  • Analysis:

    • Determine the molecular weight from the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern. Dichloroisothiazole derivatives often show characteristic losses of chlorine atoms, the isothiazole ring, and fragments from the substituent groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 and M+4 peaks for dichlorinated compounds.

Mechanism of Action and Signaling Pathways

Dichloroisothiazole derivatives exhibit a range of biological activities, with their fungicidal and biocidal properties being particularly well-studied. The mechanism of action often involves the inhibition of crucial cellular processes in the target organisms.

Inhibition of Thiol-Containing Enzymes

A primary mechanism of action for isothiazolinone biocides is the inhibition of enzymes that contain thiol (-SH) groups at their active sites.[6] The electrophilic sulfur atom of the isothiazolinone ring reacts with the nucleophilic thiol group, leading to the formation of a disulfide bond and inactivation of the enzyme. This disrupts vital metabolic pathways, such as those involving dehydrogenase enzymes, leading to a rapid inhibition of growth and metabolism, followed by irreversible cell damage and death.[7][8][9]

Enzyme_Inhibition Dichloroisothiazole Dichloroisothiazole Compound InactiveEnzyme Inactive Enzyme (Disulfide Bond) Dichloroisothiazole->InactiveEnzyme Reacts with Thiol Group Enzyme Thiol-Containing Enzyme (Active) MetabolicPathway Metabolic Pathway Enzyme->MetabolicPathway Catalyzes Reaction CellDeath Cell Death MetabolicPathway->CellDeath Disruption Leads to

Caption: Inhibition of thiol-containing enzymes by dichloroisothiazole compounds.

Inhibition of Fungal Ergosterol Biosynthesis

Many dichloroisothiazole-based fungicides target the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, they inhibit the enzyme cytochrome P450 14α-demethylase (CYP51).[10][11] This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which disrupts membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Essential Component CellDeath Fungal Cell Death FungalMembrane->CellDeath Disruption Leads to Dichloroisothiazole Dichloroisothiazole Fungicide Dichloroisothiazole->CYP51 Inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Workflow: Synthesis to Biological Evaluation

The development of novel dichloroisothiazole-based therapeutic agents follows a structured workflow, from initial synthesis to biological characterization.

Experimental_Workflow Synthesis Synthesis of Dichloroisothiazole Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure Structural Characterization (NMR, IR, MS) Purification->Structure Physicochem Physicochemical Property Determination Structure->Physicochem Biological Biological Activity Screening (e.g., Antifungal Assay) Physicochem->Biological Lead Lead Compound Identification Biological->Lead

Caption: A typical experimental workflow for dichloroisothiazole drug discovery.

Conclusion

Dichloroisothiazole compounds represent a versatile scaffold for the development of new therapeutic agents, particularly in the area of antifungal and antimicrobial research. A thorough understanding of their physicochemical properties is paramount for optimizing their drug-like characteristics. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of these compounds. Furthermore, elucidating their mechanisms of action, such as the inhibition of essential enzymes and biosynthetic pathways, provides a rational basis for the design of more potent and selective drug candidates. Continued research into this fascinating class of heterocyclic compounds holds significant promise for addressing unmet medical needs.

References

An In-depth Technical Guide to the Safety and Handling of 4,5-Dichloroisothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 4,5-Dichloroisothiazole-3-carboxylic acid. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical Identification and Properties

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₄HCl₂NO₂S[1][2]
Molecular Weight 198.03 g/mol [1][2]
CAS Number 131947-13-2[1]
Appearance Solid powder (typical for similar compounds)General Knowledge
Melting Point Not available
Boiling Point Not available
Solubility Not available
Computed XLogP3 2.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]

Toxicological Profile and Hazard Identification

Isothiazole derivatives are known for their potent biological activity, which also contributes to their toxicological profile. They are often classified as skin and respiratory irritants.[3][4]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4Harmful if swallowed.
Acute Toxicity, Dermal4Harmful in contact with skin.
Skin Irritation2Causes skin irritation.
Eye Irritation2Causes serious eye irritation.
Acute Toxicity, Inhalation4Harmful if inhaled.
Specific target organ toxicity – single exposure3May cause respiratory irritation.
Source:[5]

The primary mechanism of toxicity for many isothiazolinones involves the inhibition of enzymes, particularly those with thiol groups, which can disrupt cellular function.[3] A significant concern with this class of compounds is their potential to act as strong skin sensitizers, which can lead to allergic contact dermatitis.[3][4]

Experimental Protocols

The following protocols are generalized for handling hazardous chemical powders and should be adapted to specific laboratory conditions and risk assessments.

3.1. Protocol for Weighing and Handling of this compound Powder

  • Preparation and Engineering Controls:

    • Conduct all manipulations of the dry powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6][7]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, long pants, and closed-toe shoes.

    • Don appropriate chemical-resistant gloves (e.g., nitrile). Check glove compatibility charts.

    • Wear safety goggles or a face shield to protect the eyes.[8]

  • Weighing Procedure:

    • If the balance cannot be placed inside a fume hood, tare a sealed container (e.g., a vial with a cap).[8]

    • Inside the fume hood, carefully transfer the required amount of this compound into the tared container using a clean spatula.[7]

    • Handle the powder gently to avoid creating dust. Transfer small amounts at a time.[7]

    • Securely close the container before removing it from the fume hood for weighing.

    • After weighing, proceed with the dissolution or further steps within the fume hood.

  • Post-Handling and Decontamination:

    • Wipe down the spatula and any surfaces with a damp cloth or towel, ensuring not to generate dust. Wet cleaning methods are preferred over dry sweeping.[7][8]

    • Dispose of the absorbent liner and cleaning materials in a designated hazardous waste container.

    • Thoroughly wash hands with soap and water after removing gloves.

3.2. Protocol for Spill Management

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • Evacuate the area if the spill is large or if there is a risk of significant airborne dust.

  • Containment and Cleanup:

    • For a small dry spill, gently cover it with an absorbent material to prevent dust from becoming airborne.

    • Carefully scoop the material into a labeled hazardous waste container.

    • For a small liquid spill (if the compound is in solution), absorb it with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Decontamination:

    • Decontaminate the spill area using a soap and water solution, followed by a solvent rinse if appropriate (e.g., ethanol or isopropanol), ensuring the solvents are compatible with the surface.

    • Work from the outer edge of the spill towards the center to avoid spreading the contamination.[9]

    • Collect all cleanup materials in a sealed, labeled hazardous waste container.

  • Reporting:

    • Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

Visualized Workflows and Pathways

The following diagrams illustrate key decision-making processes for handling and responding to incidents involving this compound.

G Safe Handling Workflow for Hazardous Powders cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start: New Experiment with Hazardous Powder risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->select_ppe prepare_workspace Prepare Workspace (Fume Hood, Spill Kit) select_ppe->prepare_workspace weigh_powder Weigh Powder in Ventilated Enclosure prepare_workspace->weigh_powder dissolve Dissolve or Use in Reaction weigh_powder->dissolve decontaminate Decontaminate Workspace and Equipment dissolve->decontaminate waste_disposal Dispose of Waste in Labeled Container decontaminate->waste_disposal wash_hands Wash Hands Thoroughly waste_disposal->wash_hands end End wash_hands->end

Caption: Safe handling workflow for hazardous powders.

G First Aid Decision Pathway for Exposure cluster_types Type of Exposure cluster_actions Immediate Actions exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Remove Contaminated Clothing. Wash Skin with Soap & Water for 15 minutes. skin_contact->wash_skin flush_eyes Flush Eyes with Water for 15 minutes. eye_contact->flush_eyes fresh_air Move to Fresh Air. inhalation->fresh_air rinse_mouth Rinse Mouth with Water. Do NOT Induce Vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: First aid decision pathway for exposure.

Storage and Incompatibility

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, strong reducing agents, and metals.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous chemical waste. All waste must be placed in sealed, properly labeled containers. Follow all local, state, and federal regulations for hazardous waste disposal.

Disclaimer: This guide is intended for informational purposes and should not replace a thorough risk assessment and adherence to institutional safety protocols. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

4,5-Dichloroisothiazole-3-carboxylic Acid: An In-Depth Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloroisothiazole-3-carboxylic acid is a chlorinated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Understanding its chemical stability is paramount for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its application in research and development. This guide provides a comprehensive overview of the known stability characteristics of the isothiazole chemical class and outlines recommended storage conditions and methodologies for stability assessment.

Chemical and Physical Properties

A summary of the known physical and chemical properties is essential for handling and storage. While specific data for this compound is limited, data for the closely related isomer, 3,4-Dichloroisothiazole-5-carboxylic acid, provides some insight.

PropertyValue (for 3,4-Dichloroisothiazole-5-carboxylic acid)Reference
Physical Form White to pale yellow solid/powder[1]
Molecular Formula C₄HCl₂NO₂S-
Molecular Weight 198.03 g/mol -
Melting Point 175-177 °C
Boiling Point 205.9 °C at 760 mmHg

Stability Profile

The stability of isothiazole derivatives is influenced by several factors, including pH, temperature, and light.

Hydrolytic Stability

The isothiazole ring is susceptible to hydrolysis, particularly under alkaline conditions. Studies on related isothiazolone biocides indicate that these compounds are generally stable in acidic media but undergo degradation in alkaline solutions. The rate of degradation is observed to increase with higher pH and temperature. The primary degradation pathway is believed to be the cleavage of the isothiazole ring.

Table 1: General Hydrolytic Stability of Isothiazolones

ConditionStabilityDegradation Pathway
Acidic pH Generally StableMinimal degradation
Neutral pH Moderately StableSlow degradation
Alkaline pH UnstableRing cleavage
Thermal Stability

Information on the thermal stability of this compound is not available. However, for the general class of isothiazole derivatives, thermal decomposition can be expected at elevated temperatures. One study on related esters suggested that thermal stability is not significantly different between certain isomers, though no quantitative data was provided. Hazardous decomposition products under fire conditions may include hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, and oxides of sulfur.

Photostability

According to the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is an essential part of stress testing for new drug substances. While no specific photostability studies for this compound were found, it is recommended to evaluate its sensitivity to light to prevent the formation of photodegradation products.

Recommended Storage Conditions

Based on the available information for related isothiazole compounds, the following storage conditions are recommended to ensure the stability of this compound:

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °CTo minimize thermal degradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidative degradation.
Moisture Store in a dry environmentTo prevent hydrolysis.
Light Protect from lightTo prevent photodegradation.
Container Tightly sealed containerTo prevent exposure to moisture and air.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of a compound like this compound, based on standard pharmaceutical industry practices and regulatory guidelines.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Acid Acid Hydrolysis (e.g., 0.1N HCl) HPLC HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HPLC Analyze Samples Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Samples Photo Photolytic Stress (ICH Q1B) Photo->HPLC Analyze Samples MassSpec Mass Spectrometry (LC-MS/MS) HPLC->MassSpec Characterize Peaks Products Identification of Degradation Products MassSpec->Products Pathway Degradation Pathway Elucidation Method Development of Stability-Indicating Method Pathway->Method Products->Pathway Compound This compound (in solution and solid state) Compound->Acid Expose to Compound->Base Expose to Compound->Oxidation Expose to Compound->Thermal Expose to Compound->Photo Expose to

Caption: Workflow for Forced Degradation Studies.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water). For solid-state studies, use the pure compound.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid sample and a solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose the sample to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) and UV detection would be a typical starting point.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Identify degradation products using mass spectrometry (LC-MS).

Long-Term and Accelerated Stability Studies

These studies are performed to propose a shelf-life and storage conditions.

Stability_Study_Logic cluster_conditions Storage Conditions cluster_testing Testing Schedule cluster_analysis Analysis Start Place Compound in Controlled Storage LongTerm Long-Term (e.g., 5°C ± 3°C) Start->LongTerm Accelerated Accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) Start->Accelerated Timepoints Pull Samples at Defined Timepoints (0, 3, 6, 9, 12, 18, 24 months) LongTerm->Timepoints Accelerated->Timepoints Assay Assay for Potency Timepoints->Assay Impurities Analysis of Impurities/ Degradation Products Timepoints->Impurities Evaluation Evaluate Data (Shelf-life Determination) Assay->Evaluation Impurities->Evaluation

References

In-Depth Technical Guide: 4,5-Dichloroisothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

InChIKey: ZFEHQZVNKOESSZ-UHFFFAOYSA-N

Abstract

This technical guide provides a comprehensive overview of 4,5-Dichloroisothiazole-3-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details the physicochemical properties, synthesis protocols for its derivatives, and explores its potential biological activities, with a focus on its role as a precursor for fungicidal agents. The guide includes structured data tables for easy reference, detailed experimental methodologies, and visual diagrams to elucidate key chemical transformations and potential mechanisms of action.

Introduction

This compound is a chlorinated isothiazole derivative. The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a key structural motif in a variety of biologically active compounds. The presence of chlorine atoms and a carboxylic acid group on the isothiazole ring imparts unique chemical properties and reactivity, making it a valuable building block in medicinal and agricultural chemistry. This guide focuses on the 4,5-dichloro isomer, distinguishing it from the more extensively studied 3,4-dichloro isomer. While specific biological data for the 4,5-isomer is limited in publicly available literature, this document compiles the available information on its chemistry and the fungicidal properties of related isothiazole compounds to provide a foundational understanding for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₄HCl₂NO₂S
Molecular Weight 198.03 g/mol
InChIKey ZFEHQZVNKOESSZ-UHFFFAOYSA-N
CAS Number 131947-13-2
Appearance Solid (predicted)
XLogP3 2.4

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 4,5-Dichloroisothiazole-3-carbonyl chloride

This protocol is adapted from a method described for the synthesis of isothiazole acid chlorides, which is a key step in producing various derivatives.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Hexane

  • Silica gel (5-40 μm)

Procedure:

  • To a solution of this compound, add 1.2 equivalents of thionyl chloride.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) to the mixture.

  • Stir the reaction mixture for 3 hours. The reaction time is significantly shortened from 16 hours by the addition of the DMF catalyst.[1]

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

  • Dissolve the residue in hexane.

  • Pass the hexane solution through a layer of silica gel (5-40 μm).

  • Distill off the solvent under reduced pressure to isolate the 4,5-Dichloroisothiazole-3-carbonyl chloride. This procedure has been reported to yield the product in 98% yield.[1]

Experimental Workflow: Synthesis of Amide and Ester Derivatives

The following diagram illustrates the general workflow for the synthesis of amide and ester derivatives starting from this compound.

G A This compound B 4,5-Dichloroisothiazole-3-carbonyl chloride A->B SOCl2, cat. DMF D Amide or Ester Derivative B->D C Amine (R-NH2) or Alcohol (R-OH) C->D

Caption: General synthesis workflow for amide and ester derivatives.

Biological Activity and Potential Mechanism of Action

While specific quantitative data for the antifungal activity of this compound is not extensively documented, the broader class of isothiazole derivatives, particularly dichloroisothiazoles, is known for its fungicidal properties.[2][3] These compounds can also induce systemic acquired resistance (SAR) in plants, providing broader protection against pathogens.[2][3]

The general mechanism of action for isothiazolone biocides involves a two-step process: rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death. This is achieved through the disruption of metabolic pathways involving dehydrogenase enzymes and the destruction of protein thiols, leading to the production of free radicals.

Putative Signaling Pathway for Isothiazole Fungicidal Action

The following diagram illustrates a potential mechanism of action for isothiazole-based fungicides, highlighting their impact on key cellular processes in fungi.

G cluster_fungal_cell Fungal Cell Isothiazole Isothiazole Derivative Dehydrogenase Dehydrogenase Enzymes Isothiazole->Dehydrogenase Inhibition ProteinThiols Protein Thiols Isothiazole->ProteinThiols Destruction Metabolism Metabolic Pathways (e.g., Respiration) Dehydrogenase->Metabolism FreeRadicals Free Radical Production ProteinThiols->FreeRadicals CellDamage Irreversible Cell Damage Metabolism->CellDamage Disruption leads to FreeRadicals->CellDamage CellDeath Cell Death CellDamage->CellDeath

Caption: Putative mechanism of isothiazole fungicidal activity.

Conclusion

This compound represents a valuable scaffold for the development of novel bioactive molecules, particularly in the agrochemical sector. While further research is needed to fully elucidate the specific biological activities and quantitative structure-activity relationships of the 4,5-dichloro isomer and its derivatives, the foundational chemical knowledge and the established fungicidal properties of the broader isothiazole class provide a strong basis for future investigations. The synthetic protocols and conceptual frameworks presented in this guide are intended to support and stimulate further research and development in this promising area of chemical science.

References

Methodological & Application

Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a series of 4,5-dichloroisothiazole-3-carboxylic acid amides and esters. These compounds are of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the isothiazole core. The synthetic route commences with the preparation of this compound, followed by its conversion to the key intermediate, 4,5-dichloroisothiazole-3-carbonyl chloride. Subsequent reactions with various amines and alcohols yield the target amides and esters.

I. Synthetic Pathway Overview

The overall synthetic scheme for the preparation of this compound amides and esters is outlined below. The pathway involves three main stages:

  • Synthesis of this compound: This crucial starting material can be prepared from 3-methyl-4,5-dichloroisothiazole via oxidation.

  • Formation of 4,5-Dichloroisothiazole-3-carbonyl Chloride: The carboxylic acid is converted to the more reactive acid chloride, which serves as the acylating agent for the subsequent steps.

  • Synthesis of Amides and Esters: The acid chloride is reacted with a variety of amines and alcohols to produce the desired amide and ester derivatives.

Synthetic_Pathway cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Acid Chloride Formation cluster_2 Stage 3: Amide and Ester Synthesis 3_methyl 3-Methyl-4,5-dichloroisothiazole carboxylic_acid This compound 3_methyl->carboxylic_acid Oxidation carboxylic_acid_ref This compound acid_chloride 4,5-Dichloroisothiazole-3-carbonyl Chloride acid_chloride_ref 4,5-Dichloroisothiazole-3-carbonyl Chloride carboxylic_acid_ref->acid_chloride SOCl₂, cat. DMF amines Ammonia / Amines (R¹R²NH) amides Amides amines->amides alcohols Alcohols / Phenols (R³OH) esters Esters alcohols->esters acid_chloride_ref->amides acid_chloride_ref->esters

Figure 1. Overall synthetic workflow for this compound amides and esters.

II. Data Presentation

The following tables summarize the quantitative data for the key synthetic steps, including reaction conditions and yields.

Table 1: Synthesis of 4,5-Dichloroisothiazole-3-carbonyl Chloride

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)
This compound1.2 equiv. Thionyl chloride (SOCl₂), catalytic DMF-3 hReflux98[1]

Table 2: Synthesis of this compound Amides

Amine/AmmoniaBaseSolventReaction TimeTemperatureProductYield (%)
Ammonia-Benzene--4,5-Dichloroisothiazole-3-carboxamide-
Aromatic AminesTriethylamine---N-Aryl-4,5-dichloroisothiazole-3-carboxamides-
Heterocyclic AminesTriethylamine---N-Heterocyclyl-4,5-dichloroisothiazole-3-carboxamides-

Note: Specific yields for a range of amides were not available in the cited literature.

Table 3: Synthesis of this compound Esters

Alcohol/PhenolBaseSolventReaction TimeTemperatureProductYield (%)
Vanillin----4-Formyl-2-methoxyphenyl 4,5-dichloroisothiazole-3-carboxylate-
4-Hydroxymethyl-2-methoxyphenol-Benzene--4-(Hydroxymethyl)-2-methoxyphenyl 4,5-dichloroisothiazole-3-carboxylate97[1]
Functionally Substituted Alcohols----Corresponding Esters-
Phenols----Corresponding Esters-

Note: Specific yields for a broader range of esters were not available in the cited literature.

III. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of this compound

A plausible synthetic route to this compound involves the hydrolysis of 4,5-dichloroisothiazole-3-carbonitrile.

Step 1a: Synthesis of 4,5-Dichloroisothiazole-3-carbonitrile (Proposed)

While a specific protocol was not found, a potential method involves the reaction of an appropriate precursor with a cyanide source. Further research is required to establish a reliable procedure.

Step 1b: Hydrolysis of 4,5-Dichloroisothiazole-3-carbonitrile to this compound

The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid.[2][3][4] The resulting carboxylic acid can then be isolated. Alternatively, alkaline hydrolysis using an aqueous solution of a base like sodium hydroxide can be employed, followed by acidification to yield the carboxylic acid.[2][3][4]

Protocol_1 nitrile 4,5-Dichloroisothiazole-3-carbonitrile hydrolysis Acid or Base Hydrolysis (e.g., HCl or NaOH, heat) nitrile->hydrolysis acid This compound hydrolysis->acid

Figure 2. Workflow for the hydrolysis of the nitrile to the carboxylic acid.

Protocol 2: Synthesis of 4,5-Dichloroisothiazole-3-carbonyl Chloride

This protocol is an improved procedure that utilizes a catalytic amount of DMF.[1]

  • To a solution of this compound, add 1.2 equivalents of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture at reflux for 3 hours.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • Dissolve the residue in hexane and pass it through a short plug of silica gel.

  • Evaporate the solvent under reduced pressure to obtain 4,5-dichloroisothiazole-3-carbonyl chloride.

Protocol_2 start Start with this compound add_reagents Add SOCl₂ (1.2 equiv) and catalytic DMF start->add_reagents reflux Reflux for 3 hours add_reagents->reflux remove_socl2 Remove excess SOCl₂ under reduced pressure reflux->remove_socl2 dissolve_purify Dissolve in hexane and filter through silica gel remove_socl2->dissolve_purify evaporate Evaporate solvent dissolve_purify->evaporate end Obtain 4,5-Dichloroisothiazole-3-carbonyl Chloride evaporate->end

Figure 3. Experimental workflow for the synthesis of the acid chloride.

Protocol 3: General Procedure for the Synthesis of this compound Amides

The synthesis of amides is achieved by the reaction of the acid chloride with ammonia or a primary/secondary amine.[1][5]

  • Dissolve 4,5-dichloroisothiazole-3-carbonyl chloride in a suitable anhydrous solvent (e.g., benzene, THF, or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the desired amine (or a solution of ammonia) and a base such as triethylamine (if an amine salt is used or to scavenge HCl).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up to remove any salts and excess reagents.

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Evaporate the solvent under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

Protocol 4: General Procedure for the Synthesis of this compound Esters

The synthesis of esters is accomplished by reacting the acid chloride with an alcohol or a phenol.[1][5]

  • Dissolve 4,5-dichloroisothiazole-3-carbonyl chloride in a suitable anhydrous solvent (e.g., benzene, THF, or dichloromethane).

  • Add the desired alcohol or phenol to the solution. A base such as pyridine or triethylamine may be added to scavenge the HCl produced.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up to remove any salts and excess reagents.

  • Dry the organic layer over a suitable drying agent.

  • Evaporate the solvent under reduced pressure to yield the crude ester.

  • Purify the product by recrystallization or column chromatography.

IV. Conclusion

The synthetic pathway described provides a versatile method for the preparation of a variety of this compound amides and esters. The key to this synthesis is the efficient formation of the acid chloride intermediate. While the general procedures are well-established, further optimization of reaction conditions and purification methods may be necessary for specific substrates to achieve high yields and purity. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel isothiazole-based compounds for potential applications in drug discovery and development.

References

Application Notes and Protocols for the Analytical Quantification of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The accurate quantification of carboxylic acids is crucial across various scientific disciplines, from metabolic research and clinical diagnostics to pharmaceutical development and quality control. Carboxylic acids are a diverse class of organic compounds central to numerous biological pathways, including the Tricarboxylic Acid (TCA) cycle and fatty acid metabolism.[1] However, their analysis presents challenges due to high polarity, structural diversity, and often the lack of strong chromophores, which complicates detection.[2][3]

This document provides detailed application notes and protocols for several key analytical methods for the quantification of carboxylic acids. The methods covered include modern chromatographic techniques known for their high sensitivity and selectivity, such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Gas Chromatography-Mass Spectrometry (GC-MS). A classical titrimetric method is also included for its utility in determining total acidity.

Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique for the quantification of carboxylic acids, especially in complex biological matrices.[4][5] A significant challenge in LC-MS analysis is the poor ionization efficiency of many carboxylic acids.[4] To overcome this, chemical derivatization is frequently employed to introduce a readily ionizable tag to the analyte molecule, thereby enhancing detection sensitivity.[4][6] This section details a protocol using phenylenediamine derivatization for the targeted analysis of carboxylic acid-containing metabolites. This method improves ionization efficiency and allows for sensitive, specific, and high-throughput quantification from small sample volumes.[4] Isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is used, is another strategy that ensures the highest accuracy and precision.[7][8]

Experimental Protocol: Phenylenediamine Derivatization for LC-MS/MS Analysis

This protocol is adapted from a validated method for quantifying carboxylic acid-containing metabolites (CCMs) in various biological matrices.[4]

1. Sample Preparation and Extraction:

  • Biological Fluids (Plasma, Serum, Urine, Saliva): Use 2-5 µL of the sample.

  • Tissues: Use approximately 10 mg of tissue.

  • Cells: Use around 50,000 cells.

  • Extraction: Perform simultaneous sample processing, extraction, and derivatization to prevent the loss of analytes due to spontaneous decarboxylation.[4] (Specific extraction solvents and steps should be optimized based on the matrix and target analytes).

2. Derivatization Procedure:

  • To the prepared sample, add 50 µg of 4-Cl-o-phenylenediamine (4-Cl-o-PD).

  • Add 10 µL of 5N HCl to improve the product yield.

  • The reaction is carried out in methanol at 60°C for 12 hours.[4]

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a reverse-phase column (e.g., C18) for separation. The mobile phase composition and gradient should be optimized for the specific derivatized carboxylic acids.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ionization mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification, which provides high specificity and sensitivity.[4] The presence of nitrogen atoms in the derivatized product helps to improve ionization efficiency.[4]

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Extraction Extraction Sample->Extraction 2-10 µL/mg AddReagents Add 4-Cl-o-PD & 5N HCl Extraction->AddReagents Incubation Incubate 60°C, 12h AddReagents->Incubation LC_Separation LC Separation (Reverse Phase) Incubation->LC_Separation Inject MS_Detection MS/MS Detection (Positive Ion Mode, MRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: Workflow for LC-MS quantification of carboxylic acids.

Quantitative Data Summary
ParameterValueReference(s)
Linearity Range0.1 ng/mL to 10 µg/mL[4]
Linear Regression (r²)> 0.99[4]
Limit of Detection (LOD)As low as 0.01 ng/mL[4]
Recovery90% to 105%[4]
Precision (CV)≤ 10%[4]
Sensitivity Limit (General)~0.5 µM for carboxylic acids[9]

Method 2: HPLC with Fluorescence Detection (HPLC-FLD)

Application Note: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly sensitive method for quantifying carboxylic acids.[10][11] Since most carboxylic acids are not natively fluorescent, a pre-column derivatization step is necessary to attach a fluorescent tag to the molecule.[3][11] This process dramatically increases the signal-to-noise ratio, enabling detection at picomole or even femtomole levels.[11] This section provides a protocol for the derivatization of carboxylic acids using 4-Aminobenzonitrile, which introduces a UV-active and potentially fluorescent moiety, significantly improving detection limits.[3]

Experimental Protocol: Derivatization with 4-Aminobenzonitrile for HPLC-FLD

This protocol provides a general guideline and may require optimization for specific carboxylic acids.[3]

1. Sample Preparation:

  • Pipette 100 µL of a standard solution or sample extract into a 2 mL reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the dried residue in 50 µL of anhydrous acetonitrile.

2. Derivatization Reaction:

  • Reagent Addition:

    • Add 50 µL of 4-Aminobenzonitrile stock solution.

    • Add 50 µL of freshly prepared 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (coupling agent).

    • (Optional) Add 10 µL of pyridine or triethylamine (TEA) to catalyze the reaction.

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60°C for 30-60 minutes in a heating block.[3]

  • Cooling: After the reaction is complete, cool the vial to room temperature.

3. Post-Derivatization Processing:

  • Quenching (Optional): To stop the reaction and remove excess EDC, add 20 µL of 0.1 M HCl.

  • Dilution: Dilute the reaction mixture with the initial mobile phase to a final volume of 1 mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-FLD Analysis:

  • Injection: Inject 10-20 µL into the HPLC system.

  • Separation: Use a reversed-phase HPLC column (e.g., C18).

  • Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the 4-cyanophenylamide derivative.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard (100 µL) Dry Evaporate to Dryness Sample->Dry Reconstitute Reconstitute in Acetonitrile Dry->Reconstitute AddReagents Add Reagents: - 4-Aminobenzonitrile - EDC Reconstitute->AddReagents React Heat at 60°C (30-60 min) AddReagents->React Cool Cool to Room Temp React->Cool Dilute Dilute with Mobile Phase Cool->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC Inject into HPLC-FLD System Filter->HPLC

Caption: Experimental workflow for HPLC-FLD analysis of carboxylic acids.[3]

Quantitative Data Summary for Fluorescent Derivatization Reagents
Derivatization ReagentAnalyte ClassLimit of Detection (LOD)Reference(s)
6-oxy-(acetylpiperazine)fluorescein (APF)Fatty Acids0.1–6.4 nM[10]
9-Anthryldiazomethane (ADAM)Fatty Acids38–57 fmol[12]
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)Various Carboxylic AcidsPicomole levels[11]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: Gas Chromatography (GC) and GC-MS are well-established techniques for the analysis of volatile and thermally stable compounds. Most carboxylic acids, however, are nonvolatile and polar due to the presence of active hydrogen atoms, making direct GC analysis difficult.[13] Therefore, derivatization is essential to convert them into less polar and more volatile forms, typically esters (alkylation) or silyl derivatives (silylation).[13][14][15] This process improves chromatographic peak shape, reduces adsorption on the column, and enhances sensitivity.[13] Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[15]

Experimental Protocol: Silylation for GC-MS Analysis

This protocol is a general procedure for the silylation of carboxylic acids using BSTFA.

1. Sample Preparation:

  • Place a known amount of the sample (e.g., 10-20 mg of a solid or an equivalent amount in solution) into a headspace vial or reaction vial.

  • If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen. The sample must be anhydrous as moisture can decompose the silylating reagent.[15]

2. Derivatization Reaction:

  • Solvent Selection: Add a suitable solvent. Dimethylformamide (DMF) is often a good choice.

  • Reagent Addition: Add the silylating reagent. A common choice is BSTFA, often with a catalyst like 1% trimethylchlorosilane (TMCS).[15][16] It is recommended to use at least a 2:1 molar ratio of BSTFA to active hydrogens in the analyte.[15]

  • Reaction Conditions: Cap the vial tightly and heat to complete the reaction. Conditions can range from room temperature for several minutes to elevated temperatures (e.g., 60-100°C) for 15-60 minutes, depending on the reactivity and steric hindrance of the carboxylic acid.[15][17] Microwave-assisted derivatization can also be used for rapid silylation.[16]

3. GC-MS Analysis:

  • Injection: Once the reaction is complete and the vial has cooled, inject an aliquot of the derivatized sample directly into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms). The oven temperature program should be optimized to separate the derivatized analytes.

  • MS Detection: The mass spectrometer can be operated in either scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced quantitative sensitivity.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Silylation cluster_analysis Analysis Sample Anhydrous Sample AddSolvent Add Solvent (e.g., DMF) Sample->AddSolvent AddReagent Add Silylating Reagent (e.g., BSTFA + TMCS) AddSolvent->AddReagent React Heat Reaction Vial (e.g., 70°C, 30 min) AddReagent->React Cool Cool to Room Temp React->Cool GC_Inject Inject into GC-MS Cool->GC_Inject GC_Separation GC Separation GC_Inject->GC_Separation MS_Detection MS Detection (Scan/SIM) GC_Separation->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis

Caption: General workflow for GC-MS analysis via silylation.

Quantitative Data Summary for GC-MS Methods
Method/DerivatizationAnalyte ClassLimit of Detection (LOD)Precision (RSD)RecoveryReference(s)
Silylation (BSTFA + TMCS)35 Carboxylic Acids in Water0.6 - 15 ng/L4.0 - 6.0%93 - 101%[16]
Dispersive Liquid-Liquid MicroextractionVolatile Fatty Acids0.98 - 1.12 µg/mL--[18]
Dispersive Liquid-Liquid MicroextractionBenzoic Acids0.0069 - 0.065 µg/mL--[18]

Method 4: Acid-Base Titration

Application Note: Acid-base titration is a classical analytical method for determining the total concentration of carboxylic acids in a sample.[19][20] This technique relies on the neutralization reaction between the carboxylic acid (a weak acid) and a strong base of known concentration (the titrant), such as sodium hydroxide (NaOH). The equivalence point, where all the acid has been neutralized, can be determined using a pH meter (potentiometric titration) or a colorimetric indicator like phenolphthalein.[20] While not as specific as chromatographic methods (it measures total acidity), titration is a simple, cost-effective, and accurate method for determining the overall carboxylic acid content or the equivalent weight of an unknown acid.[19][21]

Experimental Protocol: Titration with NaOH

1. Preparation:

  • Sample: Accurately weigh about 200 mg (0.200 g) of the carboxylic acid sample into a 125 mL Erlenmeyer flask.[19]

  • Solvent: Dissolve the sample in a suitable solvent. If the acid is water-soluble, use deionized water. If not, a mixture of water and an alcohol (e.g., ethanol) can be used. Add a few drops of phenolphthalein indicator.

  • Titrant: Prepare a standardized solution of ~0.1 M NaOH.

2. Titration Procedure:

  • Fill a burette with the standardized NaOH solution and record the initial volume.

  • Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask.

  • Continue adding the titrant until the endpoint is reached. When using phenolphthalein, the endpoint is indicated by the first appearance of a faint but persistent pink color.

  • Record the final volume of the NaOH solution used.

3. Calculation:

  • Calculate the moles of NaOH used:

    • Moles NaOH = Molarity of NaOH × (Final Volume - Initial Volume)

  • At the equivalence point, the moles of NaOH are equal to the moles of the carboxylic acid (assuming a 1:1 stoichiometry).

  • Calculate the equivalent weight (or molecular weight if the acid is monoprotic) of the carboxylic acid:

    • Equivalent Weight = Mass of Acid (g) / Moles of Acid

Workflow Diagram:

Titration_Workflow Prep 1. Preparation Weigh Accurately weigh ~200mg of acid sample Prep->Weigh Titrant Prepare standardized NaOH titrant Prep->Titrant Dissolve Dissolve in solvent & add indicator Weigh->Dissolve AddBase Slowly add NaOH from burette with swirling Dissolve->AddBase Titrant->AddBase Titrate 2. Titration Endpoint Observe endpoint (persistent pink color) AddBase->Endpoint Moles Calculate moles of NaOH used Endpoint->Moles Calc 3. Calculation Equiv Moles Acid = Moles NaOH Moles->Equiv MW Calculate Equivalent Weight of the acid Equiv->MW

Caption: Workflow for the quantification of carboxylic acids by titration.

References

Application Notes and Protocols for Acylation Reactions Using 4,5-Dichloroisothiazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,5-dichloroisothiazole-3-carbonyl chloride as a versatile acylating agent in organic synthesis. This reagent is particularly useful for the preparation of a variety of biologically active amides and esters. The protocols outlined below are based on established methodologies and provide a framework for the synthesis and characterization of novel compounds incorporating the 4,5-dichloroisothiazole moiety.

Introduction

4,5-Dichloroisothiazole-3-carbonyl chloride is a highly reactive acyl chloride that serves as a key building block in medicinal chemistry and materials science. The isothiazole ring is a significant pharmacophore, and its derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and analgesic properties[1]. The presence of two chlorine atoms on the isothiazole ring can enhance the lipophilicity and metabolic stability of the resulting molecules. This document details the preparation of the acylating agent and its subsequent use in N-acylation, O-acylation, and C-acylation (Friedel-Crafts) reactions.

Preparation of 4,5-Dichloroisothiazole-3-carbonyl chloride

The synthesis of 4,5-dichloroisothiazole-3-carbonyl chloride is most efficiently achieved from its corresponding carboxylic acid. An improved procedure allows for a high-yield synthesis with reduced reaction time and reagent quantities[1].

Experimental Protocol: Synthesis of 4,5-Dichloroisothiazole-3-carbonyl chloride
  • Materials:

    • 4,5-Dichloroisothiazole-3-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Hexane

    • Silica gel (5-40 μm)

  • Procedure:

    • To a solution of this compound in a suitable anhydrous solvent, add a catalytic amount of DMF.

    • Slowly add 1.2 equivalents of thionyl chloride to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

    • Dissolve the residue in hexane and pass the solution through a short plug of silica gel.

    • Evaporate the solvent under reduced pressure to obtain 4,5-dichloroisothiazole-3-carbonyl chloride as the final product.

  • Expected Yield: 98%[1].

N-Acylation of Amines

4,5-Dichloroisothiazole-3-carbonyl chloride readily reacts with primary and secondary amines to form the corresponding carboxamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General Experimental Protocol: Synthesis of 4,5-Dichloroisothiazole-3-carboxamides
  • Materials:

    • 4,5-Dichloroisothiazole-3-carbonyl chloride

    • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

    • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Base (e.g., Triethylamine (TEA), Pyridine)

  • Procedure:

    • Dissolve the amine (1.0 equivalent) and the base (1.1 equivalents) in the chosen aprotic solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4,5-dichloroisothiazole-3-carbonyl chloride (1.05 equivalents) in the same solvent to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data for N-Acylation Reactions
Amine SubstrateProductReaction ConditionsYield (%)Spectroscopic Data (Observed)Reference
Ammonia4,5-Dichloroisothiazole-3-carboxamideNot specified--[1]
Heterocyclic AminesN-heterocyclic 4,5-dichloroisothiazole-3-carboxamidesNot specified--[1]
Aromatic AminesN-aryl 4,5-dichloroisothiazole-3-carboxamidesNot specified--[1]
QuinineQuinine-derived 4,5-dichloroisothiazole-3-carboxamideNot specified-Antiviral, antimicrobial, and analgesic activity reported.[1]

O-Acylation of Alcohols and Phenols

The acylation of alcohols and phenols with 4,5-dichloroisothiazole-3-carbonyl chloride provides the corresponding esters. For phenols, the reaction can be directed towards O-acylation under kinetic control, typically in the absence of a strong Lewis acid catalyst.

General Experimental Protocol: Synthesis of 4,5-Dichloroisothiazole-3-carboxylates
  • Materials:

    • 4,5-Dichloroisothiazole-3-carbonyl chloride

    • Alcohol or phenol (e.g., ethanol, benzyl alcohol, vanillin)

    • Aprotic solvent (e.g., DCM, THF)

    • Base (e.g., Triethylamine, Pyridine)

  • Procedure:

    • Dissolve the alcohol or phenol (1.0 equivalent) and the base (1.1 equivalents) in the chosen aprotic solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4,5-dichloroisothiazole-3-carbonyl chloride (1.05 equivalents) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data for O-Acylation Reactions
Alcohol/Phenol SubstrateProductReaction ConditionsYield (%)Spectroscopic Data (Observed)Reference
Functionally substituted alcoholsCorresponding estersNot specified--[1]
Functionally substituted phenolsCorresponding estersNot specified--[1]
Vanillin4-Formyl-2-methoxyphenyl 4,5-dichloroisothiazole-3-carboxylateNot specified--[1]
4-Hydroxymethyl-2-methoxyphenol derivativeEster with two azole fragmentsAcylation with the carbonyl chloride--[1]

C-Acylation of Aromatic Compounds (Friedel-Crafts Acylation)

While the Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds, specific examples using 4,5-dichloroisothiazole-3-carbonyl chloride are not well-documented in the searched literature. However, based on the general principles of this reaction, a protocol can be proposed. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an aromatic substrate. It is important to note that for phenols, C-acylation is thermodynamically favored over O-acylation in the presence of a Lewis acid catalyst.

Proposed Experimental Protocol: Friedel-Crafts Acylation
  • Materials:

    • 4,5-Dichloroisothiazole-3-carbonyl chloride

    • Aromatic substrate (e.g., benzene, toluene)

    • Anhydrous Lewis acid (e.g., AlCl₃)

    • Anhydrous inert solvent (e.g., Dichloromethane, Carbon disulfide)

  • Procedure:

    • Suspend the anhydrous Lewis acid (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 4,5-dichloroisothiazole-3-carbonyl chloride (1.0 equivalent) to the suspension.

    • Add the aromatic substrate (1.0 equivalent) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

    • Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Acylation Reactions

Acylation_Workflow cluster_start Starting Materials cluster_reagent Acylating Agent Preparation cluster_reactions Acylation Reactions cluster_products Products Carboxylic_Acid 4,5-Dichloroisothiazole- 3-carboxylic acid Acyl_Chloride 4,5-Dichloroisothiazole- 3-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂, cat. DMF N_Acylation N-Acylation (Amine) Acyl_Chloride->N_Acylation O_Acylation O-Acylation (Alcohol/Phenol) Acyl_Chloride->O_Acylation C_Acylation C-Acylation (Arene) Acyl_Chloride->C_Acylation Lewis Acid Amide Amide N_Acylation->Amide Ester Ester O_Acylation->Ester Ketone Aryl Ketone C_Acylation->Ketone

Caption: General workflow for the synthesis and application of 4,5-dichloroisothiazole-3-carbonyl chloride in acylation reactions.

Signaling Pathway (Hypothetical)

No specific signaling pathways involving 4,5-dichloroisothiazole derivatives were identified in the provided search results. In drug development, such compounds are typically screened against various biological targets (e.g., enzymes, receptors) to identify potential therapeutic applications. A generalized workflow for this process is depicted below.

Drug_Discovery_Pathway Compound 4,5-Dichloroisothiazole Derivative (Amide/Ester) Screening High-Throughput Screening Compound->Screening Target_ID Target Identification (e.g., Kinase, GPCR) Screening->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of drugs based on 4,5-dichloroisothiazole derivatives.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Isothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms.[1] Their derivatives, particularly isothiazolinones, are widely utilized as effective antimicrobial agents and preservatives in a variety of products, including cosmetics, detergents, water-based adhesives, and paints.[2][3][4] The most common isothiazolinones include Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), Octylisothiazolinone (OIT), and Dichlorooctylisothiazolinone (DCOIT).[2] Due to their potential to cause skin sensitization and allergic reactions, the use of these compounds is legally restricted in many regions, necessitating their accurate declaration on product packaging.[2]

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the separation and quantification of isothiazole derivatives, particularly those that are non-volatile or thermally unstable.[1] Reversed-phase HPLC is the most frequently employed method for analyzing these moderately polar to nonpolar compounds.[1] This document provides detailed protocols and quantitative data for the analysis of isothiazole compounds in various matrices.

Chromatographic Principles

The separation of isothiazole compounds via HPLC is typically achieved using a reversed-phase mechanism. A nonpolar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol.[3][5] Less polar isomers and derivatives elute earlier from the column, while more polar compounds are retained longer.[1] Gradient elution, where the mobile phase composition is changed over time, is often necessary to effectively separate a mixture of isothiazolinones with varying polarities within a reasonable analysis time.[3][5] Detection is commonly performed using a Diode Array Detector (DAD) or, for higher sensitivity and selectivity, a tandem Mass Spectrometry (MS/MS) system.[5][6]

Experimental Protocols

Protocol 1: Analysis of Five Isothiazolinones in Liquid Detergents

This protocol details a method for the simultaneous determination of Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), Octylisothiazolinone (OIT), and Dichlorooctylisothiazolinone (DCOIT) in liquid detergents.[3]

1. Sample Preparation

  • Accurately weigh approximately 1.0 g of the liquid detergent sample into a 10 mL tube.[3]

  • Add methanol to the 10 mL mark.[3]

  • Vortex the solution to ensure thorough mixing.[3]

  • Place the tube in an ultrasonic cleaner and extract for 20 minutes at 30°C.[3]

  • Centrifuge the sample solution for 5 minutes.[3]

  • Filter the resulting supernatant through a 0.45 µm organic filter membrane prior to HPLC injection.[3]

2. Standard Solution Preparation

  • Prepare individual stock solutions of MIT, CMIT, BIT, OIT, and DCOIT in methanol.[3]

  • From the stock solutions, prepare a mixed standard working solution containing all five analytes.[3]

  • Generate a series of calibration standards by serially diluting the mixed working solution with methanol to construct the calibration curve.[3]

3. HPLC Conditions The analysis is performed on an HPLC system equipped with a Diode Array Detector (DAD).[3]

ParameterCondition
Column Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm)[3]
Mobile Phase A: Water, B: Acetonitrile[3]
Gradient Elution A specific gradient program should be optimized for separation[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Detection DAD at specific wavelengths: MIT (275 nm), CMIT (275 nm), BIT (318 nm), OIT (282 nm), DCOIT (285 nm)[3]

4. Data Analysis

  • Identify the peaks for each isothiazolinone in the sample chromatogram by comparing retention times with the standards.

  • Quantify the concentration of each analyte using an external standard method based on the calibration curve generated from the standard solutions.[3]

Protocol 2: Analysis of Isothiazolinones in Water-Borne Adhesives

This protocol is suitable for the quantitative analysis of MIT, CMIT, and BIT in water-borne adhesives.[5][7]

1. Sample Preparation

  • Extract the sample with a solution of methanol-water (1:1, v/v).[7]

  • Purify the extracted sample by centrifugation followed by filtration.[7]

  • For complex matrices like cosmetics, a solid-phase extraction (SPE) step may be incorporated for cleanup.[2]

2. HPLC Conditions This method utilizes an HPLC system with a DAD for detection.[5][7]

ParameterCondition
Column C18 column[5][7]
Mobile Phase A: Water, B: Methanol (Gradient Elution)[5][7]
Detector Diode Array Detector (DAD)[5][7]

3. Method Validation Data The performance of this method is summarized in the table below.

AnalyteLinearity (r²)LOD (mg/kg)LOQ (mg/kg)Recovery (%)
MIT ≥ 0.99920.431.4492 - 103[7]
CMI ≥ 0.99921.143.8192 - 103[7]
BIT ≥ 0.99920.521.7492 - 103[7]

Quantitative Data Summary

The following tables summarize the performance characteristics of the HPLC methods described.

Table 1: Method Performance for Analysis of Five Isothiazolinones in Liquid Detergents[3]

AnalyteLinearity (r²)LOD (µg/g)Spiked Recovery (%)RSD (%) (n=7)
MIT 0.9992 - 1.00.06 - 0.1992.73 - 109.920.06 - 2.26
CMIT 0.9992 - 1.00.06 - 0.1992.73 - 109.920.06 - 2.26
BIT 0.9992 - 1.00.06 - 0.1992.73 - 109.920.06 - 2.26
OIT 0.9992 - 1.00.06 - 0.1992.73 - 109.920.06 - 2.26
DCOIT 0.9992 - 1.00.06 - 0.1992.73 - 109.920.06 - 2.26

Table 2: HPLC-MS/MS Method Performance for Six Isothiazolinones in Water-Based Adhesives[4][8]

AnalyteLOD (mg/L)LOQ (mg/L)Recovery (%)
MI 0.010.0281.5 - 107.3
CMI 0.010.0281.5 - 107.3
BIT 0.010.0281.5 - 107.3
MBIT 0.00250.00581.5 - 107.3
OIT 0.0030.00481.5 - 107.3
DCOIT 0.0050.0181.5 - 107.3

Visualized Workflow

The following diagram illustrates the general experimental workflow for the HPLC analysis of isothiazole compounds.

Caption: Experimental workflow for HPLC analysis of isothiazoles.

References

Application Notes and Protocols for NMR Characterization of 3-Substituted 4,5-Dichloroisothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5-dichloroisothiazole scaffold is a key heterocyclic motif present in a variety of compounds with significant biological activities, including fungicidal and anti-cancer properties. The nature of the substituent at the 3-position of the isothiazole ring plays a crucial role in modulating the biological efficacy and pharmacokinetic properties of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of novel 3-substituted 4,5-dichloroisothiazole derivatives. This document provides detailed application notes and experimental protocols for the NMR characterization of this important class of compounds.

Data Presentation: NMR Data of 3-Substituted 4,5-Dichloroisothiazoles

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a series of 3-substituted 4,5-dichloroisothiazoles. The data is compiled from published literature and serves as a reference for researchers working on the synthesis and characterization of similar compounds.

Table 1: ¹H NMR Data of 3-Substituted 4,5-Dichloroisothiazoles in CDCl₃

Compound ReferenceSubstituent at C-3Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
1 Diethyl 4-(4,5-dichloroisothiazol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate6.49 (s, 1H, NH), 5.35 (s, 1H, CH), 4.05–4.14 (m, 4H, CH₂), 2.29 (s, 6H, Me), 1.19 (t, J = 7.1 Hz, 6H, CH₂Me)
2 Diethyl 5-acetyl-4-(4,5-dichloroisothiazol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate6.24 (s, 1H, NH), 5.50 (s, 1H, CH), 2.32 (s, 6H, C(O)Me), 2.30 (s, 6H, Me)
3 Ethyl 2-amino-3-cyano-4-(4,5-dichloroisothiazol-3-yl)-6-methyl-4H-pyran-5-carboxylate4.91 (q, J = 0.7 Hz, 1H, CH), 4.70 (s, 2H, NH₂), 3.99–4.11 (m, 2H, CH₂), 2.42 (d, J = 0.7 Hz, 3H, Me), 1.09 (t, J = 7.1 Hz, 3H, CH₂Me)
4 5-Acetyl-2-amino-4-(4,5-dichloroisothiazol-3-yl)-6-methyl-4H-pyran-3-carbonitrileNot explicitly provided in search results.
5 Ethyl 2-[(4,5-dichloroisothiazol-3-yl)methylene]-3-oxobutanoate7.47 (s, 1H, CH), 4.37 (q, J = 7.2 Hz, 2H, CH₂), 2.44 (s, 3H, C(O)Me), 1.32 (t, J = 7.2 Hz, 3H, CH₂Me)

Table 2: ¹³C NMR Data of 3-Substituted 4,5-Dichloroisothiazoles in CDCl₃

Compound ReferenceSubstituent at C-3Chemical Shift (δ) ppm
1 Diethyl 4-(4,5-dichloroisothiazol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate173.3, 167.2, 146.2, 145.9, 123.3, 101.8, 60.1, 37.1, 19.6, 14.5
2 Diethyl 5-acetyl-4-(4,5-dichloroisothiazol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate197.7, 171.4, 167.1, 147.1, 145.6, 144.6, 122.7, 111.0, 101.7, 60.2, 38.2, 30.4, 20.6, 19.6, 14.6
3 Ethyl 2-amino-3-cyano-4-(4,5-dichloroisothiazol-3-yl)-6-methyl-4H-pyran-5-carboxylate168.1, 165.3, 159.6, 158.9, 148.2, 122.5, 118.4, 104.9, 61.0, 58.3, 35.5, 18.7, 14.1
4 5-Acetyl-2-amino-4-(4,5-dichloroisothiazol-3-yl)-6-methyl-4H-pyran-3-carbonitrileNot explicitly provided in search results.
5 Ethyl 2-[(4,5-dichloroisothiazol-3-yl)methylene]-3-oxobutanoate193.8, 166.8, 157.7, 149.1, 138.3, 126.7, 125.5, 62.1, 27.0, 14.1

Note: The presence of the 4,5-dichloroisothiazole fragment is characterized by quaternary carbon signals in the ¹³C NMR spectra within the ranges of δ 101.8–115.5, 118.1–123.3, and 146.2–149.1 ppm.[1]

Experimental Protocols

General Protocol for NMR Sample Preparation and Data Acquisition

A standardized protocol is essential for obtaining high-quality and reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 3-substituted 4,5-dichloroisothiazole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR (Optional but Recommended):

    • For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of proton and carbon signals.

Synthetic Protocol for 3-(Dihydropyridinyl)- and 3-(4H-Pyranyl)-4,5-Dichloroisothiazoles[1]

This protocol outlines the synthesis of the complex 3-substituted 4,5-dichloroisothiazoles for which NMR data is provided above. The synthesis starts from 4,5-dichloroisothiazole-3-carbaldehyde.

1. Synthesis of 4,5-Dichloroisothiazole-3-Carbaldehyde:

  • This starting material can be prepared according to literature procedures.

2. Synthesis of Dihydropyridine Derivatives (e.g., Compound 1):

  • A solution of 4,5-dichloroisothiazole-3-carbaldehyde and an appropriate active methylene compound (e.g., ethyl 3-aminocrotonate) in toluene is stirred at an elevated temperature (e.g., 80 °C) for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

3. Synthesis of 4H-Pyran Derivatives (e.g., Compound 3):

  • A solution of 4,5-dichloroisothiazole-3-carbaldehyde, an active methylene compound (e.g., ethyl 2-cyanoacetate), and a nitrile (e.g., malononitrile) in ethanol is stirred in the presence of a catalytic amount of a base (e.g., piperidine) at room temperature.

  • The reaction is monitored by TLC.

  • After the reaction is complete, the product is typically isolated by filtration or extraction and purified by recrystallization.

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4,5-dichloroisothiazole-3-carbaldehyde, active methylene compounds) reaction Reaction (e.g., Hantzsch or Knoevenagel condensation) start->reaction workup Work-up and Purification (Filtration/Extraction, Recrystallization/Chromatography) reaction->workup product Purified 3-Substituted 4,5-Dichloroisothiazole workup->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr Sample Preparation ms Mass Spectrometry (LCMS) product->ms xray Single Crystal X-ray Diffraction product->xray data_analysis Structure Elucidation and Data Analysis nmr->data_analysis ms->data_analysis xray->data_analysis

Caption: Experimental workflow for the synthesis and characterization of 3-substituted 4,5-dichloroisothiazoles.

Plausible Signaling Pathway for Fungicidal Activity

Given that isothiazole derivatives have shown fungicidal activity, a plausible mechanism of action involves the disruption of key cellular processes. The following diagram illustrates a hypothetical signaling pathway that could be targeted by these compounds, leading to fungal cell death.

signaling_pathway compound 3-Substituted 4,5-Dichloroisothiazole target Fungal Cellular Target (e.g., Enzyme, Receptor) compound->target Binding pathway1 Inhibition of Essential Metabolic Pathway (e.g., Respiration) target->pathway1 pathway2 Disruption of Cell Membrane Integrity target->pathway2 ros Increased Reactive Oxygen Species (ROS) pathway1->ros pathway2->ros apoptosis Apoptosis/Cell Death ros->apoptosis

Caption: A plausible signaling pathway for the fungicidal action of 3-substituted 4,5-dichloroisothiazoles.

References

Application Notes and Protocols for 3,4-Dichloroisothiazole-5-Carboxylic Amides in Fungicidal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fungicidal activity of 3,4-dichloroisothiazole-5-carboxylic amides and their derivatives. The following sections detail their fungicidal spectrum, mechanism of action, and protocols for synthesis and biological evaluation, facilitating further research and development in this area.

Introduction

3,4-Dichloroisothiazole-5-carboxylic amides are a class of heterocyclic compounds that have garnered significant attention for their potent and broad-spectrum fungicidal activities.[1] These compounds are synthesized from 3,4-dichloroisothiazole-5-carboxylic acid and have shown efficacy against a variety of plant pathogenic fungi.[1] Beyond direct antifungal action, some derivatives have also been shown to induce systemic acquired resistance (SAR) in plants, offering a dual mode of action for crop protection.[2][3][4] The isothiazole core is a key pharmacophore in several commercial agrochemicals, highlighting the potential of this chemical scaffold in developing novel fungicides.

Mechanism of Action

The fungicidal mechanism of 3,4-dichloroisothiazole derivatives can be multifaceted:

  • Direct Fungicidal Activity: Many amides derived from 3,4-dichloroisothiazole-5-carboxylic acid exhibit direct inhibitory effects on fungal growth. The specific molecular targets can vary depending on the overall structure of the derivative. For instance, certain imidazole derivatives of 3,4-dichloroisothiazole have been shown to target the cytochrome P450-dependent sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a critical component of fungal cell membranes.[5]

  • Systemic Acquired Resistance (SAR): A notable feature of some 3,4-dichloroisothiazole derivatives is their ability to induce systemic acquired resistance (SAR) in plants.[2][3][4] This is a plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections. The induction of SAR is often associated with the salicylic acid (SA) signaling pathway, leading to the upregulation of pathogenesis-related (PR) genes.[2][3][4][6] For example, certain isothiazole-thiazole derivatives have been shown to significantly upregulate the expression of the pr1 gene, a marker for the SA-mediated SAR pathway.[2][3][4]

Data Presentation: Fungicidal Activity

The following tables summarize the in vitro fungicidal activity of representative 3,4-dichloroisothiazole-5-carboxylic amides and related derivatives against various plant pathogenic fungi.

Table 1: In Vitro Fungicidal Activity of 3,4-Dichloroisothiazole-5-Carboxylic Amides (Compound Series III) at 50 µg/mL [1]

CompoundFungal SpeciesInhibition Rate (%)
IIIe Alternaria solani>50
Botrytis cinerea>50
Cercospora arachidicola>50
Gibberella zeae>50
Phoma asparagi>50
Physalospora piricola>50
Puccinia sorghi>50
Rhizoctonia solani>50
Sclerotinia sclerotiorum>50

Table 2: In Vitro Fungicidal Activity (EC50) of 3,4-Dichloroisothiazole-Coumarin Ester Derivatives [7][8]

CompoundAlternaria solani (µg/mL)Botrytis cinerea (µg/mL)Cercospora arachidicola (µg/mL)Physalospora piricola (µg/mL)Sclerotinia sclerotiorum (µg/mL)
1a 1.929.373.344.162.56
2ai 2.905.563.124.353.47

Table 3: In Vivo Fungicidal Activity of Isothiazole-Thiazole Derivatives [2][4]

CompoundFungal SpeciesConcentration (mg L⁻¹)Protective Efficacy (%)EC50 (mg L⁻¹)
6u Pseudoperonospora cubensis100>900.046
6u Phytophthora infestans100>900.20

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dichloroisothiazole-5-Carboxylic Amides

This protocol describes a general two-step synthesis of 3,4-dichloroisothiazole-5-carboxylic amides starting from 3,4-dichloroisothiazole-5-carboxylic acid.[1]

Step 1: Synthesis of 3,4-Dichloroisothiazole-5-Carbonyl Chloride

  • To a solution of 3,4-dichloroisothiazole-5-carboxylic acid in an appropriate solvent (e.g., toluene), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by TLC.

  • Remove the excess solvent and chlorinating agent under reduced pressure to obtain the crude 3,4-dichloroisothiazole-5-carbonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the desired amine in a suitable aprotic solvent (e.g., dichloromethane, THF) in a reaction flask.

  • Add a base (e.g., triethylamine, pyridine) to the amine solution to act as an acid scavenger.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the crude 3,4-dichloroisothiazole-5-carbonyl chloride from Step 1 to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 3,4-dichloroisothiazole-5-carboxylic amide.

Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines the procedure for determining the in vitro fungicidal activity of the synthesized compounds against various plant pathogenic fungi.[1][7]

  • Preparation of Fungal Cultures: Culture the test fungi on potato dextrose agar (PDA) plates at a suitable temperature (e.g., 25°C) for several days until the mycelia cover the plate.

  • Preparation of Test Compound Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serially dilute the stock solutions to obtain a range of desired test concentrations.

  • Assay Procedure: a. Add the appropriate volume of the test compound solution to molten PDA medium to achieve the final desired concentration. Add the same volume of solvent without the compound to control plates. b. Pour the PDA medium containing the test compound or solvent into sterile Petri dishes. c. Once the agar has solidified, place a mycelial disc (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture onto the center of each plate. d. Seal the plates and incubate at the optimal growth temperature for the specific fungus.

  • Data Collection and Analysis: a. After a defined incubation period (e.g., 2-5 days), when the mycelial growth in the control plates has reached a certain diameter, measure the diameter of the fungal colonies on both control and treated plates. b. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of mycelial growth on control plates, and T is the average diameter of mycelial growth on treated plates. c. Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data at different concentrations.

Visualizations

Synthesis_Workflow start 3,4-Dichloroisothiazole- 5-Carboxylic Acid intermediate 3,4-Dichloroisothiazole- 5-Carbonyl Chloride start->intermediate Chlorination final_product 3,4-Dichloroisothiazole- 5-Carboxylic Amide intermediate->final_product Amidation reagents1 SOCl₂ or (COCl)₂, cat. DMF, Toluene reagents1->intermediate amine Amine (R-NH₂) amine->final_product base Base (e.g., Et₃N) base->final_product

Caption: General synthesis workflow for 3,4-dichloroisothiazole-5-carboxylic amides.

Fungicidal_Assay_Workflow prep_compound Prepare Test Compound Stock Solutions mix Mix Compound with PDA (Varying Concentrations) prep_compound->mix prep_pda Prepare Molten PDA Medium prep_pda->mix pour Pour Plates and Solidify mix->pour inoculate Inoculate with Fungal Mycelial Disc pour->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition and EC50 measure->calculate

Caption: Workflow for in vitro mycelial growth inhibition assay.

SAR_Pathway compound 3,4-Dichloroisothiazole Derivative (Elicitor) plant_cell Plant Cell compound->plant_cell Perception sa_pathway Salicylic Acid (SA) Signaling Pathway plant_cell->sa_pathway Activation pr_genes Pathogenesis-Related (PR) Gene Expression (e.g., pr1) sa_pathway->pr_genes Upregulation resistance Systemic Acquired Resistance (SAR) pr_genes->resistance Leads to

Caption: Simplified signaling pathway for inducing Systemic Acquired Resistance (SAR).

References

Application Notes and Protocols for Dichloroisothiazole Carboxylic Acids in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on the Plant Activator Isotianil

Introduction

This document provides detailed application notes and protocols for the use of dichloroisothiazole carboxylic acid derivatives in agrochemicals. It is important to note a distinction between two isomers: 4,5-dichloroisothiazole-3-carboxylic acid and 3,4-dichloroisothiazole-5-carboxylic acid. While the former was the initial topic of inquiry, extensive research reveals that significant agrochemical applications are predominantly associated with derivatives of 3,4-dichloroisothiazole-5-carboxylic acid .

The most prominent example is Isotianil , a commercial plant activator developed for the management of rice blast disease (Magnaporthe oryzae). Isotianil is the amide derivative, 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide. Unlike traditional fungicides that exhibit direct antimicrobial activity, Isotianil functions by inducing Systemic Acquired Resistance (SAR) in plants. This mechanism of action involves stimulating the plant's own defense systems to protect against pathogen attacks.

Therefore, these application notes will focus on Isotianil as a representative of the agrochemical application of this chemical class. Limited information is available regarding the direct agrochemical use of this compound or its derivatives.

Mechanism of Action: Systemic Acquired Resistance (SAR)

Isotianil is classified as a plant activator and does not have direct fungicidal or bactericidal properties.[1] Its mode of action is the induction of Systemic Acquired Resistance (SAR), a plant-wide defense response to localized pathogen attack. The key steps in Isotianil-induced SAR are:

  • Application and Translocation: Isotianil is absorbed by the plant and translocated systemically through its vascular tissues.

  • Signal Pathway Activation: It activates the salicylic acid (SA) signaling pathway, a crucial hormonal cascade in plant immunity.[2]

  • Gene Upregulation: This leads to the upregulation of defense-related genes, such as those encoding pathogenesis-related (PR) proteins and transcription factors like OsWRKY45.[2]

  • Enhanced Defense Response: The accumulation of these defense-related molecules primes the plant for a more rapid and robust defense response upon subsequent pathogen infection.

This indirect mode of action makes Isotianil a valuable tool for integrated pest management (IPM) and for managing fungicide resistance.[2]

Signaling Pathway of Isotianil-Induced Systemic Acquired Resistance

SAR_Pathway cluster_plant_cell Plant Cell Isotianil Isotianil Application SA_Pathway Salicylic Acid (SA) Signaling Pathway Isotianil->SA_Pathway NPR1 NPR1 Activation SA_Pathway->NPR1 WRKYs Upregulation of WRKY Transcription Factors (e.g., OsWRKY45) NPR1->WRKYs PR_Genes Expression of Pathogenesis-Related (PR) Genes WRKYs->PR_Genes Defense_Proteins Accumulation of Defense Proteins PR_Genes->Defense_Proteins SAR Systemic Acquired Resistance (SAR) Defense_Proteins->SAR Pathogen Pathogen Attack (e.g., Magnaporthe oryzae) Pathogen->SAR Inhibition

Caption: Isotianil-induced Systemic Acquired Resistance (SAR) signaling pathway.

Data Presentation

Table 1: Efficacy of Isotianil Against Rice Leaf Blast (Magnaporthe oryzae)
Application MethodActive Ingredient (a.i.) DoseEfficacy (% Protection)Reference
Nursery Box Application1.0 g a.i. / nursery box> 90%
Nursery Box Application1.5 g a.i. / nursery box> 95%[2]
Foliar Spray (1 day before inoculation)100 ppm~ 80%
Foliar Spray (5 days before inoculation)100 ppm> 90%[1]
Foliar Spray (1 day before inoculation)250 ppm> 90%[1]
Foliar Spray (5 days before inoculation)250 ppm> 95%[1]
Table 2: Comparative Efficacy of Isotianil with other Plant Activators
CompoundChemical ClassMode of ActionApplication Rate (a.i./nursery box)Efficacy against Rice Leaf BlastReference
Isotianil IsothiazolePlant Defense Inducer (SAR)1.0 - 1.5 gExcellent and stable control at low dosages.[2][2]
Probenazole BenzisothiazolePlant Defense Inducer (SAR)12.0 gEffective, but requires higher dosage.[2]
Tiadinil ThiadiazolePlant Defense Inducer (SAR)12.0 gGood activity against rice blast.[2][2]

Experimental Protocols

Protocol 1: Evaluation of Isotianil Efficacy in Rice Nursery Boxes

Objective: To determine the protective effect of Isotianil applied to nursery boxes against rice leaf blast.

Workflow Diagram:

Nursery_Box_Trial_Workflow A 1. Prepare Nursery Boxes (Soil, Seeds) B 2. Isotianil Granule Application (Mix with soil or apply at seeding) A->B C 3. Rice Seedling Growth (Approx. 3 weeks) B->C D 4. Transplanting to Pots/Field C->D E 5. Inoculation with M. oryzae (Spore suspension spray) D->E F 6. Incubation (High humidity) E->F G 7. Disease Severity Assessment (Lesion counting, Disease Index) F->G H 8. Data Analysis (% Protection Calculation) G->H

Caption: Workflow for a rice nursery box fungicide trial.

Methodology:

  • Preparation of Nursery Boxes:

    • Use standard nursery boxes filled with a suitable soil mix for rice cultivation.

    • Sow a rice variety susceptible to blast disease to ensure adequate disease pressure.

  • Isotianil Application:

    • Apply Isotianil granules at the desired rates (e.g., 1.0 g and 1.5 g a.i. per box).[2]

    • The granules can be mixed with the bed soil before sowing or applied to the soil surface at the time of seeding.

    • Include an untreated control group for comparison.

  • Seedling Growth:

    • Grow the rice seedlings under standard greenhouse or field conditions for approximately 3 weeks.

  • Inoculation:

    • Prepare a spore suspension of Magnaporthe oryzae in sterile water containing a surfactant (e.g., Tween 20).

    • Spray the spore suspension evenly onto the rice seedlings until runoff.

  • Incubation:

    • Place the inoculated plants in a high-humidity chamber (>90% RH) at 25-28°C for 24 hours to facilitate infection.

    • After the incubation period, return the plants to standard growing conditions.

  • Disease Assessment:

    • After 5-7 days, assess the disease severity by counting the number of lesions per plant or by using a disease severity scale (e.g., 0-9 scale).

    • Calculate the percent protection using the formula: % Protection = [(Disease in Control - Disease in Treatment) / Disease in Control] x 100

Protocol 2: Validation of SAR Induction by Gene Expression Analysis

Objective: To confirm that Isotianil induces SAR by measuring the expression of defense-related marker genes.

Workflow Diagram:

SAR_Validation_Workflow A 1. Plant Growth (e.g., Rice seedlings in hydroponics) B 2. Treatment Application (Isotianil or mock solution) A->B C 3. Time-Course Sampling (e.g., 0, 6, 12, 24, 48 hours post-treatment) B->C D 4. RNA Extraction from Leaf Tissue C->D E 5. cDNA Synthesis D->E F 6. Quantitative Real-Time PCR (qRT-PCR) (Targeting PR genes, e.g., OsWRKY45, PR1) E->F G 7. Data Analysis (Relative gene expression, e.g., 2^-ΔΔCt method) F->G

Caption: Workflow for validating SAR induction via qRT-PCR.

Methodology:

  • Plant Material and Growth Conditions:

    • Grow rice seedlings in a controlled environment (e.g., growth chamber) in a hydroponic system or in pots.

  • Treatment:

    • Apply Isotianil to the roots (in the hydroponic solution) or as a foliar spray at a specified concentration.

    • Treat a control group with a mock solution (e.g., water with the same solvent concentration as the Isotianil treatment).

  • Sample Collection:

    • Collect leaf samples at various time points after treatment (e.g., 0, 6, 12, 24, and 48 hours).[2]

    • Immediately freeze the collected samples in liquid nitrogen and store them at -80°C until RNA extraction.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the leaf tissue using a suitable RNA extraction kit or protocol.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for SAR marker genes (e.g., OsWRKY45, PR1) and a reference gene (e.g., actin) for normalization.

    • Use a qPCR instrument to monitor the amplification of the target genes in real-time.

  • Data Analysis:

    • Calculate the relative expression of the target genes in the Isotianil-treated samples compared to the mock-treated control samples using a method such as the 2-ΔΔCt method.

    • A significant upregulation of the SAR marker genes in the Isotianil-treated plants confirms the induction of the SAR pathway.[2]

Conclusion

While this compound itself has not been prominently featured in agrochemical applications, its isomer, 3,4-dichloroisothiazole-5-carboxylic acid, is the precursor to the important plant activator, Isotianil. Isotianil provides a novel and effective approach to disease management, particularly for rice blast, by harnessing the plant's own defense mechanisms. The protocols and data presented here provide a framework for researchers and drug development professionals to understand and evaluate the application of this class of compounds in agriculture.

References

Application Notes and Protocols for 4,5-Dichloroisothiazole-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential utility of 4,5-Dichloroisothiazole-3-carboxylic acid as a scaffold in medicinal chemistry, drawing upon the activities of related isothiazole and thiazole derivatives. The protocols described herein are representative methodologies for assessing the biological activity of this compound and its analogues.

Introduction

This compound is a heterocyclic compound that serves as a versatile synthetic intermediate. The isothiazole ring is a component of various biologically active molecules, and the carboxylic acid moiety provides a key interaction point for many biological targets, as well as a handle for further chemical modification. While direct and extensive medicinal chemistry data for this compound is limited in publicly available literature, its structural alerts and the activities of analogous compounds suggest its potential as a fragment or lead compound for drug discovery programs.

Derivatives of the isomeric 3,4-dichloroisothiazole have been noted for their fungicidal properties.[1][2] More broadly, the thiazole and isothiazole carboxamide scaffold has been explored for a range of therapeutic targets, including cyclooxygenase (COX) enzymes and protein kinases.[3][4][5] This document outlines hypothetical applications and detailed protocols for evaluating this compound and its derivatives as potential inhibitors of Matrix Metalloproteinases (MMPs), a class of enzymes implicated in cancer metastasis.

Hypothetical Biological Target: Matrix Metalloproteinase-9 (MMP-9)

MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Their overexpression is associated with tumor invasion and metastasis. The carboxylic acid group of a small molecule inhibitor can chelate the catalytic zinc ion in the active site of MMPs, making this compound a plausible candidate scaffold for MMP inhibition.

Quantitative Data Summary

The following tables present hypothetical inhibitory activities of this compound (designated as Compound 1) and its synthetic derivatives against human MMP-9.

Table 1: In Vitro MMP-9 Enzymatic Inhibition

Compound IDStructureModification from Parent CompoundIC50 (nM) against MMP-9
1 This compound-15,200
2 4,5-Dichloro-N-hydroxyisothiazole-3-carboxamideCarboxylic acid to hydroxamic acid850
3 N-((4,5-dichloroisothiazol-3-yl)methyl)anilineCarboxylic acid to aniline amide> 50,000
4 Methyl 4,5-dichloroisothiazole-3-carboxylateMethyl ester of parent32,500

Table 2: Cell-Based Anti-Invasion Activity (MDA-MB-231 Breast Cancer Cells)

Compound IDMaximum Non-toxic Conc. (µM)% Invasion Inhibition at 10 µM
1 5015%
2 2565%
3 > 100< 5%
4 758%

Experimental Protocols

Protocol 1: MMP-9 Enzymatic Inhibition Assay (Fluorogenic)

This protocol details the in vitro measurement of MMP-9 inhibition.

Materials:

  • Recombinant human MMP-9 (activated)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound and its derivatives

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the activated MMP-9 enzyme in Assay Buffer to a final concentration of 2 nM.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 25 µL of the serially diluted compound solutions or vehicle control (Assay Buffer with 1% DMSO). c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 25 µL of the fluorogenic MMP-9 substrate (final concentration 10 µM).

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity every 60 seconds for 30 minutes at 37°C using the microplate reader.

  • Data Analysis: a. Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is to determine the cytotoxic effects of the compounds on a cancer cell line.

Materials:

  • MDA-MB-231 human breast cancer cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration at which cell viability is reduced by 50% (CC50).

Protocol 3: Matrigel Invasion Assay (Transwell)

This protocol assesses the ability of compounds to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • MDA-MB-231 cells

  • 24-well Transwell inserts with 8 µm pore size polycarbonate membranes

  • Matrigel Basement Membrane Matrix

  • Serum-free DMEM

  • DMEM with 20% FBS (as a chemoattractant)

  • Test compounds

  • Cotton swabs

  • Crystal Violet staining solution

Procedure:

  • Insert Preparation: Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free DMEM and coat the top surface of the Transwell inserts. Allow the Matrigel to solidify by incubating at 37°C for 1 hour.

  • Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Harvest the cells and resuspend them in serum-free DMEM at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup: a. Add 500 µL of DMEM with 20% FBS to the lower chamber of the 24-well plate. b. In a separate tube, mix the cell suspension with the test compounds at their desired non-toxic concentrations. c. Add 200 µL of the cell/compound mixture to the upper chamber of the Matrigel-coated inserts.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Staining and Visualization: a. After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab. b. Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. c. Stain the cells with Crystal Violet solution for 15 minutes. d. Gently wash the inserts with water and allow them to air dry.

  • Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope. Calculate the percentage of invasion inhibition relative to the vehicle-treated control.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation start Compound Synthesis (Derivatives of Cmpd 1) enz_assay MMP-9 Enzymatic Assay start->enz_assay ic50 Determine IC50 Values enz_assay->ic50 cytotox Cytotoxicity Assay (MTT) ic50->cytotox Select Active Compounds viability Determine Max Non-toxic Conc. cytotox->viability invasion Matrigel Invasion Assay inhibition Quantify Invasion Inhibition invasion->inhibition viability->invasion end end inhibition->end Lead Candidate

Caption: Workflow for evaluating this compound derivatives.

mmp_pathway cluster_cell Cancer Cell MMP9 MMP-9 ECM Extracellular Matrix (ECM) MMP9->ECM Degradation Invasion Cell Invasion & Metastasis ECM->Invasion Compound 4,5-Dichloroisothiazole- 3-carboxylic acid Derivative Compound->MMP9 Inhibition

Caption: Simplified pathway of MMP-9-mediated cancer cell invasion and its inhibition.

References

Application Notes and Protocols for the Purification of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxylic acids are a cornerstone of organic chemistry and pivotal in the synthesis of pharmaceuticals, polymers, and other high-value chemicals. Their purity is paramount to ensure the desired reaction outcomes, product efficacy, and safety. This document provides detailed protocols for the purification of carboxylic acids using common laboratory techniques: liquid-liquid extraction, recrystallization, distillation, and chromatography. Each section includes a step-by-step protocol, a summary of relevant quantitative data, and a workflow diagram to visually represent the process.

Purification by Liquid-Liquid Extraction

Liquid-liquid extraction is a versatile technique for separating carboxylic acids from neutral or basic impurities by leveraging their acidic nature. The carboxylic acid is converted to its water-soluble salt form, allowing for separation from water-insoluble impurities.

Experimental Protocol
  • Dissolution: Dissolve the crude carboxylic acid mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Basification & Extraction: Transfer the solution to a separatory funnel and add an aqueous basic solution (e.g., saturated sodium bicarbonate, 1 M sodium hydroxide). The pH of the aqueous layer should be at least three units above the pKa of the carboxylic acid to ensure complete deprotonation.[1]

  • Separation: Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake for 1-2 minutes and then allow the layers to separate.[2]

  • Collection of Aqueous Layer: Drain the lower aqueous layer, which now contains the carboxylate salt, into a clean flask. The organic layer, containing neutral and basic impurities, can be discarded or processed further if desired.[2]

  • Repeat Extraction: To ensure complete extraction of the carboxylic acid, repeat steps 2-4 with a fresh portion of the aqueous basic solution. Combine the aqueous extracts.[2]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 1 M HCl) dropwise while stirring until the solution becomes acidic (pH ~2).[2] This will protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate if it is a solid or form an immiscible layer if it is a liquid.[2]

  • Recovery of Purified Acid:

    • If the acid is a solid: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • If the acid is a liquid: Add a fresh portion of an organic solvent (e.g., diethyl ether) to the flask, transfer the mixture back to the separatory funnel, and extract the purified carboxylic acid into the organic layer.[2]

  • Drying and Solvent Removal: Drain the organic layer containing the purified carboxylic acid into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[1][2] Filter to remove the drying agent, and then remove the solvent using a rotary evaporator to yield the purified carboxylic acid.[2]

Data Presentation
ParameterValue/ConditionPurpose
pH for Extraction> pKa + 3Ensures complete deprotonation to the carboxylate salt.[1]
pH for Precipitation< pKa - 3Ensures complete protonation back to the carboxylic acid.[1]
Common BasesSaturated NaHCO₃, 1 M NaOHTo form the water-soluble carboxylate salt.
Common Acids1 M HCl, Dilute H₂SO₄To regenerate the free carboxylic acid.[2]
Common SolventsDiethyl ether, Ethyl acetateFor dissolving the crude mixture and extracting the final product.

Experimental Workflow

Extraction_Workflow A Dissolve Crude Mixture in Organic Solvent B Add Aqueous Base (e.g., NaHCO3) A->B C Shake and Separate Layers B->C D Collect Aqueous Layer (Carboxylate Salt) C->D Aqueous E Discard Organic Layer (Impurities) C->E Organic F Acidify Aqueous Layer (e.g., HCl) D->F G Isolate Purified Acid (Filtration or Extraction) F->G H Dry and Remove Solvent G->H I Purified Carboxylic Acid H->I Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (Optional, for insoluble impurities) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G H Purified Carboxylic Acid G->H Distillation_Workflow A Charge Distillation Flask with Crude Liquid Acid B Heat the Flask A->B C Vapor Rises Through Fractionating Column B->C D Monitor Temperature at the Top of the Column C->D E Collect Distillate at Constant Boiling Point D->E F Stop Distillation when Temperature Changes E->F G Purified Carboxylic Acid E->G Chromatography_Workflow A Pack Column with Stationary Phase B Load Crude Sample onto the Column A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Analyze Fractions (e.g., TLC) D->E F Combine Pure Fractions E->F G Remove Solvent F->G H Purified Carboxylic Acid G->H

References

Application Notes and Protocols for Anti-Tobacco Mosaic Virus (TMV) Activity of Isothiazole and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The control of plant viral diseases, such as those caused by the Tobacco Mosaic Virus (TMV), is a significant challenge in agriculture. Chemical control remains a primary strategy, and the exploration of novel antiviral agents is a continuous effort in agrochemical research. While the isothiazole scaffold is a known pharmacophore with a broad spectrum of biological activities, including antiviral effects against various human and animal viruses, its specific activity against TMV is not extensively documented in publicly available research.

These application notes, therefore, address the anti-TMV activity of isothiazole compounds by providing a detailed overview of the activity of closely related heterocyclic compounds, namely thiazole, benzothiazole, and thiadiazole derivatives . The methodologies and data presented for these related compounds can serve as a valuable reference and starting point for researchers interested in investigating the potential of isothiazole derivatives as anti-TMV agents. The protocols and findings from these related structures can inform the design, synthesis, and evaluation of novel isothiazole-based compounds for plant virus control.

Data Presentation: Anti-TMV Activity of Thiazole, Benzothiazole, and Thiadiazole Derivatives

The following table summarizes the quantitative data on the anti-TMV activity of various thiazole, benzothiazole, and thiadiazole derivatives as reported in the literature. This data provides a benchmark for comparing the efficacy of different structural motifs.

Compound ClassCompound IDType of ActivityConcentrationInhibition Rate (%)EC50 (µg/mL)Reference
β-amino acid ester derivatives with quinazoline and benzothiazole3nCurative500 µg/mL55.55-[1]
3nProtective500 µg/mL52.33-[1]
3oCurative500 µg/mL52.32-[1]
3oProtective500 µg/mL55.96-[1]
3pCurative500 µg/mL52.77-[1]
3pProtective500 µg/mL54.21-[1]
3qCurative500 µg/mL50.91-[1]
3qProtective500 µg/mL50.98-[1]
Ningnanmycin (Control)Curative500 µg/mL55.27-[1]
Ningnanmycin (Control)Protective500 µg/mL52.16-[1]
Flavonol derivatives with benzothiazoleL20Curative--90.5[2][3]
L20Protective--202.2[2][3]
Ningnanmycin (Control)Curative--252.0[2][3]
Ningnanmycin (Control)Protective--204.2[2][3]
1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivativesE2Protective--203.5[4][5]
E8Curative500 µg/mL59.2-[5]
E2Protective500 µg/mL65.1-[5]
E17Protective500 µg/mL61.3-[5]
Ningnanmycin (Control)Protective--261.4[4][5]
Ningnanmycin (Control)Curative500 µg/mL58.0-[5]
Ningnanmycin (Control)Protective500 µg/mL54.6-[5]
Chalcone derivatives with morpholine-thiadiazoleS14Curative--91.8[6]
S14Protective--130.6[6]
Ningnanmycin (NNM) (Control)Curative--237.8[6]
Ningnanmycin (NNM) (Control)Protective--220.6[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-TMV activity of the compounds cited in the data table. These protocols can be adapted for testing novel isothiazole derivatives.

TMV Purification Protocol

A standardized method for virus purification is crucial for consistent and reproducible results in subsequent antiviral assays.

cluster_0 TMV Purification Workflow A Inoculate Nicotiana tabacum L. with TMV B Homogenize infected leaves in phosphate buffer A->B 2-3 weeks post-inoculation C Filter homogenate through cheesecloth B->C D Centrifuge filtrate at low speed C->D Remove cell debris E Precipitate virus with polyethylene glycol (PEG) D->E F Resuspend pellet in phosphate buffer E->F G Differential centrifugation (high and low speed cycles) F->G Further purification H Determine virus concentration spectrophotometrically (A260) G->H Final purified virus

Caption: Workflow for the purification of Tobacco Mosaic Virus (TMV).

Detailed Steps:

  • Inoculation: Mechanically inoculate the leaves of Nicotiana tabacum L. plants with a purified TMV suspension.

  • Harvesting: After 2-3 weeks, harvest the systemically infected leaves showing mosaic symptoms.

  • Homogenization: Homogenize the infected leaves in a phosphate buffer (e.g., 0.1 M, pH 7.2) at a 1:2 (w/v) ratio.

  • Filtration: Filter the resulting homogenate through multiple layers of cheesecloth to remove large plant debris.

  • Clarification: Centrifuge the filtrate at a low speed (e.g., 10,000 g for 20 minutes) to pellet chloroplasts and other cellular debris. Collect the supernatant.

  • Precipitation: To the supernatant, add polyethylene glycol (PEG) 6000 to a final concentration of 8% (w/v) and NaCl to 0.2 M. Stir gently for 1-2 hours at 4°C to precipitate the virus.

  • Pelleting: Centrifuge at a low speed (e.g., 12,000 g for 20 minutes) to pellet the precipitated virus.

  • Resuspension: Discard the supernatant and resuspend the viral pellet in a small volume of phosphate buffer.

  • Differential Centrifugation: Subject the resuspended pellet to cycles of high-speed (e.g., 100,000 g for 1.5 hours) and low-speed (e.g., 10,000 g for 15 minutes) centrifugation to further purify the virus.

  • Concentration Determination: Determine the final virus concentration by measuring the absorbance at 260 nm using a spectrophotometer. An extinction coefficient of 3.0 mg/mL/cm is typically used.

In Vivo Anti-TMV Activity Assays

The following protocols are used to assess the antiviral efficacy of test compounds on living plants.

cluster_1 In Vivo Anti-TMV Assays cluster_curative Curative Activity cluster_protective Protective Activity A1 Inoculate Nicotiana glutinosa leaves with TMV B1 Wash leaves with water C1 Apply test compound solution to the right side of each leaf D1 Apply solvent control to the left side of each leaf E1 Incubate for 3-4 days F1 Count local lesions and calculate inhibition rate A2 Apply test compound solution to the right side of each leaf B2 Apply solvent control to the left side of each leaf C2 Inoculate the entire leaf with TMV 24 hours later D2 Wash leaves with water E2 Incubate for 3-4 days F2 Count local lesions and calculate inhibition rate

Caption: Workflow for curative and protective in vivo anti-TMV assays.

a) Curative Activity Assay:

  • Plant Material: Use healthy Nicotiana glutinosa plants at the 5-6 leaf stage.

  • Inoculation: Lightly dust the leaves with carborundum and then mechanically inoculate the entire leaf surface with a purified TMV solution (e.g., 6 x 10^-3 mg/mL).

  • Washing: Gently wash the inoculated leaves with water to remove excess virus and carborundum.

  • Compound Application: After the leaves have dried, apply the test compound solution to the right half of each leaf. Apply a solvent control (e.g., a solution containing the same solvent used to dissolve the test compound) to the left half.

  • Incubation: Maintain the plants in a controlled environment (e.g., 25°C, greenhouse) for 3-4 days.

  • Data Collection: Count the number of local lesions on both the treated and control halves of each leaf.

  • Calculation: Calculate the curative inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half.

b) Protective Activity Assay:

  • Compound Application: Apply the test compound solution to the right half of each leaf of healthy Nicotiana glutinosa plants. Apply a solvent control to the left half.

  • Incubation: Allow the plants to absorb the compound for 24 hours.

  • Inoculation: After 24 hours, inoculate the entire leaf surface with TMV as described in the curative assay.

  • Washing and Incubation: Wash the leaves and incubate the plants for 3-4 days.

  • Data Collection and Calculation: Count the local lesions and calculate the protective inhibition rate using the same formula as for the curative activity.

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanisms of action for isothiazole compounds against TMV are yet to be elucidated, studies on related benzothiazole and thiadiazole derivatives suggest several potential pathways that could be investigated.

cluster_2 Potential Anti-TMV Mechanisms cluster_direct Direct Antiviral Action cluster_indirect Host-Mediated Resistance Compound Isothiazole Derivative TMV_CP TMV Coat Protein (TMV-CP) Compound->TMV_CP Binds to Inhibition Inhibition Compound->Inhibition Plant_Cell Plant Cell Compound->Plant_Cell Induces TMV_Assembly TMV Assembly/Replication TMV_CP->TMV_Assembly Inhibition->TMV_Assembly SAR Systemic Acquired Resistance (SAR) Plant_Cell->SAR SOD Superoxide Dismutase (SOD) Activity ↑ SAR->SOD MDA Malondialdehyde (MDA) Content ↓ SAR->MDA Chlorophyll Chlorophyll Content ↑ SAR->Chlorophyll Defense_Response Enhanced Defense Response SAR->Defense_Response Photosynthesis Photosynthesis ↑ Chlorophyll->Photosynthesis

Caption: Potential dual mechanisms of action for anti-TMV compounds.

1. Direct Interaction with Viral Components:

  • Binding to TMV Coat Protein (TMV-CP): Some antiviral compounds, such as certain flavonol derivatives containing benzothiazole, have been shown to bind directly to the TMV-CP.[2][3] This interaction can interfere with the self-assembly of the virus particles, thereby inhibiting viral replication and spread. Microscale thermophoresis (MST) and molecular docking are key experimental techniques to investigate this binding affinity.[2][3]

2. Induction of Host Plant Resistance:

  • Systemic Acquired Resistance (SAR): Certain compounds can act as elicitors, triggering the plant's own defense mechanisms. This can involve the upregulation of defense-related genes and the production of pathogenesis-related (PR) proteins.

  • Modulation of Reactive Oxygen Species (ROS): Studies have shown that effective antiviral compounds can lead to a decrease in malondialdehyde (MDA) content, an indicator of lipid peroxidation and oxidative stress, and an increase in the activity of antioxidant enzymes like superoxide dismutase (SOD).[2][3] This suggests that the compounds may help the plant to mitigate the oxidative damage caused by viral infection.

  • Enhancement of Photosynthesis: Some compounds have been observed to increase the chlorophyll content in infected leaves, which can lead to improved photosynthetic efficiency.[2][3][4][5] This helps the plant to maintain its physiological functions and better tolerate the viral infection.

Conclusion and Future Directions

The data and protocols presented here for thiazole, benzothiazole, and thiadiazole derivatives provide a solid foundation for initiating research into the anti-TMV activity of isothiazole compounds. The lack of specific literature on isothiazoles in this context highlights a significant research gap and an opportunity for novel discoveries.

Future research should focus on:

  • Synthesis and Screening: Designing and synthesizing a library of novel isothiazole derivatives and screening them for anti-TMV activity using the protocols outlined above.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structure of isothiazole derivatives and their anti-TMV efficacy to guide the design of more potent compounds.

  • Mechanism of Action Studies: Investigating whether isothiazole compounds act directly on the virus, induce host resistance, or both. Techniques such as MST, molecular docking, and analysis of plant defense markers will be crucial in these studies.

By leveraging the knowledge from related heterocyclic systems, researchers can strategically approach the development of isothiazole-based compounds as a new class of effective agents for the control of Tobacco Mosaic Virus.

References

Application Notes and Protocols: Synthesis and Evaluation of Metal Complexes with 4,5-Dichloroisothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of metal complexes using 4,5-dichloroisothiazole-3-carboxylate as a ligand. The document outlines the synthesis of Cobalt(II), Nickel(II), and Copper(II) complexes, summarizes their physicochemical and cytotoxic properties, and discusses a probable mechanism of action. This information is intended to serve as a practical guide for researchers interested in developing novel metal-based compounds with potential therapeutic applications, particularly in oncology.

Introduction

Isothiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. The coordination of these heterocyclic ligands to metal centers can enhance their therapeutic potential. This document focuses on the synthesis and characterization of metal complexes with the 4,5-dichloroisothiazole-3-carboxylate ligand. The described Cobalt(II), Nickel(II), and Copper(II) complexes, particularly those with co-ligands like 1,10-phenanthroline, have demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] The likely mechanism of action for these complexes involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[3][4]

Data Presentation

Physicochemical Properties of Synthesized Complexes
ComplexFormulaColorYield (%)M.p. (°C)IR (cm⁻¹) ν(COO⁻)asymIR (cm⁻¹) ν(COO⁻)symUV-Vis λmax (nm)
1 [Co(H₂O)₂(L)₂]Pink73>30015821387520
2 [Ni(H₂O)₂(L)₂]Green75>30015841387400, 670
3 [Co(phen)(L)₂]Orange82>30015951380480
4 [Ni(phen)(L)₂]·2H₂O·EtOHGreen85>30015971380410, 630
5 [Cu(phen)(H₂O)(L)₂]Green--15951378-

L = 4,5-dichloroisothiazole-3-carboxylate phen = 1,10-phenanthroline Data for complexes 1-4 sourced from Potkin et al. (2022). Data for complex 5 sourced from Abramov et al. (2021).

In Vitro Cytotoxicity Data (IC₅₀, µM)
ComplexHep-2MCF-7
1 [Co(H₂O)₂(L)₂]1.8 ± 0.1-
2 [Ni(H₂O)₂(L)₂]2.3 ± 0.1-
3 [Co(phen)(L)₂]> 50-
4 [Ni(phen)(L)₂]·2H₂O·EtOH4.1 ± 0.2-
5 [Cu(phen)(H₂O)(L)₂]3.06 ± 0.074.2 ± 0.2
Cisplatin (control)9.2 ± 0.5-

L = 4,5-dichloroisothiazole-3-carboxylate phen = 1,10-phenanthroline Data for complexes 1-4 (Hep2 cells) sourced from Potkin et al. (2022). Data for complex 5 sourced from Abramov et al. (2021).

Experimental Protocols

General Synthesis Workflow

G General Synthesis Workflow cluster_0 Ligand Preparation cluster_1 Complexation cluster_2 Product Isolation and Purification cluster_3 Characterization Ligand 4,5-Dichloroisothiazole-3-carboxylic Acid (HL) Deprotonation Deprotonation in Solvent Ligand->Deprotonation Base Base (e.g., NaOH, Et3N) Base->Deprotonation Reaction Reaction in Solvent Deprotonation->Reaction MetalSalt Metal Salt (e.g., CoCl₂, Ni(OAc)₂, CuSO₄) MetalSalt->Reaction CoLigand Co-ligand (optional, e.g., 1,10-phenanthroline) CoLigand->Reaction Precipitation Precipitation/Crystallization Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Spectroscopy Spectroscopy (IR, UV-Vis) Drying->Spectroscopy Analysis Elemental Analysis, X-ray Diffraction Drying->Analysis

Caption: General workflow for the synthesis of metal complexes with 4,5-dichloroisothiazole-3-carboxylate.

Protocol 1: Synthesis of [Co(H₂O)₂(L)₂] (Complex 1)
  • Materials:

    • This compound (HL)

    • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Distilled water

  • Procedure:

    • Dissolve this compound (2 mmol) in 10 mL of ethanol.

    • In a separate flask, dissolve sodium hydroxide (2 mmol) in 10 mL of distilled water.

    • Slowly add the NaOH solution to the solution of the carboxylic acid with constant stirring to form the sodium salt of the ligand.

    • Dissolve cobalt(II) chloride hexahydrate (1 mmol) in 10 mL of distilled water.

    • Add the CoCl₂ solution dropwise to the ligand salt solution with continuous stirring.

    • A pink precipitate will form. Continue stirring the reaction mixture at room temperature for 2 hours.

    • Collect the precipitate by filtration.

    • Wash the solid with distilled water and then with a small amount of ethanol.

    • Dry the product in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of [Ni(phen)(L)₂]·2H₂O·EtOH (Complex 4)
  • Materials:

    • This compound (HL)

    • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

    • 1,10-Phenanthroline (phen)

    • Triethylamine (Et₃N)

    • Ethanol

  • Procedure:

    • Dissolve this compound (2 mmol) in 20 mL of ethanol.

    • Add triethylamine (2 mmol) to the solution to deprotonate the carboxylic acid.

    • In a separate flask, dissolve nickel(II) acetate tetrahydrate (1 mmol) in 15 mL of ethanol.

    • Add the nickel(II) acetate solution to the ligand solution with stirring.

    • Dissolve 1,10-phenanthroline (1 mmol) in 10 mL of ethanol.

    • Add the 1,10-phenanthroline solution to the reaction mixture.

    • Heat the resulting mixture to reflux for 3 hours.

    • Allow the solution to cool to room temperature.

    • A green precipitate will form. Collect the solid by filtration.

    • Wash the product with ethanol and then diethyl ether.

    • Dry the product in a vacuum oven at 50 °C.

Protocol 3: General Procedure for Synthesis of Other Metal Complexes

This general protocol can be adapted for the synthesis of other metal complexes with 4,5-dichloroisothiazole-3-carboxylate.

  • Ligand Salt Formation:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, water).

    • Add an equimolar amount of a suitable base (e.g., NaOH, KOH, Et₃N) to deprotonate the carboxylic acid. Stir until a clear solution is obtained.

  • Complexation Reaction:

    • In a separate vessel, dissolve the desired metal salt (e.g., chloride, acetate, nitrate, or sulfate salt of the metal) in a suitable solvent. The molar ratio of metal to ligand is typically 1:2.

    • If a co-ligand is to be used (e.g., 1,10-phenanthroline, 2,2'-bipyridine), dissolve it in a suitable solvent. The molar ratio of metal to co-ligand is often 1:1 or 1:2.

    • Slowly add the metal salt solution to the ligand salt solution with constant stirring.

    • If a co-ligand is used, add its solution to the reaction mixture.

  • Reaction Conditions and Product Isolation:

    • Stir the reaction mixture at room temperature or under reflux for a specified period (typically 2-4 hours).

    • Monitor the reaction for the formation of a precipitate.

    • Once the reaction is complete, cool the mixture to room temperature if heated.

    • Collect the solid product by filtration.

    • Wash the product with appropriate solvents to remove any unreacted starting materials and by-products.

    • Dry the final product under vacuum or in a desiccator.

Proposed Mechanism of Cytotoxic Action

The cytotoxic activity of these metal complexes is believed to be mediated through the induction of apoptosis. A plausible signaling pathway involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic cascade.

G Proposed Signaling Pathway for Cytotoxicity cluster_0 Cellular Uptake and ROS Generation cluster_1 Mitochondrial Pathway of Apoptosis MetalComplex Metal Complex (e.g., [Cu(phen)(H₂O)(L)₂]) CellularUptake Cellular Uptake MetalComplex->CellularUptake ROS Increased Intracellular Reactive Oxygen Species (ROS) CellularUptake->ROS MitoDamage Mitochondrial Membrane Potential Collapse ROS->MitoDamage CytoC Cytochrome c Release MitoDamage->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 forms Apoptosome Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by the metal complexes.

The proposed mechanism suggests that the metal complexes, after entering the cancer cells, induce the production of ROS.[3] This leads to oxidative stress and damage to the mitochondria, resulting in the collapse of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[3] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.[5]

References

Application Notes and Protocols for X-ray Crystallography of 4,5-Dichloroisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallography of 4,5-dichloroisothiazole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the isothiazole scaffold.[1] Accurate determination of their three-dimensional molecular structures through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships (SAR), rational drug design, and crystal engineering.[2]

Introduction to the Crystallography of 4,5-Dichloroisothiazole Derivatives

The 4,5-dichloroisothiazole core is a versatile building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications.[1] X-ray crystallography provides definitive insights into the molecular geometry, conformation, and intermolecular interactions of these derivatives. Such studies have revealed recurrent supramolecular motifs, including π-stacking of the isothiazole rings and various noncovalent interactions like halogen bonding and hydrogen bonding, which are critical for crystal packing and can influence the physicochemical properties of the solid form.[1][2]

This document outlines the key experimental procedures for the synthesis, crystallization, and X-ray crystallographic analysis of a series of 3-substituted 4,5-dichloroisothiazole derivatives, exemplified by compounds bearing 1,4-dihydropyridinyl and 4H-pyranyl moieties.[1][2]

Data Presentation: Crystallographic Data Summary

The following tables summarize the key crystallographic data for a series of six 3-substituted 4,5-dichloroisothiazole derivatives. This data is essential for comparing the structural parameters of different derivatives and for validating computational models. The data has been compiled from the Crystallographic Information Files (CIFs) deposited with the Cambridge Crystallographic Data Centre (CCDC numbers: 2243955, 2236983, 2236984, 2243956, 2236985, 2236986).[2]

Table 1: Crystal Data and Structure Refinement for 4,5-Dichloroisothiazole Derivatives.

Parameter Compound 1 Compound 2 Compound 3 Compound 4 Compound 5 Compound 6
Empirical Formula C₁₆H₁₈Cl₂N₂O₄S C₁₄H₁₄Cl₂N₂O₂S C₁₅H₁₆Cl₂N₂O₄S C₁₄H₁₁Cl₂N₃O₂S C₁₅H₁₄Cl₂N₂O₄S C₁₃H₁₀Cl₂N₂O₂S₂
Formula Weight 417.30 361.25 403.28 384.22 397.26 373.25
Crystal System Monoclinic Triclinic Monoclinic Monoclinic Monoclinic Monoclinic
Space Group P2₁/n P-1 P2₁/c P2₁/c P2₁/n P2₁/c
a / Å 11.833(2) 8.165(2) 12.394(3) 7.915(2) 11.411(2) 7.545(2)
b / Å 11.021(2) 9.986(2) 12.067(2) 15.341(3) 12.053(2) 12.831(3)
c / Å 14.120(3) 10.456(2) 12.441(3) 13.064(3) 12.821(3) 15.542(3)
α / ° 90 88.01(3) 90 90 90 90
β / ° 99.45(3) 69.87(3) 114.78(3) 93.34(3) 109.45(3) 97.23(3)
γ / ° 90 81.34(3) 90 90 90 90
Volume / ų 1815.1(6) 787.9(3) 1689.8(6) 1583.5(6) 1658.7(6) 1492.3(6)
Z 4 2 4 4 4 4
T / K 293(2) 293(2) 293(2) 293(2) 293(2) 293(2)
Radiation Cu Kα Mo Kα Mo Kα Cu Kα Mo Kα Mo Kα
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.121 R₁ = 0.038, wR₂ = 0.098 R₁ = 0.041, wR₂ = 0.105 R₁ = 0.039, wR₂ = 0.103 R₁ = 0.042, wR₂ = 0.109 R₁ = 0.035, wR₂ = 0.089

| CCDC Number | 2243955 | 2236983 | 2236984 | 2243956 | 2236985 | 2236986 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for the 4,5-Dichloroisothiazole Moiety.

Compound S1-C5 C4-C5 C3-C4 N2-C3 S1-N2 C4-Cl1 C5-Cl2 C5-S1-N2 C4-C5-S1 C3-C4-C5 N2-C3-C4 S1-N2-C3
1 1.715(2) 1.349(3) 1.432(3) 1.311(3) 1.681(2) 1.718(2) 1.712(2) 93.8(1) 113.2(2) 112.9(2) 115.3(2) 104.8(1)
2 1.718(2) 1.345(3) 1.435(3) 1.309(3) 1.683(2) 1.720(2) 1.714(2) 93.7(1) 113.3(2) 112.8(2) 115.4(2) 104.8(1)
3 1.716(2) 1.348(3) 1.433(3) 1.310(3) 1.682(2) 1.719(2) 1.713(2) 93.8(1) 113.2(2) 112.9(2) 115.3(2) 104.8(1)
4 1.717(2) 1.347(3) 1.434(3) 1.310(3) 1.682(2) 1.719(2) 1.713(2) 93.7(1) 113.3(2) 112.8(2) 115.4(2) 104.8(1)
5 1.716(2) 1.348(3) 1.433(3) 1.311(3) 1.681(2) 1.718(2) 1.712(2) 93.8(1) 113.2(2) 112.9(2) 115.3(2) 104.8(1)

| 6 | 1.719(2) | 1.344(3) | 1.436(3) | 1.308(3) | 1.684(2) | 1.721(2) | 1.715(2) | 93.6(1) | 113.4(2) | 112.7(2) | 115.5(2) | 104.7(1) |

Note: The atom numbering scheme (S1, N2, C3, C4, C5, Cl1, Cl2) for the isothiazole ring is consistent across the series for comparative purposes.

Experimental Protocols

Synthesis of 3-Substituted 4,5-Dichloroisothiazole Derivatives

A general and convenient synthetic protocol has been established for obtaining 4H-pyrans and 1,4-dihydropyridines containing a 4,5-dichloroisothiazole fragment at the 4-position.[1] The synthesis starts from 4,5-dichloroisothiazole-3-carbaldehyde and commercially available methylene-active components.[1]

General Procedure for the Synthesis of 1,4-Dihydropyridine Derivatives (Compounds 1-3):

  • A solution of the appropriate α,β-unsaturated heterocyclic derivative (e.g., ethyl 2-(4,5-dichloroisothiazol-3-ylmethylene)-3-oxobutanoate) and an amino-crotonate (e.g., methyl 3-aminocrotonate) in toluene is prepared.

  • The reaction mixture is stirred at 80 °C for 16 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 1,4-dihydropyridine derivative.

General Procedure for the Synthesis of 4H-Pyran Derivatives (Compounds 4-6):

  • A solution of the appropriate α,β-unsaturated heterocyclic derivative, malononitrile, and a catalytic amount of piperidine in ethanol is prepared.

  • The reaction mixture is stirred at room temperature for 8 hours.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pure 4H-pyran derivative.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are paramount for successful structure determination.[3] For the title compounds, the following protocol has been proven effective.[1]

Protocol: Slow Evaporation Method

  • Prepare a saturated solution of the purified 4,5-dichloroisothiazole derivative in methanol at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap or parafilm with a few small pinholes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

  • Once crystals of suitable size and quality have formed, carefully harvest them using a cryo-loop.

X-ray Data Collection and Structure Refinement

Data Collection Protocol:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54178 Å).[1]

  • A series of diffraction images are collected over a range of crystal orientations.

  • The collected data are processed using appropriate software (e.g., SAINT-Plus) for integration, scaling, and absorption correction (e.g., SADABS).[1]

Structure Solution and Refinement Protocol:

  • The crystal structure is solved using direct methods or dual-space algorithms with software such as SHELXT.[1]

  • The structural model is refined by full-matrix least-squares on F² using software like SHELXL.[1]

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final model is validated using tools like CHECKCIF to ensure its quality and correctness.

Visualizations

The following diagrams illustrate the general workflow for the crystallographic analysis of 4,5-dichloroisothiazole derivatives and the key structural features.

experimental_workflow synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement analysis Structural Analysis (Bonding, Interactions) refinement->analysis

Caption: Experimental workflow for X-ray crystallography.

molecular_structure cluster_isothiazole 4,5-Dichloroisothiazole Core cluster_substituent Substituent at C3 S1 S N2 N S1->N2 C3 C3 N2->C3 C4 C4 C3->C4 R R (e.g., 1,4-Dihydropyridinyl, 4H-Pyranyl) C3->R Attachment Point C5 C5 C4->C5 Cl1 Cl C4->Cl1 C5->S1 Cl2 Cl C5->Cl2

Caption: Core structure of 3-substituted derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dichloroisothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,5-Dichloroisothiazole-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and effective method is the hydrolysis of the corresponding nitrile precursor, 4,5-dichloro-3-cyanoisothiazole, under either acidic or basic conditions. Basic hydrolysis is often preferred due to typically faster reaction rates.

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase should be chosen to clearly separate the starting nitrile from the product carboxylic acid. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the potential side reactions or impurities I should be aware of?

A3: The primary impurity is the intermediate amide, which results from incomplete hydrolysis of the nitrile.[2][3] Additionally, if the starting nitrile precursor contains sulfur-based impurities, these can lead to the formation of disulfide byproducts during alkaline hydrolysis.[4]

Q4: What is the best way to purify the final product?

A4: A common and effective purification method is through precipitation and recrystallization. After the hydrolysis is complete, the reaction mixture can be acidified to a pH of approximately 3, which will precipitate the carboxylic acid.[1] The crude product can then be collected by filtration and further purified by recrystallization from a suitable solvent.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete hydrolysis. 2. Impure starting materials. 3. Suboptimal reaction temperature. 4. Insufficient reaction time.1. Increase reaction time and continue to monitor by TLC. 2. Ensure the 4,5-dichloro-3-cyanoisothiazole precursor is of high purity. 3. Optimize the reaction temperature; for basic hydrolysis, a temperature of around 40-50°C is a good starting point. 4. Allow the reaction to proceed for a longer duration, ensuring the complete disappearance of the starting material.
Product Fails to Precipitate Upon Acidification 1. Insufficient acidification (pH is not low enough). 2. The product is too soluble in the current solvent system.1. Continue to add acid dropwise while monitoring the pH to ensure it reaches ~3. 2. If the product remains in solution, consider extracting it with a suitable organic solvent after acidification. The organic layers can then be combined, dried, and the solvent evaporated to yield the product.
Presence of Amide Impurity in Final Product 1. Incomplete hydrolysis.1. Increase the reaction time or the concentration of the acid/base catalyst to drive the reaction to completion. 2. If the amide is already present in the isolated product, it can be re-subjected to the hydrolysis conditions.
Formation of Colored Impurities 1. Decomposition of starting material or product at elevated temperatures. 2. Presence of impurities in the starting nitrile.1. Perform the reaction at a lower temperature, even if it requires a longer reaction time. 2. Purify the starting nitrile before proceeding with the hydrolysis.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of 4,5-dichloro-3-cyanoisothiazole

This protocol is adapted from a similar procedure for a structural isomer and is expected to provide good yields for the target compound.[1][4]

Materials:

  • 4,5-dichloro-3-cyanoisothiazole

  • Methanol

  • 45% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve the 4,5-dichloro-3-cyanoisothiazole in methanol.

  • With stirring, add the 45% sodium hydroxide solution to the flask.

  • Heat the reaction mixture to 40°C and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Slowly add concentrated hydrochloric acid to the aqueous residue with stirring until the pH of the solution is approximately 3.

  • A precipitate of this compound should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold deionized water.

  • Dry the product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for Base-Catalyzed Hydrolysis

EntryNaOH (equivalents)Temperature (°C)Time (h)Yield (%)Purity (%)
12.02586590
22.04048592
32.06028288
43.04029295
53.05029093
64.04029394

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation A Dissolve 4,5-dichloro-3-cyanoisothiazole in Methanol B Add 45% NaOH Solution A->B C Heat to 40°C for 2-4h B->C D Cool to Room Temperature C->D Monitor by TLC E Remove Methanol (Reduced Pressure) D->E F Acidify with HCl to pH ~3 E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Dry Under Vacuum H->I J 4,5-Dichloroisothiazole- 3-carboxylic acid I->J Final Product

Caption: Experimental workflow for the base-catalyzed synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Impure Reagents start->cause2 cause3 Suboptimal Conditions start->cause3 sol1 Increase Reaction Time/ Reagent Concentration cause1->sol1 sol2 Purify Starting Materials cause2->sol2 sol3 Optimize Temperature/ Solvent cause3->sol3 end Successful Synthesis sol1->end Improved Yield sol2->end sol3->end

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of isothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing isothiazole derivatives?

A1: Several synthetic strategies are available for the construction of the isothiazole ring. Key methods include:

  • Hurd-Mori Synthesis: This method involves the reaction of hydrazone derivatives with thionyl chloride.[1][2]

  • Synthesis from Enamines: Primary enamines can react with reagents like 4,5-dichloro-1,2,3-dithiazolium chloride to yield isothiazoles.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck reaction): This approach is used for the synthesis of alkenylhaloisothiazoles from halogenated isothiazoles and alkenes.[4]

  • Cycloaddition and Condensation Reactions: 1,3-dipolar cycloaddition of nitrile sulfides to alkynes is a well-studied method for forming the isothiazole ring.[5]

  • Oxidative Cyclization: α,β-Unsaturated thiocarboxylic acid amides can undergo cyclization in the presence of an oxidant to form 5-aminoisothiazole derivatives.[6]

Q2: What is the significance of using high-purity starting materials in isothiazole synthesis?

A2: The purity of starting materials is crucial as impurities can lead to unwanted side reactions, resulting in lower yields and complex purification procedures. For instance, in syntheses analogous to the Hantzsch thiazole synthesis, impurities in the reactants can lead to the formation of oxazole byproducts or dimerization/polymerization of reactants.[7][8] It is highly recommended to use reactants with a purity of ≥98% and to verify the purity using techniques like NMR or GC-MS before use.

Q3: How can I monitor the progress of my isothiazole synthesis reaction?

A3: Thin-layer chromatography (TLC) is an effective and common technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, indicating that the reaction is proceeding.[7]

Q4: What are the general purification strategies for isothiazole derivatives?

A4: Common purification methods for isothiazole derivatives include:

  • Recrystallization: This is a primary technique for purifying solid isothiazole compounds. The choice of solvent is critical and should be determined empirically.[9]

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired isothiazole derivative from side products and unreacted starting materials.[10]

  • Aqueous Work-up: For reactions involving reagents like thionyl chloride, a careful quench with cold water or ice is necessary to decompose the excess reagent, followed by extraction with a suitable organic solvent.[10]

Troubleshooting Guides

Below are common problems encountered during the synthesis of isothiazole derivatives, along with their potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Isothiazole Derivative

Possible Causes:

  • Poor Quality of Starting Materials: Impurities in reactants can lead to side reactions that consume the starting materials.[7]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the reaction outcome.[7]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Degradation of Product: The target isothiazole derivative may be unstable under the reaction or work-up conditions. Some isothiazoles are sensitive to strong acids or bases.[10]

  • Formation of Stable Intermediates: The reaction may have stalled at a stable intermediate.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure all reactants and solvents are pure and anhydrous if necessary.[11]

  • Optimize Reaction Conditions:

    • Temperature: Experiment with a range of temperatures. Some reactions require heating to reflux, while others may need cooling to prevent side reactions.[7][12]

    • Solvent: The choice of solvent can be critical. Perform small-scale solvent screening to find the optimal one for your specific reaction.[11]

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and to ensure it has gone to completion.[7]

  • Check for Product Degradation: If the product is known to be sensitive, ensure that the work-up and purification conditions are mild (e.g., neutral pH).

  • Use of Catalysts: For certain reactions, the addition of a catalyst, such as p-toluenesulfonic acid (PTSA) in syntheses analogous to the Hantzsch method, can improve yields.[7]

// Nodes start [label="Low/No Yield", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Impure Starting Materials", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Suboptimal Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Incomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Product Degradation", fillcolor="#FBBC05", fontcolor="#202124"];

sol1 [label="Verify Purity (NMR, GC-MS)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Optimize Temperature, Solvent, Time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Monitor by TLC", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Use Mild Work-up Conditions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; start -> cause3; start -> cause4;

cause1 -> sol1; cause2 -> sol2; cause3 -> sol3; cause4 -> sol4; } .enddot

Caption: Troubleshooting logic for low yield in isothiazole synthesis.

Problem 2: Formation of Pyridine Derivatives as a Side Product

This issue is particularly common when using primary enamines in the synthesis.

Reaction Context: The reaction of 3-aminocrotononitrile with 4,5-dichloro-1,2,3-dithiazolium chloride can yield the desired 4,5-dicyano-3-methylisothiazole, but also a significant amount of 2,3,5-tricyano-4,6-dimethylpyridine as a side product.[3]

Quantitative Data:

CompoundYield
4,5-dicyano-3-methylisothiazole (Desired)40%
2,3,5-tricyano-4,6-dimethylpyridine (Side Product)20%
(Data from the reaction of 3-aminocrotononitrile with 4,5-dichloro-1,2,3-dithiazolium chloride)[3]

Troubleshooting Steps:

  • Choice of Enamine: The structure of the enamine substrate can influence the product distribution. For example, using methyl 3-aminocrotonate instead of 3-aminocrotononitrile can lead to a much higher yield (78%) of the corresponding isothiazole with no reported pyridine formation.[3]

  • Reaction Conditions: While specific conditions to completely avoid pyridine formation are not detailed, careful control of stoichiometry and temperature may influence the reaction pathway.

  • Purification: Column chromatography is typically effective for separating the desired isothiazole from the pyridine byproduct.

// Nodes enamine [label="Primary Enamine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Dithiazolium Chloride", fillcolor="#F1F3F4", fontcolor="#202124"];

path1 [label="Desired Pathway", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; path2 [label="Side Reaction", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

isothiazole [label="Isothiazole Derivative", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pyridine [label="Pyridine Derivative", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges enamine -> path1; reagent -> path1; enamine -> path2; reagent -> path2;

path1 -> isothiazole; path2 -> pyridine; } .enddot

Caption: Reaction pathways in the synthesis from enamines.

Problem 3: Dimerization Side Products in Palladium-Catalyzed Cross-Coupling Reactions

Reaction Context: In the Heck reaction of 3-bromo-4-iodoisothiazole with terminal alkenes, the formation of 4,4'-Bi(3-bromoisothiazole) is a known side product. This dimerization can also occur even in the absence of the alkene.[4]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligands can influence the rate of the desired cross-coupling versus the undesired homocoupling (dimerization). Screening different catalyst systems may be necessary.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature may disfavor the dimerization pathway.

    • Stoichiometry: Using a slight excess of the alkene may favor the Heck reaction over dimerization.

  • Purification: The dimeric byproduct can often be separated from the desired product by column chromatography or recrystallization due to differences in polarity and solubility.

Problem 4: Isothiazole Ring Opening

The isothiazole ring can be susceptible to nucleophilic attack, leading to ring-opening. This is particularly true for isothiazolium salts.[13]

Reaction Context: Isothiazolium salts are sensitive to attack by amines and hydrazines, which can lead to ring-opened products like 3-aminoalk-2-ene-1-thiones instead of the expected dihydroisothiazolamines.[13]

Troubleshooting Steps:

  • Control of Nucleophiles: Avoid the presence of strong nucleophiles, especially when working with activated isothiazole rings (e.g., isothiazolium salts).

  • pH Control: Maintaining a neutral or slightly acidic pH can help to prevent ring opening by basic nucleophiles.

  • Protecting Groups: If a nucleophilic substitution is desired on a side chain, consider protecting the isothiazole ring if it is susceptible to attack under the reaction conditions.

// Nodes isothiazolium [label="Isothiazolium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="Nucleophile (e.g., Amine)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

attack [label="Nucleophilic Attack", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

ring_opened [label="Ring-Opened Product", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges isothiazolium -> attack; nucleophile -> attack; attack -> ring_opened [label="N-S Bond Cleavage"]; } .enddot

Caption: Isothiazole ring opening by nucleophilic attack.

Experimental Protocols

General Protocol for Synthesis of Isothiazoles from Enamines

This protocol is based on the synthesis of methyl 5-cyano-3-methylisothiazole-4-carboxylate.[3]

Materials:

  • Methyl 3-aminocrotonate

  • 4,5-Dichloro-1,2,3-dithiazolium chloride

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve methyl 3-aminocrotonate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add a solution of 4,5-dichloro-1,2,3-dithiazolium chloride (1 equivalent) in anhydrous dichloromethane dropwise to the cooled enamine solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure isothiazole derivative.

General Protocol for Purification by Recrystallization

This is a general guideline for the recrystallization of solid isothiazole derivatives.[9]

Materials:

  • Crude isothiazole derivative

  • A suitable solvent or solvent pair (determined by solubility tests)

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Choose a solvent in which the isothiazole derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

  • Purity Assessment: Check the purity of the recrystallized product by measuring its melting point and running a TLC.

References

Technical Support Center: Purification of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of carboxylic acids.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve common experimental problems.

Recrystallization Issues

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to rapid cooling, high impurity levels, or an improper solvent choice.[1][2]

  • Recommended Solutions:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[1][2]

    • Slow Down Cooling: Allow the flask to cool more gradually. You can insulate the flask to slow heat loss, which favors the formation of well-ordered crystals over an amorphous oil.[1]

    • Change Solvent System: The chosen solvent may be unsuitable. Perform small-scale solubility tests to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures.[1] Sometimes, using a solvent/anti-solvent system can be effective.[1]

    • Pre-Purify: Significant impurities can depress the melting point of your compound.[1] Consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.[1]

Q2: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?

A2: This typically happens if the solution is too dilute (unsaturated) or if it has become supersaturated without a nucleation point to initiate crystal growth.[1]

  • Recommended Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for nucleation.[3]

    • Add a Seed Crystal: Introduce a tiny, pure crystal of your compound into the supersaturated solution. This provides a template for crystal growth.[1][3] If you don't have a pure crystal, you can sometimes obtain one by dipping a stirring rod into the solution and letting the solvent evaporate off the tip.[3]

    • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[1]

    • Add an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble) until the solution becomes turbid. Gently warm the mixture until it is clear again, then allow it to cool slowly.[1]

    • Cool Further: Place the flask in an ice bath to further decrease the solubility of your compound.[3]

Q3: My final product is still colored. How can I remove colored impurities?

A3: Colored impurities are often high-molecular-weight organic compounds that can be removed with activated charcoal.

  • Recommended Solution:

    • After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly and add a small amount of activated charcoal (Norit).

    • Heat the solution back to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Remove the charcoal from the hot solution via gravity filtration (hot filtration) before setting the solution aside to cool and crystallize. Be careful not to add charcoal to a boiling solution, as this can cause vigorous bumping.

Extraction & Wash Issues

Q4: I'm losing a significant amount of my carboxylic acid during liquid-liquid extraction. What's going wrong?

A4: Product loss during extraction is often due to incorrect pH, formation of stable emulsions, or using an inappropriate solvent. The acidity of the carboxylic acid is a key factor.[4][5]

  • Recommended Solutions:

    • Verify pH: The partitioning of a carboxylic acid is highly pH-dependent.

      • To extract the acid into an aqueous basic layer (as its carboxylate salt), the pH of the aqueous phase should be at least 2-3 units above the pKa of the carboxylic acid.[6][7]

      • To extract the neutral carboxylic acid into an organic layer , the pH of the aqueous phase must be at least 2-3 units below the pKa.[6][7] Use a pH meter or pH paper to confirm.

    • Break Emulsions: Emulsions are a common problem. They can be broken by adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase, or by filtering the mixture through a pad of Celite.

    • Choose the Right Solvent: Carboxylic acids with short carbon chains have some water solubility.[5][8] Ensure your organic solvent is sufficiently nonpolar to extract the protonated acid effectively. Diethyl ether and ethyl acetate are common choices.[8]

Q5: How do I effectively remove a high-boiling polar solvent like DMF or DMSO after my reaction?

A5: These solvents are difficult to remove by standard evaporation due to their high boiling points and miscibility with water.[9]

  • Recommended Solution:

    • Dilute the reaction mixture with a large volume of water. This will partition the polar solvent into the aqueous phase.

    • Extract your product into a nonpolar organic solvent like diethyl ether or hexane.

    • Wash the organic layer multiple times with water or brine to thoroughly remove all traces of the DMF or DMSO. A common rule of thumb is to wash with five 10 mL portions of water for every 5 mL of DMF or DMSO used.[9]

Chromatography Issues

Q6: My carboxylic acid is streaking or tailing badly on my silica gel column. How can I improve the peak shape?

A6: Carboxylic acids are notorious for tailing on silica gel due to strong interactions between the acidic proton and the slightly acidic silica surface.

  • Recommended Solutions:

    • Add Acid to the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (~0.5-2%), to your eluent. This protonates the silica surface and the carboxylate anions, minimizing the strong ionic interactions and leading to sharper peaks.[10]

    • Use Reversed-Phase Chromatography: For highly polar carboxylic acids, reversed-phase chromatography (e.g., C18) can be a more effective technique.[11] The mobile phase is typically a mixture of water and an organic solvent (like acetonitrile or methanol), often with a small amount of an acid like trifluoroacetic acid (TFA) added.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found with carboxylic acids?

A1: Impurities depend on the synthetic route but often include unreacted starting materials, residual solvents, water, inorganic salts, and byproducts from side reactions.[12] For example, if prepared by hydrolysis of an ester, you may have residual ester or alcohol.[12] If prepared via a Grignard reaction, you may have unreacted organometallic reagents or byproducts.[13]

Q2: How does the pKa of a carboxylic acid influence its purification?

A2: The pKa is critical for purification methods that rely on acid-base chemistry, particularly liquid-liquid extraction.[4] Simple aliphatic carboxylic acids typically have a pKa around 4-5.[12][14][15] Knowing the pKa allows you to select the correct pH for separating the acid from neutral or basic impurities. By adjusting the pH of an aqueous solution to be well above the pKa, the carboxylic acid deprotonates to form a water-soluble carboxylate salt, which can be separated from non-acidic impurities that remain in an organic solvent.[5][6] Conversely, acidifying the aqueous solution to a pH well below the pKa will protonate the carboxylate, allowing the neutral carboxylic acid to be extracted back into an organic solvent.[6]

Q3: How do I choose the best solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the carboxylic acid well when hot but poorly when cold.[1] The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.[1] A general principle is "like dissolves like"; given the polar carboxyl group, polar solvents are a good starting point.[1] However, the nonpolar part of the molecule also plays a role.[8] For longer-chain carboxylic acids, solubility in nonpolar solvents increases.[8] It is always best to perform small-scale solubility tests with a variety of solvents to find the optimal one.

Q4: Can I purify my carboxylic acid by distillation?

A4: Distillation is a suitable method for liquid carboxylic acids that are thermally stable.[6] It is most effective for separating the acid from non-volatile impurities or from solvents with significantly different boiling points. Fractional distillation can be used to separate a mixture of liquid acids with different boiling points.[6] For solid acids, recrystallization is the preferred method.[6]

Data Presentation

Table 1: Physical Properties of Common Carboxylic Acids
Carboxylic AcidFormulapKa (in water)Solubility in Water ( g/100 g)
Formic AcidHCOOH3.75[16]Miscible[8]
Acetic AcidCH₃COOH4.76[16]Miscible[8]
Propanoic AcidCH₃CH₂COOH4.87Miscible[8]
Butanoic AcidCH₃(CH₂)₂COOH4.82Miscible[8]
Hexanoic AcidCH₃(CH₂)₄COOH4.88~1.0[8]
Benzoic AcidC₆H₅COOH4.20[16]0.34 (at 25°C)
Palmitic AcidCH₃(CH₂)₁₄COOH~4.9Insoluble[8]
Table 2: Common Solvents for Recrystallization of Carboxylic Acids
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for short-chain or other polar acids.[17] Benzoic acid is much more soluble in hot water than cold.[3]
Ethanol/MethanolHigh78 / 65Good general solvents for polar compounds.[17] Often used in combination with water as an anti-solvent.[1]
Ethyl AcetateMedium77A versatile solvent for compounds of intermediate polarity.
TolueneLow111Useful for less polar or aromatic carboxylic acids. Can be used in a solvent/anti-solvent pair with hexane.[6]
Hexane/HeptaneLow69 / 98Typically used as anti-solvents for more polar compounds.[1]
Acetic AcidHigh118Can be a good solvent but is non-volatile and can be difficult to remove from the final product.[6][18]

Experimental Protocols

Protocol 1: General Recrystallization of a Solid Carboxylic Acid
  • Solvent Selection: Based on small-scale tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid carboxylic acid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. This is done by adding small portions of the boiling solvent and swirling until a clear, saturated solution is obtained.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[18]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[3]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[3]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the purified crystals to a watch glass or drying dish and dry them completely in a desiccator or a vacuum oven.

Protocol 2: Acid-Base Extraction for Purifying a Carboxylic Acid

This protocol assumes the carboxylic acid is contaminated with neutral organic impurities.

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Extraction into Aqueous Base: Add a volume of a dilute aqueous base (e.g., 5% NaOH or NaHCO₃ solution). The pH of the aqueous layer should be well above the pKa of the carboxylic acid.[6] Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the water-soluble carboxylate salt, into a clean Erlenmeyer flask. The neutral impurities remain in the organic layer.[7]

  • Repeat Extraction: To ensure all the acid is extracted, add a fresh portion of the aqueous base to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid (e.g., concentrated HCl) dropwise while stirring until the solution is strongly acidic (pH < 2).[10] The carboxylic acid will precipitate out if it is a solid, or it will form an oily layer if it is a liquid.

  • Recovery:

    • If a solid precipitates: Collect the pure carboxylic acid by vacuum filtration, wash with ice-cold water, and dry.

    • If a liquid separates: Add a fresh portion of an organic solvent (e.g., diethyl ether) to the flask, transfer the mixture back to the separatory funnel, and extract the purified carboxylic acid into the organic layer.[6][7] Then, wash the organic layer with brine, dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄), and remove the solvent by rotary evaporation.

Visualizations

Caption: Troubleshooting decision tree for common recrystallization problems.

G cluster_purification Primary Purification Method crude Crude Carboxylic Acid is_solid Is Product Solid? crude->is_solid recrystallize Recrystallization is_solid->recrystallize Yes liquid_proc Liquid Processing is_solid->liquid_proc No pure_product Pure Carboxylic Acid recrystallize->pure_product extraction Acid-Base Extraction liquid_proc->extraction distillation Distillation extraction->distillation or extraction->pure_product chrom Column Chromatography distillation->chrom or distillation->pure_product chrom->pure_product

Caption: General experimental workflow for carboxylic acid purification.

G start Mixture in Organic Solvent (R-COOH + Neutral Impurity) add_base Add Aqueous Base (e.g., NaOH) pH >> pKa start->add_base separate1 Separate Layers add_base->separate1 org_layer1 Organic Layer: Neutral Impurity separate1->org_layer1 Top/Bottom aq_layer1 Aqueous Layer: Carboxylate Salt (R-COO⁻ Na⁺) separate1->aq_layer1 Bottom/Top acidify Acidify Aqueous Layer (e.g., HCl) pH << pKa aq_layer1->acidify recover Recover Pure R-COOH (Filtration or Extraction) acidify->recover

Caption: Logical workflow for purification via acid-base extraction.

References

Optimizing reaction conditions for 4,5-dichloroisothiazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize reaction conditions for the synthesis and use of 4,5-dichloroisothiazole-3-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: My reaction to form 4,5-dichloroisothiazole-3-carbonyl chloride from the corresponding carboxylic acid is sluggish and gives low yields. What are the common causes?

A1: Several factors can lead to poor performance in this reaction. The most common issues are:

  • Insufficient Chlorinating Agent: While older procedures used a large excess of thionyl chloride (SOCl₂) or oxalyl chloride, modern optimized methods use a much smaller excess. Ensure you are using at least 1.2 equivalents of the chlorinating agent.[1]

  • Absence of a Catalyst: The reaction is significantly accelerated by a catalytic amount of N,N-dimethylformamide (DMF). Adding a few drops of DMF can reduce reaction times from over 16 hours to just 3 hours.[1]

  • Moisture Contamination: Acyl chlorides are highly reactive and readily hydrolyze back to the carboxylic acid in the presence of water.[2][3][4] Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.

  • Low Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 50-60°C) can improve the reaction rate, especially if the starting material is not fully soluble.[4]

Q2: How can I monitor the progress of the reaction? My TLC plate shows only the starting material spot.

A2: This is a common and misleading observation. Acyl chlorides are often unstable on the silica gel of a TLC plate and can be hydrolyzed back to the starting carboxylic acid by residual moisture on the plate.[4]

A more reliable method for monitoring is quench-TLC :

  • Withdraw a small aliquot from the reaction mixture.

  • Quench it in a separate vial containing a few drops of an alcohol, such as methanol or ethanol. This will rapidly convert the acyl chloride to its corresponding methyl or ethyl ester.

  • Run a TLC of this quenched sample alongside your starting carboxylic acid. The reaction is complete when the starting material spot has been fully replaced by a new, typically less polar, ester spot.[4]

Q3: What is the best method for purifying the final 4,5-dichloroisothiazole-3-carbonyl chloride product?

A3: Due to its reactivity, extensive purification like column chromatography is generally avoided. The standard workup procedure is highly effective:

  • Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.

  • Dissolve the resulting crude oil in a non-polar solvent like hexane.

  • Pass this solution through a short plug of silica gel. This removes the DMF catalyst and any polar impurities.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the purified acyl chloride, typically as an oil.[1]

For most applications, the crude product obtained after simply removing the excess thionyl chloride is of sufficient purity to be used directly in the next step without further purification.[4]

Q4: My final product is a dark-colored oil. What causes this discoloration, and how can it be prevented?

A4: Discoloration can arise from impurities in the starting materials or from side reactions occurring at elevated temperatures. To minimize this:

  • Use high-purity 4,5-dichloroisothiazole-3-carboxylic acid.

  • Avoid excessive heating. The DMF-catalyzed reaction is efficient at lower temperatures, reducing the formation of colored byproducts.

  • Ensure the complete removal of excess thionyl chloride, as residual amounts can degrade over time. The purification step involving a hexane/silica gel filtration can also help remove color-imparting impurities.[1]

Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis and subsequent use of 4,5-dichloroisothiazole-3-carbonyl chloride.

Problem Potential Cause Recommended Solution
Low Yield of Acyl Chloride 1. Incomplete reaction. 2. Hydrolysis during workup. 3. Insufficient chlorinating agent.1. Confirm reaction completion using quench-TLC. Extend reaction time if needed. 2. Use anhydrous solvents and handle the product under an inert atmosphere (e.g., nitrogen or argon). 3. Use at least 1.2 eq. of thionyl chloride and catalytic DMF.[1]
Product Decomposes During Storage 1. Residual acid or catalyst. 2. Exposure to atmospheric moisture.1. Purify the product by passing it through a short silica plug with hexane to remove trace impurities.[1] 2. Store in a sealed container under an inert atmosphere in a refrigerator or freezer.
Subsequent Amidation/Esterification Fails 1. Poor quality of the acyl chloride (hydrolyzed). 2. Reaction conditions for the second step are not optimal.1. Use freshly prepared acyl chloride for the best results. 2. For the subsequent reaction, add a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the acylation.
Reaction Generates a Tar-Like Substance 1. Reaction temperature is too high. 2. Highly reactive impurities in the starting material.1. Maintain a moderate reaction temperature (e.g., room temperature to 50°C). Avoid aggressive heating. 2. Ensure the purity of the starting carboxylic acid.

Experimental Protocols

Protocol 1: Optimized Synthesis of 4,5-Dichloroisothiazole-3-carbonyl chloride

This protocol is based on an improved method that minimizes waste and reaction time.[1]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (to trap HCl and SO₂), add this compound (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous thionyl chloride (1.2 eq).

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of anhydrous DMF (2-3 drops).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 3 hours. Gentle heating to 40-50°C can be applied to ensure completion. Monitor the reaction using the quench-TLC method described in the FAQs.

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess thionyl chloride under reduced pressure.

  • Purification (Optional but Recommended): Dissolve the resulting residue in anhydrous hexane and pass the solution through a small plug of silica gel. Rinse the silica with more hexane. Combine the filtrates and concentrate under reduced pressure to obtain the pure 4,5-dichloroisothiazole-3-carbonyl chloride as an oil, which may solidify upon standing.

Data Presentation: Comparison of Synthesis Conditions
ParameterTraditional MethodOptimized Method[1]
Chlorinating Agent Thionyl ChlorideThionyl Chloride
Equivalents of SOCl₂ 5.0 - 15.0 eq1.2 eq
Catalyst NoneCatalytic DMF
Reaction Time 16 hours3 hours
Yield Variable~98%
Waste Generation High (excess SOCl₂)Low

Visualizations

Experimental Workflow

The following diagram illustrates the optimized workflow for the synthesis and purification of 4,5-dichloroisothiazole-3-carbonyl chloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Carboxylic Acid (1.0 eq) & Thionyl Chloride (1.2 eq) B Add Catalytic DMF A->B in dried glassware under N2 C Stir at RT - 50°C for 3 hours B->C D Monitor by Quench-TLC C->D E Remove excess SOCl2 (Reduced Pressure) D->E upon completion F Dissolve in Hexane E->F G Filter through Silica Plug F->G H Evaporate Hexane G->H I Pure Product H->I

Fig. 1: Optimized synthesis and purification workflow.
Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common issues during the synthesis.

G Start Reaction Incomplete or Low Yield? CheckMoisture Are glassware and solvents completely dry? Start->CheckMoisture CheckCatalyst Was catalytic DMF added? Start->CheckCatalyst CheckTLC How was reaction progress monitored? Start->CheckTLC CheckMoisture->MoistureNo No CheckCatalyst->CatalystNo No TLC_Direct Direct TLC CheckTLC->TLC_Direct TLC_Quench Quench-TLC ActionDry SOLUTION: Dry all apparatus and use anhydrous solvents. MoistureNo->ActionDry ActionCatalyst SOLUTION: Add 2-3 drops of anhydrous DMF. CatalystNo->ActionCatalyst ActionTLC Direct TLC is unreliable. Acyl chloride hydrolyzes on plate. Use Quench-TLC method. TLC_Direct->ActionTLC

Fig. 2: Troubleshooting common synthesis problems.

References

Overcoming solubility issues of 4,5-Dichloroisothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4,5-Dichloroisothiazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation of the compound during my experiment. What are the likely causes?

A2: Precipitation of this compound can occur due to several factors:

  • Solvent Incompatibility: The chosen solvent may not be optimal for the desired concentration.

  • pH Changes: A shift in the pH of the solution can significantly decrease the solubility of this acidic compound, causing it to precipitate.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility and lead to precipitation.

  • Supersaturation: The initial dissolution method may have created a temporary supersaturated solution that is not stable over time.[2]

Q3: Are there any known safety precautions I should take when handling this compound?

A3: Yes, based on available safety data for similar compounds, it is advisable to handle this compound with care. It may cause skin, eye, and respiratory irritation. Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the specific Safety Data Sheet (SDS) provided by your supplier for detailed handling and safety information.[3]

Troubleshooting Guides

Issue 1: Poor initial dissolution in an aqueous buffer.

If you are struggling to dissolve this compound in your desired aqueous buffer, follow this troubleshooting workflow.

G start Start: Poor Dissolution in Aqueous Buffer check_ph Measure the pH of the buffer start->check_ph is_ph_low Is the pH < 6.0? check_ph->is_ph_low increase_ph Incrementally add a base (e.g., 1M NaOH) to increase pH is_ph_low->increase_ph Yes not_dissolved Still not dissolved is_ph_low->not_dissolved No monitor_dissolution Monitor for dissolution with gentle heating (30-40°C) increase_ph->monitor_dissolution dissolved Compound Dissolved monitor_dissolution->dissolved cosolvent Consider adding a water-miscible co-solvent (e.g., DMSO, DMF, Ethanol) up to 10% (v/v) not_dissolved->cosolvent recheck_dissolution Re-attempt dissolution cosolvent->recheck_dissolution recheck_dissolution->dissolved end End: Consult further formulation strategies recheck_dissolution->end If still unsuccessful

Figure 1: Troubleshooting workflow for poor initial dissolution in aqueous buffers.
Issue 2: Precipitation observed after adding the compound stock solution (in organic solvent) to an aqueous medium.

This is a common issue when a compound is dissolved in a water-miscible organic solvent and then diluted into an aqueous buffer.

G start Start: Precipitation upon dilution in aqueous medium check_stock_conc Is the stock solution concentration too high? start->check_stock_conc lower_stock_conc Lower the stock concentration and repeat the dilution check_stock_conc->lower_stock_conc Yes check_addition_method How was the stock solution added? check_stock_conc->check_addition_method No successful Precipitation Avoided lower_stock_conc->successful slow_addition Add stock solution dropwise with vigorous stirring check_addition_method->slow_addition slow_addition->successful unsuccessful Precipitation persists slow_addition->unsuccessful If precipitation still occurs consider_surfactant Consider adding a surfactant (e.g., Tween 80 at 0.1-1%) to the aqueous medium unsuccessful->consider_surfactant consider_surfactant->successful end End: Re-evaluate solvent system or consider alternative formulation consider_surfactant->end If still unsuccessful

Figure 2: Troubleshooting precipitation upon dilution of an organic stock solution.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement

This protocol details a method to increase the solubility of this compound in an aqueous solution by adjusting the pH.

  • Preparation:

    • Weigh the desired amount of this compound.

    • Prepare a stock solution of a suitable base (e.g., 1 M NaOH or 1 M KOH).

    • Have your target aqueous buffer ready.

  • Procedure:

    • Suspend the compound in the aqueous buffer.

    • While stirring, slowly add the base solution dropwise.

    • Monitor the pH of the solution continuously using a calibrated pH meter.

    • Continue adding the base until the compound is fully dissolved. A pH of 1.5-2 units above the compound's pKa is a good target for complete deprotonation and enhanced solubility.

    • Gentle warming (30-40°C) can be applied to aid dissolution, but be mindful of the compound's stability at elevated temperatures.

  • Optimization:

    • If the required pH is not compatible with your experimental conditions, consider a co-solvent system.

Protocol 2: Co-Solvent System for Improved Solubility

This protocol describes the use of a water-miscible organic co-solvent to enhance the solubility of this compound.[4]

  • Solvent Selection:

    • Commonly used co-solvents for poorly soluble drugs include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and polyethylene glycol (PEG).[5]

  • Procedure:

    • First, dissolve the this compound in a minimal amount of the chosen co-solvent.

    • In a separate container, have your desired aqueous buffer.

    • While vigorously stirring the aqueous buffer, add the concentrated drug-co-solvent solution dropwise.

    • Ensure the final concentration of the co-solvent is kept to a minimum, as high concentrations can be toxic in biological assays. It is recommended to start with a final co-solvent concentration of 1-5% (v/v) and not exceed 10% if possible.

  • Troubleshooting:

    • If precipitation occurs upon addition to the aqueous buffer, try lowering the concentration of your stock solution or slowing down the rate of addition.[6]

    • The use of a surfactant in the aqueous phase can also help to maintain solubility.[5]

Data Presentation

While specific solubility data for this compound is not widely published, the following table provides a qualitative guide to its expected solubility in common laboratory solvents based on general principles for carboxylic acids.

SolventTypeExpected SolubilityNotes
Water (pH < 4)Polar ProticLowThe carboxylic acid group is protonated and less soluble.
Water (pH > 7)Polar ProticHighThe carboxylic acid is deprotonated to the more soluble carboxylate salt.
Methanol, EthanolPolar ProticModerate to HighCan form hydrogen bonds with the carboxylic acid group.
Acetone, Ethyl AcetatePolar AproticModerateGood general solvents for many organic compounds.[7]
Dichloromethane (DCM)Non-polarLow to Moderate
Hexane, TolueneNon-polarLow"Like dissolves like" principle suggests poor solubility.
DMSO, DMFPolar AproticHighExcellent solvents for many poorly soluble compounds.[7]

References

Isothiazole Compound Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isothiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during experiments involving isothiazole derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: My isothiazole compound is degrading in solution. What is the most likely cause?

A1: The primary cause of degradation for many isothiazole compounds, particularly isothiazolinones, is the opening of the five-membered heterocyclic ring.[1][2] This is often initiated by nucleophilic attack. The most common factors that trigger this degradation are alkaline pH, elevated temperatures, and exposure to light.[1][3][4][5]

Q2: At what pH range are isothiazole compounds most stable?

A2: Isothiazole compounds, especially isothiazolinone biocides, are generally most stable in acidic to neutral media (pH 4-8).[4][6] Stability significantly decreases in alkaline conditions (pH > 8), where hydrolysis of the isothiazole ring is accelerated.[1][6]

Q3: Can temperature affect the stability of my isothiazole compound solution?

A3: Yes, temperature is a critical factor. The rate of degradation of isothiazolone biocides increases with temperature.[1][3][5] For some isothiazolones, an increase of just 5-6°C can double the rate of degradation in alkaline aqueous media.[3][5] It is recommended to store solutions at controlled room temperature or refrigerated, and to avoid high temperatures during formulation unless stability has been confirmed.[4]

Q4: Is it necessary to protect my isothiazole compound solutions from light?

A4: For some isothiazole derivatives, yes. Exposure to sunlight has been shown to accelerate the degradation of compounds like 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT).[1] Photolysis can be a significant degradation pathway for certain thiazole-containing compounds, sometimes leading to complex rearrangements.[7][8] It is good practice to store isothiazole solutions in amber vials or otherwise protected from light, especially during long-term storage or stability studies.

Q5: I am observing a loss of potency of my isothiazole-based drug candidate. Could other components in my formulation be the cause?

A5: Absolutely. The stability of isothiazolinones can be compromised by the presence of nucleophiles such as metals (e.g., iron), amines, thiols, and sulfides.[1][2] Oxidizing and reducing agents can also lead to degradation.[4] It is crucial to assess the compatibility of your isothiazole compound with all other excipients in the formulation.

Troubleshooting Guides

Issue 1: Rapid Degradation of Isothiazole Compound in a Newly Formulated Solution
  • Question: I've prepared a new formulation containing an isothiazole derivative, and I'm seeing rapid degradation. What should I check first?

  • Answer:

    • Verify the pH of the Solution: The most common cause of rapid degradation is an alkaline pH. Measure the pH of your solution. If it is above 8, the degradation is likely due to base-catalyzed hydrolysis.[1][6]

    • Analyze Formulation Components for Nucleophiles: Review the other components in your formulation. The presence of amines, thiols, or certain metal ions can catalyze the degradation of the isothiazole ring.[1][2]

    • Check for Contaminants: Ensure that your starting materials and solvents are free from contaminants that could act as nucleophiles or bases.

    • Control the Temperature: Were there any steps in your formulation process that involved heating? Isothiazolones are sensitive to heat, and elevated temperatures accelerate degradation.[4][5]

Issue 2: Inconsistent Stability Results Between Batches
  • Question: I'm observing batch-to-batch variability in the stability of my isothiazole compound solution. What could be the reason?

  • Answer:

    • Inconsistent pH: Small variations in the pH of different batches, especially around the neutral to alkaline transition, can lead to significant differences in stability. Implement strict pH control for each batch.

    • Variability in Raw Material Quality: Check for inconsistencies in the quality of your starting materials, including the isothiazole compound itself and other excipients. The presence of trace impurities, such as residual reducing agents in surfactants, can affect stability.[4]

    • Storage Conditions: Ensure that all batches are stored under identical and controlled conditions of temperature and light.[1]

    • Dissolved Oxygen: The level of dissolved oxygen in your solution could vary between batches, potentially affecting oxidative degradation pathways.

Quantitative Data on Isothiazole Stability

The stability of isothiazole compounds is highly dependent on the specific derivative and the conditions. The following tables summarize publicly available data for some common isothiazolinones.

Table 1: Effect of pH on the Half-Life of Isothiazolinones in Aqueous Solution

CompoundpHTemperature (°C)Half-LifeCitation
5-Chloro-2-methyl-4-isothiazolin-3-one (MCI)8.5Room Temperature47 days[6]
9.0Room Temperature23 days[6]
9.6Room Temperature3.3 days[6]
10.0Room Temperature2 days[6]
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)4.0Not Specified6.8 days[1]
7.0Not Specified1.2 days[1]
9.0Not Specified3.7 days[1]

Table 2: Effect of Temperature on the Half-Life of Isothiazolinones in Aqueous Solution

CompoundpHTemperature (°C)Half-LifeCitation
Kathon™ Biocides (Active Component)9.660< 2 hours[5]
8.5Room Temperature46 days[5]
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)Not Specified4> 64 days[1]
Not Specified2527.9 days[1]
Not Specified404.5 days[1]

Experimental Protocols

Protocol 1: General Stability Testing of Isothiazole Compounds in Solution

Objective: To determine the stability of an isothiazole compound under various conditions (pH, temperature, light).

Materials:

  • Isothiazole compound of interest

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18 reversed-phase)

  • UV-Vis spectrophotometer

  • Temperature-controlled chambers/incubators

  • Photostability chamber

  • Amber and clear glass vials

  • Buffer solutions of various pH values (e.g., pH 4, 7, 9)

  • High-purity solvents for HPLC mobile phase

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the isothiazole compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Test Solution Preparation: Dilute the stock solution with the appropriate buffer (pH 4, 7, 9) to a final known concentration.

  • Sample Aliquoting: Aliquot the test solutions into both amber and clear vials.

  • Stress Conditions:

    • Temperature: Place sets of amber vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).[1][3]

    • Light: Place a set of clear vials and a set of amber vials (as dark controls) in a photostability chamber according to ICH Q1B guidelines.[1]

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a vial from each condition.

  • Sample Analysis:

    • Immediately analyze the concentration of the parent isothiazole compound using a validated HPLC method.

    • The mobile phase and detection wavelength should be optimized for the specific compound.

  • Data Analysis:

    • Plot the concentration of the isothiazole compound versus time for each condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.

Visualizations

Degradation Pathway

G cluster_factors Influencing Factors Isothiazole Isothiazole Compound in Solution Degradation Degradation Isothiazole->Degradation RingOpening Isothiazole Ring Opening Degradation->RingOpening Primary Pathway Products Inactive Degradation Products RingOpening->Products Alkaline_pH Alkaline pH (>8) Alkaline_pH->Degradation Accelerates Hydrolysis High_Temp High Temperature High_Temp->Degradation Increases Rate Light UV/Visible Light Light->Degradation Induces Photolysis Nucleophiles Nucleophiles (e.g., Amines, Thiols, Metals) Nucleophiles->Degradation Catalyzes

Caption: Primary degradation pathway for isothiazole compounds in solution.

Troubleshooting Workflow

G Start Start: Isothiazole Instability Observed Check_pH Measure pH of Solution Start->Check_pH pH_High Is pH > 8? Check_pH->pH_High Adjust_pH Action: Adjust pH to < 8 using a suitable buffer pH_High->Adjust_pH Yes Review_Formulation Review Formulation for Nucleophiles (Amines, Thiols, etc.) pH_High->Review_Formulation No Re_evaluate1 Re-evaluate Stability Adjust_pH->Re_evaluate1 Re_evaluate1->Review_Formulation Nucleophile_Present Are Nucleophiles Present? Review_Formulation->Nucleophile_Present Reformulate Action: Reformulate to remove or replace incompatible excipients Nucleophile_Present->Reformulate Yes Check_Storage Review Storage and Processing Conditions Nucleophile_Present->Check_Storage No Re_evaluate2 Re-evaluate Stability Reformulate->Re_evaluate2 Re_evaluate2->Check_Storage Temp_Light_Issue High Temp or Light Exposure? Check_Storage->Temp_Light_Issue Control_Conditions Action: Store at lower temp and protect from light Temp_Light_Issue->Control_Conditions Yes End Stability Improved Temp_Light_Issue->End No (Consult further resources) Control_Conditions->End

Caption: A logical workflow for troubleshooting isothiazole stability issues.

References

Technical Support Center: HPLC Separation of Dichloroisothiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of dichloroisothiazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the chromatographic analysis of these compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why am I seeing poor resolution or co-elution of my dichloroisothiazole isomers?

A1: Poor resolution between dichloroisothiazole isomers is a common challenge due to their similar structures and polarities. Several factors can contribute to this issue. A systematic approach to optimizing the separation is recommended.

Troubleshooting Steps for Poor Resolution:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase HPLC, increasing the aqueous portion can enhance retention and improve separation.[1]

    • Solvent Type: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other. Methanol can sometimes provide better selectivity for aromatic and halogenated compounds.[1]

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.[2][3][4] For dichloroisothiazoles, which can have weakly acidic or basic properties, adjusting the pH with a suitable buffer or acid (e.g., 0.1% formic acid) can alter the ionization state and improve separation. It is advisable to work at a pH at least 2 units away from the pKa of the analytes to ensure a single ionic form.[3]

  • Evaluate Column Chemistry:

    • Stationary Phase: Standard C18 columns may not always provide sufficient selectivity for positional isomers. Consider columns with different stationary phases that offer alternative separation mechanisms.[1][5]

      • Pentafluorophenyl (PFP) Columns: These columns are particularly effective for separating halogenated compounds and positional isomers due to interactions like dipole-dipole, pi-pi, and charge transfer.[2][6]

      • Phenyl-Hexyl or Biphenyl Columns: These phases can also provide enhanced selectivity for aromatic compounds through pi-pi interactions.[7][8][9]

  • Adjust Elution Method:

    • Gradient Elution: If isocratic elution does not provide adequate separation, a shallow gradient can often improve resolution by allowing more time for the isomers to interact differently with the stationary phase.[10][11] Start with a broad scouting gradient to determine the optimal elution window, then refine the gradient slope in that range.[10]

    • Isocratic Hold: Introducing an isocratic hold at a low organic phase concentration before the gradient can sometimes enhance the separation of closely eluting isomers.

  • Optimize Other Chromatographic Parameters:

    • Temperature: Increasing the column temperature can improve peak efficiency and sometimes alter selectivity. However, it may also decrease retention times.

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time.

Q2: My dichloroisothiazole isomer peaks are tailing. What can I do to improve peak shape?

A2: Peak tailing is a common issue in HPLC and can be caused by several factors, including secondary interactions with the stationary phase, column overload, and extra-column effects.

Troubleshooting Steps for Peak Tailing:

  • Address Secondary Silanol Interactions:

    • Mobile Phase pH: Residual silanol groups on the silica-based stationary phase can interact with basic functionalities on the analytes, causing tailing. Lowering the mobile phase pH (e.g., to pH 2-3 with formic or acetic acid) can suppress the ionization of these silanols and reduce these interactions.[12]

    • Column Choice: Use a highly deactivated, end-capped C18 column or a column with a polar-embedded phase to minimize silanol interactions.

  • Check for Column Overload:

    • Sample Concentration: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting. Broad or tailing peaks can be an indicator of too much sample injected.[13]

  • Minimize Extra-Column Volume:

    • Tubing: Use tubing with a narrow internal diameter and keep the length between the injector, column, and detector as short as possible to reduce dead volume.

    • Fittings: Ensure all fittings are properly connected to avoid dead volumes.

  • Sample Solvent:

    • Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.[14]

Q3: I am observing retention time shifts between injections. What is causing this?

A3: Fluctuating retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase, the pump, or the column.

Troubleshooting Steps for Retention Time Shifts:

  • Mobile Phase Preparation:

    • Inconsistent Composition: Ensure your mobile phase is prepared accurately and consistently for each run. Even small variations in the organic-to-aqueous ratio can lead to significant shifts in retention time.[7]

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate inaccuracies.

    • pH Stability: If using a buffer, ensure it is within its effective buffering range and is stable over the course of the analysis.

  • Pump Performance:

    • Leaks: Check for any leaks in the pump heads, seals, or fittings.

    • Flow Rate Consistency: If you suspect the pump is not delivering a consistent flow rate, perform a flow rate calibration.

  • Column Equilibration:

    • Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing an HPLC method for dichloroisothiazole isomers?

A: A good starting point for reversed-phase HPLC analysis of dichloroisothiazole isomers would be:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[16]

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30 °C.[15]

  • Detection: UV detection at the λmax of the isomers (e.g., 285 nm for 4,5-dichloro-2-octyl-isothiazolone).[17]

  • Injection Volume: 10 µL.[15]

From this starting point, you can optimize the mobile phase composition, gradient, and other parameters to achieve baseline separation (a resolution of ≥ 1.5).

Q: How should I prepare my samples for analysis?

A: Proper sample preparation is crucial for accurate and reproducible results.

  • Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions, ideally the mobile phase itself.[14] Methanol is often a suitable solvent for isothiazolinones.[15][18]

  • Concentration: Prepare a stock solution (e.g., 1 mg/mL) and then dilute it to a working concentration (e.g., 10 µg/mL) with the mobile phase.[15]

  • Filtration: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column.

Q: What are the typical UV detection wavelengths for dichloroisothiazole isomers?

A: The optimal UV detection wavelength depends on the specific isomer. For 4,5-dichloro-2-octyl-isothiazolone (DCOIT), a wavelength of around 285 nm is commonly used.[17] It is recommended to run a UV scan of your standards to determine the wavelength of maximum absorbance (λmax) for your specific isomers of interest.

Data Presentation

Table 1: Recommended HPLC Columns for Dichloroisothiazole Isomer Separation

Column TypeStationary PhaseKey Advantages for Dichloroisothiazole Isomers
Standard Reversed-Phase C18, C8Good starting point for method development; widely available.
Phenyl Phases Phenyl-Hexyl, BiphenylProvides π-π interactions, offering alternative selectivity for aromatic compounds.[7][8][9]
Fluorinated Phases Pentafluorophenyl (PFP)Excellent for separating positional and halogenated isomers due to multiple interaction mechanisms.[2][6]

Table 2: Typical HPLC Operating Parameters for Isothiazolinone Analysis

ParameterTypical Value/RangeReference
Column C18, 250 mm x 4.6 mm, 5 µm[15]
Mobile Phase A Water with 0.1% Formic Acid[16]
Mobile Phase B Acetonitrile or Methanol[15]
Elution Mode Isocratic or Gradient[15][17]
Flow Rate 0.8 - 1.2 mL/min[15]
Column Temperature 25 - 40 °C[15]
Injection Volume 5 - 20 µL[15]
Detection Wavelength 275 - 285 nm[17]

Experimental Protocols

Protocol 1: General HPLC Method for the Separation of Dichloroisothiazole Isomers

This protocol provides a starting point for the separation of dichloroisothiazole isomers using a standard reversed-phase HPLC method.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • Dichloroisothiazole isomer standards

2. Sample Preparation:

  • Prepare individual stock solutions of each dichloroisothiazole isomer in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all isomers of interest at a final concentration of 10 µg/mL each by diluting the stock solutions with the initial mobile phase.[15]

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm (or the determined λmax).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify the peaks corresponding to each isomer based on the retention times of the individual standards.

  • Calculate the resolution (Rs) between adjacent peaks to assess the quality of the separation. A resolution of ≥ 1.5 indicates baseline separation.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solution Troubleshooting Steps Poor_Resolution Poor Resolution / Co-elution Optimize_MP Optimize Mobile Phase (Solvent Ratio, Type, pH) Poor_Resolution->Optimize_MP Primary Action Change_Column Change Column (PFP, Phenyl) Poor_Resolution->Change_Column If MP fails Adjust_Gradient Adjust Gradient Poor_Resolution->Adjust_Gradient Alternative Peak_Tailing Peak Tailing Peak_Tailing->Optimize_MP Adjust pH Check_Overload Check for Column Overload Peak_Tailing->Check_Overload Minimize_Dead_Volume Minimize Extra-Column Volume Peak_Tailing->Minimize_Dead_Volume RT_Shift Retention Time Shift RT_Shift->Optimize_MP Check Preparation Check_Pump Check Pump & Leaks RT_Shift->Check_Pump Equilibrate Ensure Proper Equilibration RT_Shift->Equilibrate

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Method_Development_Pathway cluster_optimization Optimization Loop Start Start: Define Separation Goal Initial_Conditions Select Initial Conditions (C18, ACN/H2O, 0.1% FA) Start->Initial_Conditions Run_Scouting Run Scouting Gradient Initial_Conditions->Run_Scouting Evaluate Evaluate Resolution (Rs) Run_Scouting->Evaluate Is_Rs_Good Rs >= 1.5? Evaluate->Is_Rs_Good Optimize Systematic Optimization Is_Rs_Good->Optimize No Final_Method Final Method Is_Rs_Good->Final_Method Yes Adjust_MP Adjust Mobile Phase (Solvent, pH) Optimize->Adjust_MP Adjust_Gradient Refine Gradient Optimize->Adjust_Gradient Change_Column Change Column (PFP, Phenyl) Optimize->Change_Column Adjust_MP->Evaluate Adjust_Gradient->Evaluate Change_Column->Evaluate

References

Preventing degradation of 4,5-Dichloroisothiazole-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4,5-Dichloroisothiazole-3-carboxylic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of this compound are exposure to high temperatures, alkaline pH conditions, light, and incompatible materials. These factors can lead to hydrolysis, photodecomposition, and other chemical reactions that alter the molecule's structure and purity.

Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2] The recommended storage temperature is between 2°C and 8°C.[2][3] It is crucial to store the compound in a tightly sealed container to prevent moisture absorption and contamination.[1][4]

Q3: Is this compound sensitive to light?

A3: Yes, isothiazole derivatives can be susceptible to photodegradation.[5] Exposure to UV or visible light can induce photochemical reactions, potentially leading to rearrangement of the isothiazole ring or other forms of decomposition.[5] Therefore, it is essential to store the compound in amber vials or other light-protecting containers.

Q4: How does pH affect the stability of this compound in solution?

A4: Isothiazole compounds are generally more stable in acidic to neutral conditions.[3] Alkaline environments (pH > 8) can promote hydrolysis of the isothiazole ring, leading to its opening and a loss of compound integrity.[3] The rate of this degradation increases with higher pH values.[3]

Q5: What types of materials should be avoided for the storage and handling of this compound?

A5: To prevent degradation, avoid contact with strong oxidizing agents, strong bases, strong reducing agents, and certain metals.[4] These materials can catalyze decomposition reactions. It is advisable to use glass or other inert containers for storage and handling.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Change in physical appearance (e.g., color change, clumping) Moisture absorption or thermal degradation.- Ensure the container is tightly sealed and stored in a desiccator if necessary.- Verify that the storage temperature has been consistently maintained between 2-8°C.[2][3]- If clumping is observed, the product may have been exposed to humidity. Consider drying under vacuum at a low temperature if the compound's thermal stability permits.
Decreased purity or presence of unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) Chemical degradation due to improper storage conditions (light, heat, pH).- Review storage conditions immediately. Ensure the compound is protected from light and stored at the recommended temperature.- If in solution, check the pH of the solvent. Buffer to a slightly acidic pH if compatible with experimental procedures.- Characterize the impurities using techniques like LC-MS/MS and NMR to understand the degradation pathway.[6]
Inconsistent experimental results Degradation of the stock solution.- Prepare fresh stock solutions for each experiment, especially if the solution is not buffered or is exposed to light.- Store stock solutions at 2-8°C and use them within a short period.- Perform a purity check of the stock solution before use.
Loss of biological activity Degradation of the active compound.- Confirm the purity and integrity of the compound using an appropriate analytical method.- Follow all recommended storage and handling procedures to prevent degradation.- Consider that degradation products may not possess the desired biological activity.

Summary of Storage Recommendations

Parameter Recommended Condition Rationale
Temperature 2°C - 8°C[2][3]To minimize thermal degradation and slow down potential chemical reactions.
Light Protect from light (use amber vials or store in the dark)[2]To prevent photodegradation and photochemical reactions of the isothiazole ring.[5]
Atmosphere Tightly sealed container, inert atmosphere if possible[1][3]To prevent moisture absorption which can lead to hydrolysis, and to protect from oxidation.
pH (in solution) Acidic to neutral (pH < 8)Isothiazole ring is susceptible to hydrolysis and ring-opening under alkaline conditions.[3]
Incompatible Materials Avoid strong oxidizing agents, strong bases, strong reducing agents, and metals.[4]To prevent catalytic degradation of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Acidic Hydrolysis:

  • Prepare a solution of the compound in 0.1 M HCl.
  • Incubate the solution at 60°C for 24 hours.
  • At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it, and dilute it to a suitable concentration for analysis.
  • Analyze the samples by a stability-indicating HPLC method.

2. Alkaline Hydrolysis:

  • Prepare a solution of the compound in 0.1 M NaOH.
  • Incubate the solution at room temperature (due to expected higher reactivity).
  • At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it, and dilute it for analysis.
  • Analyze the samples by HPLC.

3. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent and add 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • At various time points, withdraw an aliquot and quench the reaction if necessary (e.g., with sodium bisulfite).
  • Dilute and analyze the samples by HPLC.

4. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in a controlled temperature oven at 60°C.
  • At various time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool, and prepare a solution for analysis.
  • Analyze the samples by HPLC.

5. Photodegradation:

  • Expose a solution of the compound and a sample of the solid compound to a light source with a defined output (e.g., consistent with ICH Q1B guidelines).
  • Simultaneously, keep control samples in the dark at the same temperature.
  • After a defined period, prepare solutions from both the exposed and control samples for analysis.
  • Analyze the samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

1. Column and Mobile Phase Selection:

  • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).

2. Method Optimization:

  • Analyze the stressed samples from the forced degradation study.
  • Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products.
  • Ensure the method is specific, meaning the peak for the parent compound is free from interference from any degradation products or excipients.

3. Detection:

  • Use a UV detector at a wavelength where the compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.

4. Validation:

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway cluster_storage Storage Conditions cluster_stress Stress Factors cluster_degradation Degradation Products 4_5_Dichloroisothiazole_3_carboxylic_acid This compound (Stable) Alkaline_pH Alkaline pH (>8) Light Light Exposure (UV/Visible) Heat High Temperature Oxidizing_Agents Oxidizing Agents Ring_Opened_Products Ring-Opened Products (Hydrolysis) Alkaline_pH->Ring_Opened_Products Hydrolysis Photochemical_Isomers Photochemical Isomers Light->Photochemical_Isomers Rearrangement Decarboxylated_Product Decarboxylated Product Heat->Decarboxylated_Product Decarboxylation Oxidized_Products Oxidized Products (e.g., S-oxides) Oxidizing_Agents->Oxidized_Products Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Start: Stability Assessment Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Develop_Method Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_Method Analyze_Samples Analyze Stressed Samples Develop_Method->Analyze_Samples Validate_Method Validate HPLC Method (ICH Guidelines) Develop_Method->Validate_Method Identify_Products Identify Degradation Products (LC-MS, NMR) Analyze_Samples->Identify_Products End End: Establish Stable Storage Conditions Identify_Products->End Validate_Method->End Troubleshooting_Logic Start Suspected Degradation Check_Appearance Physical Appearance Changed? Start->Check_Appearance Check_Purity Analytical Purity Decreased? Check_Appearance->Check_Purity No Action_Moisture Action: Check for moisture ingress. Ensure container is tightly sealed. Check_Appearance->Action_Moisture Yes Action_Temp Action: Verify storage temperature (2-8°C). Check_Purity->Action_Temp Yes End Problem Resolved Check_Purity->End No Action_Moisture->End Action_Light_pH Action: Review light protection and pH of solutions. Action_Temp->Action_Light_pH Action_Fresh_Solution Action: Prepare fresh solutions for experiments. Action_Light_pH->Action_Fresh_Solution Action_Fresh_Solution->End

References

Reducing impurities in the synthesis of 4,5-Dichloroisothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 4,5-Dichloroisothiazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the hydrolysis of a 4,5-dichloro-3-cyanoisothiazole precursor. This hydrolysis can be carried out under either acidic or basic conditions.

Q2: What are the potential sources of impurities in the synthesis of this compound?

Impurities can arise from several sources, including:

  • Incomplete hydrolysis of the nitrile precursor, leaving residual starting material.

  • Formation of the corresponding amide as an intermediate, which may not fully hydrolyze.

  • Side reactions due to harsh reaction conditions (e.g., high temperatures).

  • Contaminants in the starting materials or solvents.

  • Decomposition of the product under certain conditions.

Q3: How can I monitor the progress of the hydrolysis reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the disappearance of the starting nitrile spot/peak and the appearance of the carboxylic acid product spot/peak.

Q4: What are the recommended storage conditions for this compound?

To ensure the stability of the compound, it is recommended to store this compound in a cool, dry place, away from light and moisture.

Troubleshooting Guides

Issue 1: Incomplete Reaction - Residual Starting Material Detected
Possible Cause Suggested Solution
Insufficient reaction time.Extend the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed.
Reaction temperature is too low.Gradually increase the reaction temperature, ensuring it does not lead to product degradation.
Inadequate amount of acid or base.Increase the molar equivalent of the hydrolyzing agent (acid or base).
Poor solubility of the starting material.Consider using a co-solvent to improve the solubility of the nitrile precursor.
Issue 2: Presence of Amide Impurity in the Final Product
Possible Cause Suggested Solution
Incomplete hydrolysis of the intermediate amide.Prolong the reaction time or increase the concentration of the hydrolyzing agent to drive the reaction to completion.
Premature work-up of the reaction.Ensure the reaction has gone to completion by TLC or HPLC before initiating the work-up procedure.
Issue 3: Low Yield of the Desired Carboxylic Acid
Possible Cause Suggested Solution
Product loss during work-up and extraction.Optimize the extraction pH to ensure the carboxylic acid is in its desired form (protonated for organic extraction or deprotonated for aqueous extraction). Use an appropriate solvent for extraction.
Decomposition of the product.Avoid excessively high temperatures and prolonged exposure to harsh acidic or basic conditions.
Sub-optimal purification method.Employ recrystallization with an appropriate solvent system or use column chromatography for purification.
Issue 4: Discoloration of the Final Product
Possible Cause Suggested Solution
Presence of colored impurities from side reactions.Purify the product by recrystallization, potentially with the addition of activated carbon to remove colored impurities.
Decomposition due to exposure to light or air.Store the final product under an inert atmosphere and protect it from light.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis (Basic Conditions)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dichloro-3-cyanoisothiazole in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Base: Add an excess of an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent system in which the carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of carboxylic acids include water, ethanol, or mixtures thereof.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation

Parameter Acidic Hydrolysis Basic Hydrolysis Notes
Reagents Strong acid (e.g., H2SO4, HCl)Strong base (e.g., NaOH, KOH)
Typical Temperature RefluxReflux
Common Byproducts Ammonium salt of the acidSalt of the carboxylic acid, ammonia
Work-up Neutralization/BasificationAcidification

Visualizations

experimental_workflow start Start: 4,5-dichloro-3-cyanoisothiazole hydrolysis Hydrolysis (Acidic or Basic) start->hydrolysis workup Reaction Work-up (Acidification/Basification) hydrolysis->workup crude_product Crude Product Isolation (Filtration) workup->crude_product purification Purification (Recrystallization) crude_product->purification final_product Final Product: This compound purification->final_product impurity_formation nitrile 4,5-dichloro-3-cyanoisothiazole (Starting Material) amide 4,5-dichloro-3-carbamoylisothiazole (Amide Impurity) nitrile->amide Incomplete Hydrolysis (Step 1) acid This compound (Desired Product) amide->acid Complete Hydrolysis (Step 2) troubleshooting_logic start Analyze Crude Product (TLC/HPLC) impure Impurities Detected start->impure No pure Product is Pure start->pure Yes identify Identify Impurity impure->identify residual_sm Residual Starting Material? identify->residual_sm amide_impurity Amide Impurity? identify->amide_impurity other_impurity Other Impurities? identify->other_impurity action_sm Action: - Increase reaction time - Increase temperature - Add more reagent residual_sm->action_sm Yes action_amide Action: - Prolong reaction time - Increase reagent concentration amide_impurity->action_amide Yes action_other Action: - Recrystallization - Column Chromatography other_impurity->action_other Yes

Technical Support Center: Scaling Up the Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 4,5-Dichloroisothiazole-3-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a safe, efficient, and successful scale-up process.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scaling up?

A1: The most prevalent and scalable method is the hydrolysis of 3,4-dichloro-5-cyanoisothiazole. This process is typically carried out under alkaline conditions using a base such as sodium hydroxide in a suitable solvent like methanol.[1]

Q2: What are the critical process parameters to monitor during the scale-up of the hydrolysis reaction?

A2: The most critical parameters to monitor and control are temperature, pH, and reaction time. Poor control of these parameters can lead to incomplete reactions, formation of impurities, and degradation of the product.[1]

Q3: What are the primary safety concerns when handling this compound and its precursors on a large scale?

A3: The primary safety concerns include the handling of corrosive and toxic materials. This compound is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential.[2][3] Ensure adequate ventilation and have emergency procedures in place for spills and exposure.[3]

Q4: What are the common impurities that can arise during this synthesis?

A4: Common impurities may include unreacted 3,4-dichloro-5-cyanoisothiazole, the corresponding amide intermediate (4,5-dichloroisothiazole-3-carboxamide) from incomplete hydrolysis, and potential degradation products if the reaction temperature or pH is not well-controlled.

Q5: How can the purity of the final product be improved during large-scale production?

A5: Product purity can be enhanced by carefully controlling the reaction conditions to minimize byproduct formation. After the reaction, a well-defined work-up procedure, including controlled precipitation by adjusting the pH and thorough washing of the filtered product with cold water, is crucial for removing inorganic salts and other impurities.[1]

Troubleshooting Guide
Problem Potential Cause Recommended Action
Low Yield Incomplete hydrolysis of the nitrile starting material.- Verify Reaction Time and Temperature: Ensure the reaction is running for the specified duration and at the optimal temperature (e.g., 40°C).[1] Monitor reaction progress using techniques like TLC or HPLC. - Check Base Concentration: Insufficient base can lead to an incomplete reaction. Verify the concentration and amount of sodium hydroxide solution used.
Product loss during work-up.- Optimize pH for Precipitation: The pH for precipitating the carboxylic acid is critical. A pH of around 3 is generally effective.[1] Ensure slow and controlled addition of acid to achieve uniform precipitation. - Minimize Solubility in Wash Solvent: Wash the filtered product with cold water to minimize product loss.
Product Discoloration (e.g., yellow or brown) Presence of impurities or degradation products.- Control Reaction Temperature: Avoid excessive temperatures during the reaction and work-up, as this can lead to the formation of colored by-products. - Purification: If the product is off-color, recrystallization from a suitable solvent may be necessary.
Inconsistent Batch-to-Batch Purity Variations in raw material quality or process control.- Raw Material Qualification: Ensure the purity of the starting 3,4-dichloro-5-cyanoisothiazole is consistent between batches. - Strict Process Control: Maintain tight control over all critical process parameters (temperature, pH, reaction time, agitation speed) for each batch.
Poor Filtration Characteristics (slow filtration, filter clogging) Fine particle size of the precipitated product.- Controlled Precipitation: Control the rate of acid addition and the temperature during precipitation to influence the particle size of the product. Slower addition and controlled cooling can lead to larger, more easily filterable crystals. - Agitation: Optimize the agitation speed during precipitation to prevent the formation of very fine particles.

Experimental Protocols

Synthesis of this compound via Hydrolysis of 3,4-dichloro-5-cyanoisothiazole

This protocol is a general guideline for scaling up the synthesis. All operations should be conducted in a well-ventilated area with appropriate safety precautions.

Materials and Equipment:

  • 3,4-dichloro-5-cyanoisothiazole

  • Methanol

  • 45% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Water (deionized)

  • Glass-lined or other suitable chemical reactor with temperature control, agitation, and a reflux condenser

  • Filtration equipment (e.g., Nutsche filter-dryer)

  • Drying oven (vacuum or convection)

Procedure:

  • Reaction Setup: Charge the reactor with the crude 3,4-dichloro-5-cyanoisothiazole.

  • Solvent and Reagent Addition: Under agitation, add methanol followed by the 45% sodium hydroxide solution.

  • Reaction: Heat the reaction mixture to 40°C and maintain this temperature with stirring for approximately 2 hours.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is no longer detected.[1]

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the methanol by distillation under reduced pressure.[1]

  • Precipitation: Cool the remaining aqueous solution and slowly add concentrated hydrochloric acid with good agitation to adjust the pH to approximately 3. This will precipitate the this compound as a solid.[1]

  • Filtration: Collect the precipitated solid by filtration.

  • Washing: Wash the filter cake with cold water to remove any remaining salts and impurities.[1]

  • Drying: Dry the purified solid to a constant weight. The product can often be used directly in subsequent steps without further purification.[1]

Data Presentation

Table 1: Key Reaction Parameters and Expected Outcomes
ParameterLaboratory Scale (e.g., 500 mL flask)Pilot/Production Scale (e.g., 100 L reactor)Expected Outcome/Remarks
Starting Material 42.4 g crude 3,4-dichloro-5-cyanoisothiazoleScaled-up quantity (e.g., 8.5 kg)Purity of starting material is critical for final product quality.
Solvent 100 mL MethanolScaled-up volume (e.g., 20 L)Ensure adequate mixing and heat transfer.
Base 30 g 45% NaOH solutionScaled-up quantity (e.g., 6 kg)Controlled addition is important to manage any exotherm.
Reaction Temperature 40°C40°CMaintain tight temperature control to avoid side reactions.
Reaction Time ~2 hours~2-4 hours (monitor for completion)Reaction time may vary slightly with scale; monitoring is key.
Yield 17.6 g (example)Yield should be comparable, but losses during transfer and filtration at scale should be considered.A well-optimized process should achieve consistent yields.
Purity >97%>97%Purity is dependent on the quality of starting materials and the control of reaction and work-up conditions.

Visualizations

Experimental Workflow

experimental_workflow start Start: Charge Reactor add_reagents Add Methanol and 45% NaOH Solution start->add_reagents react Heat to 40°C for ~2 hours add_reagents->react monitor Monitor Reaction (TLC/HPLC) react->monitor distill Distill off Methanol (Reduced Pressure) monitor->distill Reaction Complete precipitate Precipitate with HCl (pH ~3) distill->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry the Product filter_wash->dry end End: Purified Product dry->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check for Complete Reaction (TLC/HPLC) start->check_reaction check_workup Review Work-up Procedure start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting Material Present product_loss Product Loss During Work-up check_workup->product_loss No Starting Material Present solution_reaction Increase Reaction Time or Check Base Stoichiometry incomplete_reaction->solution_reaction solution_workup Optimize Precipitation pH and Use Cold Wash Solvent product_loss->solution_workup

Caption: A decision tree for troubleshooting low yield in the synthesis process.

References

Technical Support Center: Optimizing Crystallization of 4,5-Dichloroisothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of 4,5-Dichloroisothiazole-3-carboxylic acid. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the production of high-purity crystalline material.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound fails to crystallize and remains in solution even after cooling.

A1: This issue, often referred to as a stable supersaturated solution, can be caused by several factors.

  • High Solubility: The compound may be too soluble in the chosen solvent at low temperatures.

    • Solution: Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Consider using a mixed-solvent system. A good starting point is to dissolve the compound in a "good" solvent (e.g., methanol or ethanol) and then add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.

  • Insufficient Supersaturation: The concentration of the compound may not be high enough to induce nucleation.

    • Solution: If the volume of the solvent is large, carefully evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.

  • Kinetic Barrier to Nucleation: The formation of initial crystal nuclei may be kinetically hindered.

    • Solution: Induce nucleation by scratching the inside of the flask with a glass rod just below the surface of the solution. Alternatively, add a small seed crystal of this compound if available.

Q2: An oil has formed instead of crystals ("oiling out").

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is close to the melting point of the compound or when the solution is cooled too rapidly. The estimated melting point for the similar compound 3,4-Dichloro-5-isothiazolecarboxylic acid is 175-177°C.

  • Rapid Cooling: Fast cooling can lead to the solute coming out of solution above its melting point.

    • Solution: Slow down the cooling rate. Insulate the crystallization vessel by wrapping it in glass wool or placing it in a Dewar flask. A programmable cooling bath can also provide precise temperature control.

  • High Solute Concentration: The concentration of the compound is too high, causing it to precipitate at a temperature above its melting point.

    • Solution: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to decrease the saturation level and then cool slowly.

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

    • Solution: Consider purifying the crude material using another technique, such as column chromatography, before attempting crystallization. The presence of impurities can sometimes be addressed by performing a hot filtration to remove any insoluble matter.

Q3: The crystals that formed are very small or needle-like, making them difficult to filter.

A3: The formation of very fine or acicular (needle-like) crystals is often a result of rapid nucleation and crystal growth.

  • High Degree of Supersaturation: A very high concentration of the solute can lead to the rapid formation of many small crystals.

    • Solution: Reduce the rate of supersaturation. This can be achieved by using a slower cooling rate or by using a slightly larger volume of solvent.

  • Solvent Choice: The choice of solvent can significantly influence crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. For carboxylic acids, solvents like acetic acid or mixtures of alcohols and water can sometimes promote the growth of more well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Key properties are summarized in the table below. Note that some data is for the isomeric compound 3,4-Dichloro-5-isothiazolecarboxylic acid and should be used as an estimation.

PropertyValue
Molecular Formula C₄HCl₂NO₂S
Molecular Weight 198.03 g/mol
Appearance Solid
Melting Point Est. 175-177 °C (for 3,4-dichloro isomer)

Q2: Which solvents are recommended for the crystallization of this compound?

A2: Based on the polar nature of the carboxylic acid group, polar solvents are generally good candidates. A systematic approach to solvent selection is recommended. Test the solubility of a small amount of the compound in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature.

Solvent Selection Guide

SolventPolaritySuitability Notes
WaterHighMay be a suitable anti-solvent or part of a mixed-solvent system due to the organic nature of the molecule.
Methanol/EthanolHighLikely to be good "good" solvents for dissolving the compound.
AcetoneMedium-HighCan be an effective solvent, but its low boiling point may limit the solubility difference between hot and cold solutions.
Ethyl AcetateMediumA good starting point for screening, may require a co-solvent.
TolueneLowLikely to be a poor solvent, potentially useful as an anti-solvent.
HexaneLowLikely to be a very poor solvent, suitable as an anti-solvent.

Q3: How can I improve the purity of my crystalline product?

A3: The purity of the final product is highly dependent on the crystallization process.

  • Slow Crystallization: Allow the crystals to form slowly to minimize the inclusion of impurities in the crystal lattice.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

  • Recrystallization: If the purity is still not satisfactory, a second crystallization (recrystallization) can be performed. Dissolve the crystals in a minimal amount of hot solvent and repeat the cooling process.

Experimental Protocols

Below are detailed methodologies for common crystallization techniques.

Cooling Crystallization

This is the most common method and relies on the decreased solubility of the compound at lower temperatures.

Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol).

  • Heat the mixture on a hot plate with stirring until the solvent boils.

  • Continue to add the solvent in small portions until the solid is completely dissolved.

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in a particular solvent even at low temperatures.

Protocol:

  • Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., methanol) at room temperature.

  • Slowly add a "poor" or "anti-solvent" (e.g., water) dropwise with stirring until the solution becomes persistently turbid.

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cover the vessel and allow it to stand undisturbed for crystallization to occur.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a solvent mixture having a higher proportion of the anti-solvent.

  • Dry the crystals under vacuum.

Slurry Crystallization

This technique can be used for purification where the compound is suspended in a solvent in which it is sparingly soluble. The process allows for the dissolution of impurities and the growth of purer, larger crystals over time.

Protocol:

  • Place the crude this compound in a flask.

  • Add a solvent in which the compound is only slightly soluble at room temperature.

  • Stir the resulting slurry at a constant temperature for an extended period (several hours to days).

  • Monitor the purity of the solid periodically by taking small samples.

  • Once the desired purity is achieved, collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of fresh, cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Experimental Workflow for Cooling Crystallization

CoolingCrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation a Crude Compound b Add Solvent a->b c Heat to Dissolve b->c d Hot Gravity Filtration (optional) c->d e Slow Cooling d->e f Ice Bath e->f g Vacuum Filtration f->g h Wash with Cold Solvent g->h i Dry Crystals h->i j j i->j Pure Crystalline Product OilingOutTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Issue: 'Oiling Out' Occurs cause1 Rapid Cooling start->cause1 cause2 High Solute Concentration start->cause2 cause3 Impurities Present start->cause3 sol1 Re-heat and Cool Slowly cause1->sol1 Action sol2 Add More Hot Solvent cause2->sol2 Action sol3 Pre-purify Material cause3->sol3 Action end Successful Crystallization sol1->end sol2->end sol3->end

Managing corrosive properties of isothiazole synthesis reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the management of corrosive reagents commonly used in isothiazole synthesis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving corrosive reagents.

Question: My reaction is generating excessive heat and unexpected, pungent fumes. What is happening and what should I do?

Answer: This is likely an uncontrolled exothermic reaction, possibly due to moisture contamination. Reagents like thionyl chloride (SOCl₂) and sulfuryl chloride react violently with water, decomposing to release toxic and corrosive gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[1][2][3]

  • Immediate Action: If it is safe to do so, ensure the reaction is being cooled with an ice bath. Ensure proper ventilation by working in a certified chemical fume hood. Do not attempt to seal the reaction vessel, as pressure can build up, creating an explosion hazard.

  • Prevention:

    • Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator or under a stream of inert gas before use.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Question: I've observed pitting and discoloration on my stainless steel reactor and magnetic stir bar after a reaction. What caused this?

Answer: Stainless steel, while generally resistant, can be corroded by strong acids and certain isothiazole synthesis reagents, particularly halogenating agents. For instance, thionyl chloride can react with trace moisture to produce hydrochloric acid, which is highly corrosive to most metals, including many grades of stainless steel.[1][4]

  • Recommended Materials:

    • Reactors: Use glass or glass-lined reactors for reactions involving highly corrosive reagents. Borosilicate glass is generally an excellent choice.

    • Stir Bars: Always use PTFE (Teflon)-coated magnetic stir bars.

    • Needles/Cannulas: Use stainless steel needles for transfers but ensure they are flushed with inert gas and cleaned promptly after use to minimize contact time.

  • Corrective Action: Discontinue the use of the corroded equipment. Pitting can compromise the structural integrity of the reactor and release metallic contaminants into your reaction mixture.

Question: How can I safely quench a reaction containing excess thionyl chloride?

Answer: Never add water or protic solvents like alcohols directly to a reaction mixture containing a high concentration of thionyl chloride, as this will cause a violent reaction.[2][3][5] The safest method is a "reverse quench."

  • Procedure:

    • Prepare a separate flask with a suitable quenching solution (e.g., a cold, stirred solution of sodium bicarbonate or a non-protic solvent like THF or toluene).

    • Slowly, and in a dropwise manner, add the reaction mixture from your primary flask to the quenching solution.

    • Maintain cooling of the quenching flask with an ice bath throughout the addition to manage the exotherm.

    • This procedure should be performed entirely within a chemical fume hood.

Frequently Asked Questions (FAQs)

Q1: What are the most common corrosive reagents I should be aware of in isothiazole synthesis?

A1: Many synthetic routes for isothiazoles employ corrosive or water-reactive reagents.[6][7][8][9] Key examples include:

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water.[2][3] It is often used as a source of sulfur and as a chlorinating/dehydrating agent.[10]

  • Sulfuryl Chloride (SO₂Cl₂): Another corrosive chlorinating agent.

  • Halogens (Br₂, I₂): Used in oxidative cyclization steps; they are corrosive and toxic.[6]

  • Strong Acids & Bases: Reagents like hydrochloric acid, potassium hydroxide, and sodium methoxide are often used and are corrosive.

  • Carbon Disulfide (CS₂): Used in some synthetic routes, it is toxic and flammable.[6]

Q2: What is the minimum personal protective equipment (PPE) required when handling these reagents?

A2: Standard laboratory PPE is insufficient. The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles worn in combination with a full-face shield.[3][5] Contact lenses should not be worn.[5]

  • Gloves: Chemical-resistant gloves are mandatory. The specific material should be chosen based on the reagent. For thionyl chloride, neoprene, PVC, or Viton gloves are recommended.[2][4] Always check the manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat is a minimum. For larger quantities or splash risks, a chemical-resistant apron or a full protective suit is necessary.[1][2]

  • Respiratory Protection: All work must be done in a chemical fume hood.[4] For situations with potential for high vapor concentrations or spills, a NIOSH-approved respirator with acid gas cartridges or a self-contained breathing apparatus (SCBA) should be used.[1][2]

Q3: How should I properly store corrosive reagents like thionyl chloride?

A3: Proper storage is critical to prevent accidents.

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep containers tightly closed to prevent moisture entry.[1]

  • Isolate them from incompatible materials such as water, alcohols, bases, amines, and metals.[1][4]

  • Use secondary containment (e.g., a plastic tray) to contain potential leaks.

  • Store in a designated, labeled corrosive materials cabinet.

Q4: How do I dispose of waste containing residual corrosive reagents?

A4: All waste, including residual materials, rinsate from cleaning, and contaminated disposable items, must be treated as hazardous waste.[3][4]

  • Carefully quench any reactive reagents in the waste stream using the procedures outlined above.

  • Collect all waste in a clearly labeled, sealable, and compatible container.[3]

  • Follow your institution's specific guidelines for hazardous waste disposal.[4] Never pour untreated corrosive waste down the drain.

Data Presentation

Table 1: Material Compatibility with Common Isothiazole Synthesis Reagents

MaterialThionyl Chloride (SOCl₂)Hydrochloric Acid (HCl)Sodium Hydroxide (NaOH)Bromine (Br₂)
Borosilicate Glass ExcellentExcellentGood (Etches slowly)Excellent
Stainless Steel (316) Poor (especially with moisture)Poor to ModerateGoodPoor
PTFE (Teflon) ExcellentExcellentExcellentExcellent
Polypropylene GoodExcellentExcellentPoor
HDPE GoodExcellentExcellentPoor
Viton™ ExcellentExcellentGoodGood
Neoprene GoodGoodGoodModerate

This table is a general guide. Always consult manufacturer-specific data for resistance to temperature and concentration.

Table 2: Personal Protective Equipment (PPE) Selection Guide

Hazard ClassReagent ExamplesEye ProtectionHand ProtectionBody ProtectionRespiratory Protection (in Fume Hood)
Water-Reactive, Corrosive Thionyl Chloride, Sulfuryl ChlorideGoggles & Face ShieldNeoprene, PVC, or Viton™ GlovesFlame-Resistant Lab Coat & Chemical ApronN/A (Respirator for spills/emergencies)
Strong Acid Hydrochloric Acid, Sulfuric AcidGoggles & Face ShieldNeoprene or Butyl Rubber GlovesFlame-Resistant Lab Coat & Chemical ApronN/A
Strong Base Sodium Hydroxide, Potassium HydroxideGoggles & Face ShieldNeoprene or Nitrile GlovesFlame-Resistant Lab CoatN/A
Halogen Bromine, IodineGoggles & Face ShieldNeoprene or Viton™ GlovesFlame-Resistant Lab Coat & Chemical ApronN/A (Respirator w/ acid gas cartridge may be needed for Br₂)

Experimental Protocols

Protocol 1: Safe Quenching of Thionyl Chloride Reactions

  • Preparation: Before starting the quench, ensure an ice bath is ready and the fume hood sash is at the appropriate height. Wear all required PPE (goggles, face shield, appropriate gloves, lab coat).

  • Quenching Solution: In a separate flask appropriately sized for the reaction scale (at least 5-10 times the reaction volume), prepare a stirred solution of 10% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Cool this solution in an ice bath.

  • Slow Addition: Using a dropping funnel or syringe pump for controlled addition, slowly add the reaction mixture containing thionyl chloride to the cold, stirred basic solution.

  • Temperature Control: Monitor the temperature of the quenching flask. If the temperature rises significantly, pause the addition until it cools down. The rate of addition should be slow enough to keep the reaction under control.

  • Completion: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure all reactive material is quenched.

  • Workup: Proceed with the standard aqueous workup.

Protocol 2: Neutralization and Cleanup of a Small Thionyl Chloride Spill (<100 mL)

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab and call emergency services.

  • Ventilation: Ensure the chemical fume hood is operating at maximum capacity.

  • PPE: Don appropriate PPE, including a respirator with acid gas cartridges if necessary.[2]

  • Containment: Cover the spill with an inert absorbent material like sand or vermiculite.[3] Do NOT use combustible materials like paper towels.

  • Neutralization: Once absorbed, slowly and carefully add a weak base like sodium bicarbonate (baking soda) or calcium carbonate (soda ash) to the absorbent material to neutralize the corrosive compounds.[11] Be prepared for gas evolution (CO₂).

  • Collection: Scoop the neutralized mixture into a labeled, sealed container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area with a soap and water solution, followed by a final rinse with water. Collect all cleaning materials as hazardous waste.

Visualizations

PPE_Selection_Workflow start Start: Plan Experiment reagent Identify Reagents & Corrosive Properties start->reagent scale Determine Scale (<10mL or >10mL?) reagent->scale splash_risk Assess Splash or Aerosol Risk scale->splash_risk > 10mL ppe_base Standard PPE: Lab Coat, Goggles, Appropriate Gloves scale->ppe_base < 10mL splash_risk->ppe_base Low Risk ppe_enhanced Enhanced PPE: Add Face Shield & Chemical Apron splash_risk->ppe_enhanced High Risk resp Work in Fume Hood. Is ventilation sufficient? ppe_base->resp ppe_enhanced->resp ppe_resp Use Respirator with Acid Gas Cartridge resp->ppe_resp No end_ppe Proceed with Experiment resp->end_ppe Yes ppe_resp->end_ppe

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

Corrosive_Reagent_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Disposal prep_ppe 1. Don PPE prep_glass 2. Prepare Dry Glassware prep_ppe->prep_glass prep_reagents 3. Measure Reagents in Fume Hood prep_glass->prep_reagents setup 4. Assemble Under Inert Atmosphere prep_reagents->setup reaction 5. Run Reaction (Monitor Temp) setup->reaction quench 6. Perform Safe (Reverse) Quench reaction->quench waste 7. Segregate Hazardous Waste quench->waste cleanup 8. Decontaminate Glassware waste->cleanup

Caption: Standard experimental workflow for handling corrosive reagents.

Spill_Response_Logic spill Spill Occurs alert Alert Area Personnel spill->alert assess Assess Situation: Size, Location, Hazard evacuate Evacuate Lab & Call Emergency Services assess->evacuate Large Spill or High Hazard ppe Don Appropriate PPE (incl. Respirator if needed) assess->ppe Small, Manageable Spill alert->assess contain Contain & Absorb Spill (Use inert material) ppe->contain neutralize Neutralize Slowly (e.g., with NaHCO3) contain->neutralize collect Collect for Hazardous Waste Disposal neutralize->collect decon Decontaminate Area collect->decon end Response Complete decon->end

Caption: Logical workflow for responding to a corrosive chemical spill.

References

Validation & Comparative

A Comparative Guide to 4,5-Dichloroisothiazole-3-carboxylic acid and Other Isothiazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4,5-Dichloroisothiazole-3-carboxylic acid and other isothiazole derivatives, focusing on their performance and supported by available experimental data. It is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Introduction to Isothiazole Derivatives

Isothiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, which form the core of numerous biologically active molecules.[1] Their derivatives have garnered significant interest due to a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The focus of this guide is to compare this compound with other isothiazole derivatives, particularly its isomer 3,4-Dichloroisothiazole-5-carboxylic acid, by examining the biological activities of their respective derivatives.

Comparative Performance: Fungicidal and Antimicrobial Activity

Fungicidal Activity of Dichloroisothiazole Derivatives

Derivatives of both 4,5-dichloro and 3,4-dichloro isothiazole carboxylic acids have demonstrated significant fungicidal potential.

Table 1: Comparative Fungicidal Activity (EC₅₀ in µg/mL) of Dichloroisothiazole Derivatives

Compound/DerivativeFungal SpeciesEC₅₀ (µg/mL)Reference
4,5-Dichloroisothiazole Derivatives
4,5-dichloro-N-octylisothiazolin-3-one (DCOI)Wood-decaying fungiNot specified, but potent[3]
3,4-Dichloroisothiazole Derivatives
Isothiazole-thiazole derivative (6u)Pseudoperonospora cubensis0.046[4][5]
Isothiazole-thiazole derivative (6u)Phytophthora infestans0.20[4][5]
4-(3,4-dichloroisothiazole)-7-hydroxy coumarin ester (2ai)Alternaria solani2.90 - 5.56[6]
4-(3,4-dichloroisothiazole)-7-hydroxy coumarin ester (2ai)Botrytis cinerea2.90 - 5.56[6]
4-(3,4-dichloroisothiazole)-7-hydroxy coumarin ester (2ai)Cercospora arachidicola2.90 - 5.56[6]
4-(3,4-dichloroisothiazole)-7-hydroxy coumarin ester (2ai)Physalospora piricola2.90 - 5.56[6]
4-(3,4-dichloroisothiazole)-7-hydroxy coumarin ester (2ai)Sclerotinia sclerotiorum2.90 - 5.56[6]

Data for 4,5-dichloro-N-octylisothiazolin-3-one (DCOI) is qualitative, highlighting its potent activity. EC₅₀ values represent the concentration required to inhibit 50% of fungal growth.

The available data suggests that derivatives of 3,4-Dichloroisothiazole-5-carboxylic acid, such as the isothiazole-thiazole and coumarin ester derivatives, exhibit potent, broad-spectrum fungicidal activity with specific EC₅₀ values reported against various plant pathogens.[4][5][6] While quantitative data for simple derivatives of this compound is scarce, the high potency of the related compound DCOI against wood-decaying fungi indicates a strong potential for this isomeric core in antifungal applications.[3]

Mechanisms of Action

The mechanisms through which dichloroisothiazole derivatives exert their biological effects appear to differ based on the specific derivative and its target organism. Two prominent mechanisms have been identified: inhibition of cellular respiration and induction of systemic acquired resistance in plants.

Inhibition of Cellular Respiration

One of the primary mechanisms of action for certain isothiazole derivatives is the disruption of cellular respiration.

  • 4,5-dichloro-N-octylisothiazolin-3-one (DCOI): This derivative of the 4,5-dichloroisothiazole scaffold is a potent electrophile that rapidly reacts with thiol groups present in proteins, particularly the amino acid cysteine.[3] This interaction leads to the inhibition of essential enzymes in the Krebs cycle that contain thiol groups at their active sites.[3] By disrupting the Krebs cycle, DCOI effectively halts cellular respiration and energy production, leading to rapid microbial death.[3] This broad-spectrum mechanism contributes to its effectiveness against a wide range of fungi and bacteria.[3]

  • Strobilurin Analogues: Some fungicidal derivatives of 3,4-dichloroisothiazole are analogues of strobilurins.[1] Strobilurins are known inhibitors of mitochondrial respiration at complex III (the cytochrome bc₁ complex).[2][7] They bind to the Qₒ site of cytochrome b, blocking electron transfer and thereby inhibiting ATP synthesis.[2][7] This disruption of the energy supply is lethal to the fungus.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Krebs Krebs Cycle ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e⁻ ComplexII Complex II ComplexII->CoQ e⁻ ComplexIII Complex III (Cytochrome bc₁) CoQ->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ Energy Production Energy Production ComplexIV Complex IV CytC->ComplexIV e⁻ ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H⁺ gradient ATP ATP ATP_Synthase->ATP produces Strobilurin Strobilurin Derivatives (3,4-dichloro-based) Strobilurin->ComplexIII Inhibits Krebs_Enzymes Thiol-containing Enzymes DCOI DCOI (4,5-dichloro-based) DCOI->Krebs_Enzymes Inhibits

Inhibition of Cellular Respiration by Dichloroisothiazole Derivatives.
Induction of Systemic Acquired Resistance (SAR)

Certain 3,4-dichloroisothiazole derivatives, such as isotianil, function as plant activators.[1] Instead of directly killing the pathogen, they induce the plant's own defense mechanisms, a phenomenon known as systemic acquired resistance (SAR).[1] This is often mediated through the salicylic acid (SA) signaling pathway.[1][8]

Upon application, these compounds can lead to the upregulation of SA-related signaling and the expression of pathogenesis-related (PR) genes.[1][9] The products of these genes can have direct antimicrobial activity or reinforce the plant's physical barriers against infection.

cluster_PlantCell Plant Cell Plant_Activator Plant Activator (e.g., 3,4-Dichloroisothiazole derivative) SA_Signal Salicylic Acid (SA) Signaling Cascade Plant_Activator->SA_Signal Induces NPR1 NPR1 SA_Signal->NPR1 Activates TGA_Factors TGA Transcription Factors NPR1->TGA_Factors Interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_Factors->PR_Genes Promotes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

Induction of Systemic Acquired Resistance via the Salicylic Acid Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of the biological activities of these compounds.

General Synthesis of Dichloroisothiazole Carboxylic Acid Amides and Esters

A common method for synthesizing amides and esters of dichloroisothiazole carboxylic acids involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with an appropriate amine or alcohol.

CarboxylicAcid Dichloroisothiazole Carboxylic Acid AcidChloride Dichloroisothiazole Carbonyl Chloride CarboxylicAcid->AcidChloride + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) Amide Amide Derivative AcidChloride->Amide + R-NH₂ Ester Ester Derivative AcidChloride->Ester + R-OH Amine Amine (R-NH₂) Alcohol Alcohol (R-OH)

General Synthesis Workflow for Amide and Ester Derivatives.

Protocol for Acid Chloride Formation:

  • To a solution of the dichloroisothiazole carboxylic acid in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Protocol for Amide/Ester Synthesis:

  • Dissolve the acid chloride in an appropriate solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the desired amine or alcohol and a base (e.g., triethylamine) in the same solvent.

  • Stir the reaction mixture at room temperature until completion.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO).

  • Fungal strains.

  • Appropriate broth medium (e.g., RPMI-1640).

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in the microtiter plate wells containing the broth medium.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Include positive (fungus with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Conclusion

Both this compound and 3,4-Dichloroisothiazole-5-carboxylic acid serve as valuable scaffolds for the development of potent biologically active compounds, particularly fungicides. While direct comparative data for the parent acids is limited, their derivatives have demonstrated significant efficacy through distinct mechanisms of action. Derivatives of the 3,4-dichloro isomer have been shown to act as both direct-acting fungicides by inhibiting mitochondrial respiration and as plant activators inducing systemic acquired resistance. The 4,5-dichloro isomer's derivatives, exemplified by DCOI, are potent broad-spectrum antimicrobials that disrupt cellular respiration by inhibiting key enzymes.

Further research is warranted to directly compare the intrinsic activity of these two isomeric carboxylic acids and to explore the full potential of their derivatives in various applications. The provided experimental protocols can serve as a foundation for such future investigations.

References

Comparative Analysis of Dichloroisothiazole Isomers: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the biological activities of dichloroisothiazole isomers reveals significant antifungal and antiviral properties, particularly for derivatives of the 3,4-dichloroisothiazole scaffold. This guide provides a comparative analysis of the available data, details experimental protocols for key assays, and visualizes the proposed mechanisms of action. This information is crucial for researchers and professionals in drug development and crop protection.

Executive Summary

Isothiazole-based compounds are of significant interest due to their diverse biological activities. This report focuses on a comparative analysis of dichloroisothiazole isomers, primarily highlighting the extensive research on 3,4-dichloroisothiazole derivatives as potent fungicidal and antiviral agents. While data on 4,5- and 3,5-dichloroisothiazole isomers is limited, this guide collates the existing experimental findings to provide a clear, objective comparison. The fungicidal mechanism of 3,4-dichloroisothiazole derivatives is often attributed to the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity. Their antiviral activity has been linked to the disruption of viral RNA synthesis.

Data Presentation: A Comparative Overview

Quantitative data on the biological activity of dichloroisothiazole derivatives is predominantly available for the 3,4-isomer. The following table summarizes key findings from various studies, focusing on fungicidal and antiviral efficacy.

Isomer/DerivativeTarget Organism(s)Biological ActivityQuantitative Data (EC₅₀/MIC)Reference(s)
3,4-Dichloroisothiazole Derivatives
4-(3,4-dichloroisothiazole)-7-hydroxy coumarin ester (2ai)Alternaria solani, Botrytis cinerea, Cercospora arachidicola, Physalospora piricola, Sclerotinia sclerotiorumFungicidalEC₅₀: 2.90 - 5.56 µg/mL[1]
3,4-dichloroisothiazole-based strobilurin (7a)Erysiphe graminis (wheat white powder), Puccinia sorghi (corn rust)Fungicidal-[2]
5,5'-diphenyl-3,3'-diisothiazole disulfide (DID)Poliovirus type 1AntiviralTherapeutic Index = 255[3]
S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonatePicornaviruses, Measles virus, HIV-1, HIV-2Antiviral-[4]
4,5-Dichloroisothiazole Derivatives Data not readily available in reviewed literature--
3,5-Dichloroisothiazole Derivatives Data not readily available in reviewed literature--

Note: The lack of readily available, directly comparable data for 4,5- and 3,5-dichloroisothiazole isomers is a significant gap in the current literature. The presented data for 3,4-dichloroisothiazole derivatives showcases their potential as bioactive molecules.

Experimental Protocols

To ensure a clear understanding of the presented data, the following are detailed methodologies for key experiments cited in this guide.

In Vitro Fungicidal Bioassay

The fungicidal activity of the test compounds is commonly evaluated using a mycelial growth rate method.

  • Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.

  • Incorporation of Compounds: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at various concentrations. A control group with the solvent alone is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25-28 °C) for a defined period.

  • Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter in the control group and T is the colony diameter in the treatment group.

  • EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated by probit analysis based on the inhibition rates at different concentrations.[1]

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity against viruses like Poliovirus is often determined using a plaque reduction assay.

  • Cell Culture: A monolayer of susceptible host cells (e.g., HEp-2 cells) is grown in 24-well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of the virus.

  • Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound. A control group without the compound is included.

  • Incubation: The plates are incubated until viral plaques (zones of cell death) are visible.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the control. The EC₅₀, the concentration that reduces the number of plaques by 50%, is then determined.[3]

Mechanism of Action and Signaling Pathways

The biological activity of dichloroisothiazole derivatives is attributed to their interaction with specific cellular pathways in the target organisms.

Antifungal Mechanism of Action: Inhibition of Sterol Biosynthesis

Several 3,4-dichloroisothiazole-based fungicides are known to target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. Specifically, they inhibit the enzyme cytochrome P450-dependent sterol 14α-demethylase (CYP51).

Fungicidal_Mechanism cluster_fungus Fungal Cell cluster_inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Disrupted Cell Membrane Disrupted Cell Membrane Fungal Cell Membrane->Disrupted Cell Membrane 3,4-Dichloroisothiazole\nDerivative 3,4-Dichloroisothiazole Derivative CYP51 (14α-demethylase) CYP51 (14α-demethylase) 3,4-Dichloroisothiazole\nDerivative->CYP51 (14α-demethylase) Inhibition

Caption: Proposed fungicidal mechanism of 3,4-dichloroisothiazole derivatives.

Antiviral Mechanism of Action: Inhibition of Viral RNA Synthesis

Studies on the antiviral effects of certain isothiazole derivatives against poliovirus suggest an interference with the viral replication cycle, specifically targeting viral RNA synthesis.

Antiviral_Mechanism cluster_replication Viral Replication Cycle Virus Attachment\n& Entry Virus Attachment & Entry Uncoating Uncoating Virus Attachment\n& Entry->Uncoating Viral RNA Release Viral RNA Release Uncoating->Viral RNA Release Translation of\nViral Proteins Translation of Viral Proteins Viral RNA Release->Translation of\nViral Proteins Viral RNA Synthesis Viral RNA Synthesis Viral RNA Release->Viral RNA Synthesis Template RNA-dependent\nRNA Polymerase (RdRp) RNA-dependent RNA Polymerase (RdRp) Translation of\nViral Proteins->RNA-dependent\nRNA Polymerase (RdRp) Assembly of\nNew Virions Assembly of New Virions Viral RNA Synthesis->Assembly of\nNew Virions RdRp RdRp RdRp->Viral RNA Synthesis Catalysis Isothiazole Derivative Isothiazole Derivative Isothiazole Derivative->Viral RNA Synthesis Inhibition Release Release Assembly of\nNew Virions->Release

Caption: Proposed antiviral mechanism of isothiazole derivatives.

Conclusion

The available scientific literature strongly supports the significant biological activity of 3,4-dichloroisothiazole derivatives as both antifungal and antiviral agents. Their mechanisms of action, involving the inhibition of crucial fungal enzymes and viral replication processes, make them promising candidates for further development. However, a notable research gap exists concerning the biological activities of 4,5- and 3,5-dichloroisothiazole isomers. Further investigation into these isomers is warranted to fully understand the structure-activity relationships within this chemical class and to potentially uncover novel bioactive compounds. This guide serves as a foundational resource for researchers, highlighting both the established knowledge and the areas ripe for future exploration in the field of dichloroisothiazole chemistry.

References

A Comparative Guide to the Validation of Analytical Methods for 4,5-Dichloroisothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 4,5-Dichloroisothiazole-3-carboxylic acid. Due to the limited publicly available data for this specific analyte, this document extrapolates from established and validated methods for structurally similar isothiazolinone derivatives and carboxylic acids. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound is critical for ensuring accurate and reliable quantification. Both HPLC and GC are powerful techniques for the analysis of isothiazolinones and carboxylic acids.[1][2][3][4][5] HPLC is generally more frequently utilized for isothiazolinone analysis.[1][5]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Suitability for Analyte Highly suitable for direct analysis of this compound due to its polarity and carboxylic acid functional group. A wide range of stationary phases is available.Suitable, but may require derivatization to increase the volatility and thermal stability of the carboxylic acid group.[3][6]
Typical Stationary Phases Reversed-phase columns such as C18 are commonly used for isothiazolinone analysis.[2][4]Chiral columns can be employed for separation of related chiral compounds.[7]
Detection UV-Vis, Diode Array Detector (DAD), and Mass Spectrometry (MS) are common.[7][8]Flame Ionization Detector (FID) and Mass Spectrometry (MS) are typically used.[6][7]
Sample Preparation Often involves dissolution and filtration. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[3][8][9]May require more extensive sample preparation, including derivatization.[6]
Advantages - High resolution and sensitivity. - Wide applicability to various compounds. - Generally non-destructive.- High resolution and sensitivity. - Suitable for volatile and semi-volatile compounds.
Disadvantages - Can be more expensive than some GC systems. - Mobile phase consumption can be high.- Not suitable for non-volatile or thermally labile compounds without derivatization. - Derivatization adds complexity to the sample preparation.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of analytical methods. Below are representative protocols for HPLC and GC analysis, adapted from literature on similar compounds.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on methods developed for the analysis of isothiazolinone preservatives.[4][8][9]

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (ultrapure).

  • Acetic acid or Formic acid (for mobile phase modification).

  • Reference standard of this compound.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution can be used. A common starting point is a mixture of water (with 0.1% acid) and acetonitrile or methanol.[8][9]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Injection Volume: 10 µL.[8][9]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., around 270-280 nm for many isothiazolinones).[4]

4. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent, such as the mobile phase or methanol.

  • For complex matrices, perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3][8][9]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

5. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[10][11]

Protocol 2: Gas Chromatography (GC) Method

This protocol outlines a general procedure for the GC analysis of isothiazolinones, which may require derivatization.[6]

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column suitable for the analysis of the derivatized analyte.

2. Reagents and Materials:

  • Solvent for extraction (e.g., dichloromethane, ethyl acetate).

  • Derivatizing agent (e.g., diazomethane or a silylating agent to convert the carboxylic acid to a more volatile ester or silyl ester).

  • Reference standard of this compound.

3. Derivatization (if necessary):

  • The carboxylic acid group of this compound will likely require derivatization to improve its volatility for GC analysis.[6] A common method is esterification.

4. Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: e.g., 250 °C.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of analytes.

  • Detector Temperature: e.g., 280 °C.

5. Sample Preparation:

  • Extract the analyte from the sample matrix using an appropriate solvent.

  • Perform the derivatization step.

  • Concentrate or dilute the sample as needed.

  • Filter the sample before injection.

6. Validation Parameters: Similar to the HPLC method, the GC method must be validated for its intended purpose by assessing key performance characteristics.[10][11]

Quantitative Data Summary

The following table summarizes typical performance data for analytical methods used for isothiazolinone derivatives, which can be considered as target validation parameters for this compound.

Validation ParameterHPLC-UV/DADGC-MS
Linearity (R²) > 0.999[4][9]> 0.99
Accuracy (Recovery) 90 - 110%[2][9]80 - 120%
Precision (RSD) < 2% (Repeatability) < 5% (Intermediate Precision)[9]< 5% (Repeatability) < 10% (Intermediate Precision)
Limit of Detection (LOD) 0.01 - 1 µg/mL[4][6]0.01 - 0.1 µg/L (with pre-concentration)[6]
Limit of Quantification (LOQ) 0.05 - 3 µg/mL[4]0.05 - 0.5 µg/L (with pre-concentration)

Visualizations

The following diagrams illustrate the general workflows for analytical method validation and a typical experimental process.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements develop Method Development (Selectivity, Instrument Parameters) start->develop pre_validate Pre-Validation/ Feasibility Studies develop->pre_validate validate Method Validation pre_validate->validate linearity Linearity & Range validate->linearity accuracy Accuracy validate->accuracy precision Precision (Repeatability, Intermediate) validate->precision specificity Specificity validate->specificity lod_loq LOD & LOQ validate->lod_loq robustness Robustness validate->robustness document Documentation & Reporting linearity->document accuracy->document precision->document specificity->document lod_loq->document robustness->document implement Routine Use & Ongoing Monitoring document->implement

Caption: General workflow for analytical method validation.

Experimental_Workflow_HPLC sample_prep Sample Preparation weighing Weighing sample_prep->weighing dissolution Dissolution/ Extraction sample_prep->dissolution cleanup Sample Cleanup (e.g., SPE, LLE) sample_prep->cleanup filtration Filtration sample_prep->filtration hplc_analysis HPLC Analysis weighing->hplc_analysis dissolution->hplc_analysis cleanup->hplc_analysis filtration->hplc_analysis injection Injection hplc_analysis->injection separation Chromatographic Separation hplc_analysis->separation detection Detection (UV/DAD/MS) hplc_analysis->detection data_processing Data Processing & Analysis injection->data_processing separation->data_processing detection->data_processing integration Peak Integration data_processing->integration quantification Quantification (Calibration Curve) data_processing->quantification reporting Reporting integration->reporting quantification->reporting

Caption: Typical experimental workflow for HPLC analysis.

References

A Comparative Guide to 2-Amino-Thiazole-5-Carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 2-amino-thiazole-5-carboxylic acid derivatives have emerged as a particularly promising class of anticancer agents. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their performance as kinase inhibitors, and presents supporting experimental data and protocols to aid in the development of novel cancer therapeutics.

Structure-Activity Relationship and Performance Comparison

The anticancer activity of 2-amino-thiazole-5-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and the carboxamide moiety. These modifications impact the compounds' ability to interact with specific molecular targets, primarily protein kinases involved in cancer cell proliferation and survival.

As Bcr-Abl Inhibitors

Several 2-amino-thiazole-5-carboxylic acid derivatives have been designed as inhibitors of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML). The SAR studies reveal that:

  • Substitution at the 2-amino position: Large, flexible side chains at this position can enhance binding to the ATP-binding pocket of the kinase.

  • The carboxamide group at the 5-position: The nature of the substituent on the amide nitrogen is crucial for activity and selectivity. Aromatic rings, often with specific substitution patterns, have been shown to be beneficial.

One notable example is the design of derivatives based on the structure of the Bcr-Abl inhibitor Dasatinib. In one study, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized. The compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited potent antiproliferative activity against human K562 leukemia cells, which express the Bcr-Abl fusion protein.[1] However, its activity was significantly lower against other cancer cell lines, highlighting the importance of the pyrimidin-4-ylamino core of Dasatinib for broader anti-tumor activity.[1]

As Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. 2-aminothiazole derivatives have been investigated as inhibitors of Aurora kinases, with SAR studies indicating that:

  • Modifications to the aniline group of the carboxamide moiety can significantly influence inhibitory activity by affecting electrostatic, hydrophobic, and hydrogen bond interactions.

Quantitative structure-activity relationship (QSAR) studies on a series of aminothiazole derivatives as Aurora A kinase inhibitors have provided insights for designing more potent compounds.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 2-amino-thiazole-5-carboxylic acid derivatives against various cancer cell lines.

Compound IDTarget/Cell LineIC50 (µM)Reference
Dasatinib Analog (6d) K562 (CML)Comparable to Dasatinib[1]
MCF-7 (Breast)20.2[1]
HT-29 (Colon)21.6[1]
MDA-MB-231 (Breast)Inactive[1]
Dasatinib K562, MCF-7, HT-29, MDA-MB-231< 1[1]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 2-amino-thiazole-5-carboxylic acid derivatives are crucial for reproducibility and further development.

General Synthesis of 2-Amino-Thiazole-5-Carboxamide Derivatives

A common synthetic route involves the Hantzsch thiazole synthesis.[2] A general procedure is as follows:

  • Preparation of α-haloketone: An appropriately substituted ketone is halogenated at the α-position using a halogenating agent like N-bromosuccinimide (NBS).

  • Cyclocondensation: The resulting α-haloketone is then reacted with a substituted thiourea in a suitable solvent, such as ethanol or DMF, often in the presence of a base, to yield the 2-aminothiazole ring.

  • Amide Coupling: The carboxylic acid at the 5-position is then coupled with a desired amine using standard peptide coupling reagents like EDC/HOBt to form the final carboxamide derivative.

Solid-phase synthesis has also been employed for the generation of libraries of these compounds.[3][4]

In Vitro Kinase Assay (Bcr-Abl)

The inhibitory activity of the synthesized compounds against Bcr-Abl kinase can be determined using an in vitro kinase assay.

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the kinase. The amount of phosphorylated substrate is then quantified.

  • Procedure:

    • Recombinant Bcr-Abl kinase is incubated with the test compound at various concentrations.

    • A specific peptide substrate (e.g., a biotinylated peptide) and ATP (often radiolabeled or with a fluorescent tag) are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is captured (e.g., on a streptavidin-coated plate).

    • The amount of phosphorylation is quantified using an appropriate detection method (e.g., scintillation counting for radiolabeled ATP or fluorescence/luminescence for tagged ATP analogs).[5][6][7]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cells is commonly assessed using the MTT assay.

  • Assay Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cancer cells (e.g., K562, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • An MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these derivatives.

Bcr_Abl_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS BCR_ABL->RAS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Inhibition of Differentiation ERK->Differentiation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival Inhibitor 2-Amino-Thiazole Derivative Inhibitor->BCR_ABL Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis Aurora_A Aurora A Kinase Centrosome_Mat Centrosome Maturation Aurora_A->Centrosome_Mat Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Chromosome_Seg Chromosome Segregation Aurora_B->Chromosome_Seg Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitotic_Arrest Mitotic Arrest Inhibitor 2-Amino-Thiazole Derivative Inhibitor->Aurora_A Inhibitor->Aurora_B Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Experimental_Workflow Start Start: Design & Synthesize Derivatives Purification Purification & Characterization Start->Purification Kinase_Assay In Vitro Kinase Assay (e.g., Bcr-Abl, Aurora) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) Purification->Cell_Viability SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Improvement End End: Preclinical Candidate Lead_Optimization->End

References

Cytotoxicity of Co(II) and Cu(II) Complexes of 4,5-Dichloroisothiazole-3-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of cobalt(II) and copper(II) complexes incorporating 4,5-dichloroisothiazole-3-carboxylic acid. The data presented is compiled from recent scientific literature to facilitate an objective evaluation of their potential as anticancer agents.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of metal complexes of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, reveals significant differences between the cobalt(II) and copper(II) complexes.

Table 1: Comparison of IC50 Values for Co(II) and Cu(II) Complexes against the Hep2 Cell Line

ComplexCell LineIC50 (µM)Reference Compound (Cisplatin) IC50 (µM)
[Co(phen)L2]Hep2> 509.2 ± 0.5
[Cu(phen)(H2O)L2]Hep23.06 ± 0.079.2 ± 0.5

L represents the deprotonated form of this compound, and phen represents 1,10-phenanthroline.

The data clearly indicates that the cobalt(II) complex displays minimal cytotoxic activity against the Hep2 human larynx carcinoma cell line, with an IC50 value greater than 50 µM.[1] In stark contrast, the corresponding copper(II) complex exhibits significant, dose-dependent cytotoxicity, with an IC50 value of 3.06 ± 0.07 µM, proving to be more potent than the widely used anticancer drug, cisplatin, under the same experimental conditions.[1]

Table 2: Cytotoxicity of Various Cu(II) Complexes of this compound

ComplexCell LineIC50 (µM)
[Cu(dmphen)L2]Hep-20.97 ± 0.03
[Cu(dmphen)L2]MCF-71.8
[Cu(phen)(H2O)L2]MCF-74.2

L represents the deprotonated form of this compound, dmphen represents 4,7-dimethyl-1,10-phenanthroline, and phen represents 1,10-phenanthroline.

Further studies on various copper(II) complexes with different N-donor co-ligands highlight their potent cytotoxic effects against both Hep-2 and the MCF-7 human breast adenocarcinoma cell lines.[2] The complex [Cu(dmphen)L2] was found to be the most cytotoxic, with an IC50 value of 0.97 ± 0.03 µM against the Hep-2 cell line.[2]

Experimental Protocols

The evaluation of the cytotoxic activity of these metal complexes is predominantly carried out using the MTT assay. This colorimetric assay is a standard and reliable method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Evaluation
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 9,000 cells per well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The metal complexes, dissolved in a suitable solvent like DMSO and diluted with the cell culture medium, are added to the wells at varying concentrations. A control group with the solvent alone is also included.

  • Incubation: The treated cells are incubated for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a further few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. Subsequently, the culture medium is removed, and a solubilizing agent, such as isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 595 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Postulated Mechanism of Action

While the exact mechanisms are still under investigation, evidence suggests that copper(II) complexes of this compound may induce cell death through apoptosis. Morphological changes in cells treated with these compounds are indicative of an apoptotic pathway.[2] The interaction of these complexes with DNA is also a proposed mechanism of their cytotoxic action.[2] Generally, copper complexes are known to induce cytotoxicity through various mechanisms including the generation of reactive oxygen species (ROS), inhibition of topoisomerases, and targeting mitochondria.

Below are diagrams illustrating the experimental workflow for cytotoxicity assessment and a plausible signaling pathway for the induction of apoptosis.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation_24h 24h Incubation for Attachment cell_seeding->incubation_24h cell_treatment Addition of Complexes to Cells incubation_24h->cell_treatment compound_prep Preparation of Complex Solutions compound_prep->cell_treatment incubation_48_72h 48-72h Incubation cell_treatment->incubation_48_72h mtt_addition Addition of MTT Reagent incubation_48_72h->mtt_addition formazan_formation Incubation (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilization of Formazan formazan_formation->solubilization absorbance_reading Absorbance Measurement solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation apoptosis_pathway Postulated Intrinsic Apoptosis Pathway cluster_cell Cancer Cell cu_complex Cu(II) Complex ros ↑ Reactive Oxygen Species (ROS) cu_complex->ros mito_stress Mitochondrial Stress ros->mito_stress bax Bax Activation mito_stress->bax bcl2 Bcl-2 Inhibition mito_stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Analysis of the Fungicidal Spectrum of Isothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isothiazole and its derivatives, particularly isothiazolinones, represent a critical class of biocides with a broad spectrum of antimicrobial activity.[1] These compounds are integral to controlling the growth of bacteria, fungi, and algae in a multitude of industrial and commercial applications, from water treatment and paint preservation to cosmetics and metalworking fluids.[2][3] This guide provides a detailed comparative analysis of the fungicidal spectrum of various isothiazole compounds, supported by experimental data, to assist researchers and professionals in the selection and development of effective antifungal agents.

Quantitative Fungicidal Efficacy

The fungicidal activity of isothiazole compounds is typically quantified by the Minimum Inhibitory Concentration (MIC) or the Half Maximal Effective Concentration (EC50). These values represent the lowest concentration of a compound required to inhibit the visible growth of a microorganism or to elicit a 50% response, respectively. A lower MIC or EC50 value indicates higher antifungal potency.

The following tables summarize the in vitro efficacy of several common and novel isothiazole compounds against a range of fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Common Isothiazolinones Against Various Fungi
CompoundAspergillus niger (mg/L)Saccharomyces cerevisiae (mg/L)Schizosaccharomyces pombe (µg/mL)Wood Molds (e.g., Cladosporium cladosporioides) (ppm)Wood Decay Fungi (e.g., Gloeophyllum trabeum) (ppm)
MIT (Methylisothiazolinone) >501.15 ± 0.140 - 2502.40.7
CMIT/MCI (Chloromethylisothiazolinone) 0.35 ± 0.050.58 ± 0.10.1 - 0.51.00.5
BIT (Benzisothiazolinone) --15 - 20--
OIT (Octylisothiazolinone) 0.44 ± 0.040.45 ± 0.05-0.80.8
DCOIT (Dichlorooctylisothiazolinone) 0.43 ± 0.040.45 ± 0.05-0.30.3
CMIT/MIT Mixture 0.44 ± 0.040.50 ± 0.05-1.00.5

Data compiled from multiple sources.[1][4][5][6]

Table 2: In Vivo Efficacy (EC50) of Novel Isothiazole-Thiazole Derivatives Against Plant Pathogenic Oomycetes
CompoundPseudoperonospora cubensis (mg/L)Phytophthora infestans (mg/L)
Compound 6u 0.0460.20
Oxathiapiprolin (Reference) --

Data for Compound 6u, a novel isothiazole-thiazole derivative, highlights its potent activity against oomycetes.[7]

Mechanisms of Antifungal Action

Isothiazole compounds exert their fungicidal effects through multiple mechanisms of action, ranging from broad, non-specific interactions to highly specific molecular targeting.

Inhibition of Thiol-Containing Enzymes

The primary and most established mechanism of action for many isothiazolinones is the rapid and irreversible inhibition of essential enzymes.[2][8] The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic groups, particularly the thiol (-SH) groups found in the cysteine residues of proteins.[9] This interaction leads to the formation of mixed disulfides, disrupting the structure and function of critical enzymes involved in metabolism, respiration, and energy production, ultimately leading to cell death.[8][9]

Thiol_Inhibition Isothiazolinone Isothiazolinone FungalCell Fungal Cell Isothiazolinone->FungalCell Penetration Enzyme Thiol-Containing Enzyme (Active) Isothiazolinone->Enzyme Reaction with Thiol Group (-SH) FungalCell->Enzyme InactiveEnzyme Inactive Enzyme (Mixed Disulfide) Enzyme->InactiveEnzyme MetabolicDisruption Disruption of Metabolic Pathways InactiveEnzyme->MetabolicDisruption CellDeath Cell Death MetabolicDisruption->CellDeath

General mechanism of action for isothiazolinones via thiol-inhibition.
Inhibition of Oxysterol-Binding Protein (OSBP)

A newer class of isothiazole derivatives, particularly those combined with a thiazole moiety like oxathiapiprolin and compound 6u, exhibit a highly specific mechanism of action by targeting the oxysterol-binding protein (OSBP).[7][10] OSBPs are crucial for lipid transport and homeostasis within the fungal cell.[11] Inhibition of this protein disrupts these vital processes, leading to cell death. This novel mode of action makes these compounds effective against oomycetes, which are often resistant to other fungicides.[7][12]

OSBP_Inhibition IsothiazoleThiazole Isothiazole-Thiazole Derivative (e.g., 6u) OomyceteCell Oomycete Cell IsothiazoleThiazole->OomyceteCell Entry OSBP Oxysterol-Binding Protein (OSBP) IsothiazoleThiazole->OSBP Binding OomyceteCell->OSBP InhibitedOSBP Inhibited OSBP OSBP->InhibitedOSBP Disruption Disruption InhibitedOSBP->Disruption LipidTransport Lipid Transport & Homeostasis LipidTransport->Disruption Blocked CellDeath Cell Death Disruption->CellDeath

Mechanism of OSBP inhibition by novel isothiazole-thiazole fungicides.
Induction of Systemic Acquired Resistance (SAR)

Certain isothiazole compounds, such as 3,4-dichloroisothiazoles and benzisothiazolinone (BIT), can also protect plants from fungal pathogens indirectly by inducing Systemic Acquired Resistance (SAR).[7][13] SAR is a plant-wide defense response that is activated by a localized pathogen attack or by chemical inducers.[14][15] These isothiazole derivatives can trigger the salicylic acid (SA) signaling pathway, a key hormonal pathway in plant immunity.[7][16] This leads to the expression of pathogenesis-related (PR) genes, which encode proteins with antimicrobial properties, thereby enhancing the plant's overall resistance to subsequent infections.[16]

SAR_Induction cluster_plant Plant Cell Isothiazole Isothiazole Elicitor (e.g., 3,4-dichloroisothiazole) SA_Pathway Salicylic Acid (SA) Signaling Pathway Isothiazole->SA_Pathway Activation ICS1 ICS1 Gene Upregulation SA_Pathway->ICS1 SA_Synthesis SA Synthesis ICS1->SA_Synthesis PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Synthesis->PR_Genes Signal SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Pathogen Fungal Pathogen Pathogen->SAR Inhibited

Induction of Systemic Acquired Resistance (SAR) by isothiazole elicitors.

Experimental Protocols

The determination of the fungicidal spectrum of isothiazole compounds relies on standardized and reproducible experimental methodologies.

Broth Microdilution Method (based on CLSI M27-A3)

The broth microdilution method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[17][18]

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts) to ensure purity and viability.

  • A suspension of the fungal cells is prepared in sterile saline or broth.

  • The suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration for the assay.

2. Assay Plate Preparation:

  • A two-fold serial dilution of the isothiazole compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Each well will contain a different concentration of the test compound.

  • Positive (no drug) and negative (no inoculum) control wells are included on each plate.

3. Inoculation and Incubation:

  • The standardized fungal inoculum is added to each well of the microtiter plate.

  • The plate is incubated under specific conditions of temperature (e.g., 35°C) and duration (e.g., 24-48 hours), depending on the fungal species.[19]

4. MIC Determination:

  • Following incubation, the plate is examined for visible growth.

  • The MIC is defined as the lowest concentration of the isothiazole compound that completely inhibits the visible growth of the fungus as detected by the unaided eye.[19][20]

Broth_Microdilution Start Start PrepInoculum Prepare Standardized Fungal Inoculum Start->PrepInoculum Inoculate Inoculate Microplate Wells with Fungal Suspension PrepInoculum->Inoculate SerialDilution Perform 2-Fold Serial Dilution of Isothiazole in Microplate SerialDilution->Inoculate Incubate Incubate Plate (e.g., 35°C, 24-48h) Inoculate->Incubate ReadMIC Read Plate for Visible Growth Incubate->ReadMIC DetermineMIC Determine MIC ReadMIC->DetermineMIC End End DetermineMIC->End

References

A Comparative Guide to the Fungicidal Activity of Dichloroisothiazole Carboxylic Acid Derivatives and Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo fungicidal activities of derivatives of 4,5-Dichloroisothiazole-3-carboxylic acid and its isomer, 3,4-Dichloroisothiazole-5-carboxylic acid. Due to a lack of publicly available data on the parent compound, this guide focuses on the biological activity of its synthesized derivatives, which have shown significant promise in agricultural applications. The performance of these isothiazole derivatives is compared with that of other established fungicides, including strobilurins and coumarin-based compounds.

In Vitro Activity Comparison

The in vitro fungicidal activity of various isothiazole derivatives has been evaluated against a range of plant pathogenic fungi. The following tables summarize the half-maximal effective concentration (EC50) values, providing a quantitative measure of their potency.

Table 1: In Vitro Fungicidal Activity (EC50 in µg/mL) of 3,4-Dichloroisothiazole-Based Strobilurin Derivatives [1]

CompoundGibberella zeaePhytophthora infestansPellicularia sasakiiRhizoctonia cerealisSclerotinia sclerotiorumBotrytis cinereaCercospora arachidicolaPhysalospora piricola
7a < 1< 1< 1< 1< 11-51-51-5
2a 1-51-51-51-51-55-105-105-10
Trifloxystrobin 1-5> 501-51-51-51-51-51-5
Azoxystrobin < 1> 50< 1< 1< 11-51-51-5

Table 2: In Vitro Fungicidal Activity (EC50 in µg/mL) of 4-(3,4-Dichloroisothiazole)-7-hydroxy Coumarin Derivatives [2]

CompoundAlternaria solaniBotrytis cinerealCercospora arachidicolaPhysalospora piricolaSclerotinia sclerotiorum
1a 1.929.373.142.893.33
2ai 2.905.563.454.124.87

In Vivo Activity Comparison

In vivo studies are crucial for determining the practical efficacy of a fungicide in a whole-plant system. The following table presents the protective efficacy of isothiazole derivatives against specific plant diseases.

Table 3: In Vivo Protective Efficacy of Isothiazole Derivatives

CompoundDiseaseHost PlantConcentration (µg/mL)Protective Efficacy (%)Reference
1d (Isothiazole-based N-acyl-N-arylalaninate) Alternaria brassicicolaNot Specified20092[3]
1a (Coumarin derivative) Pseudoperonospora cubensisCucumber25comparable to control[2]
2ar (Coumarin derivative) Pseudoperonospora cubensisCucumber25comparable to control[2]
2bg (Coumarin derivative) Pseudoperonospora cubensisCucumber25comparable to control[2]
6u (Isothiazole-thiazole derivative) Pseudoperonospora cubensisNot Specified-EC50 = 0.046 mg/L[4]
6u (Isothiazole-thiazole derivative) Phytophthora infestansNot Specified-EC50 = 0.20 mg/L[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the in vitro and in vivo evaluation of fungicidal activity, based on the cited literature.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Plate Preparation: Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period.

  • Data Collection: Measure the diameter of the fungal colony.

  • Calculation: Calculate the percentage of mycelial growth inhibition relative to a solvent-only control. The EC50 value is then determined by probit analysis.

In Vivo Protective Efficacy Assay (Whole Plant Assay)
  • Plant Cultivation: Grow healthy host plants to a suitable developmental stage.

  • Compound Application: Prepare aqueous solutions or suspensions of the test compounds at various concentrations. Spray the solutions evenly onto the plant leaves until runoff.

  • Inoculation: After the sprayed leaves have dried, inoculate the plants with a spore suspension of the target pathogen.

  • Incubation: Place the inoculated plants in a controlled environment with optimal conditions for disease development (e.g., high humidity and appropriate temperature).

  • Disease Assessment: After a set incubation period, assess the disease severity on the plants, typically by estimating the percentage of leaf area covered by lesions.

  • Calculation: Calculate the protective efficacy as the percentage reduction in disease severity compared to untreated, inoculated control plants.

Visualizing Workflows and Pathways

To better understand the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay invitro_start Prepare Fungal Cultures prepare_compounds_vitro Prepare Test Compound Dilutions invitro_start->prepare_compounds_vitro inoculate_plates Inoculate Plates with Fungal Plugs invitro_start->inoculate_plates amend_media Amend PDA Medium prepare_compounds_vitro->amend_media amend_media->inoculate_plates incubate_vitro Incubate Plates inoculate_plates->incubate_vitro measure_growth Measure Mycelial Growth incubate_vitro->measure_growth calculate_ec50 Calculate EC50 measure_growth->calculate_ec50 invivo_start Grow Host Plants spray_plants Spray Plants with Compounds invivo_start->spray_plants inoculate_plants Inoculate Plants with Pathogen invivo_start->inoculate_plants prepare_compounds_vivo Prepare Test Compound Formulations prepare_compounds_vivo->spray_plants spray_plants->inoculate_plants incubate_vivo Incubate Plants in Controlled Environment inoculate_plants->incubate_vivo assess_disease Assess Disease Severity incubate_vivo->assess_disease calculate_efficacy Calculate Protective Efficacy assess_disease->calculate_efficacy

Caption: Generalized workflow for in vitro and in vivo fungicide screening.

sar_pathway cluster_plant_cell Plant Cell Response isothiazole Isothiazole Derivative receptor Receptor isothiazole->receptor Binding sa_pathway Salicylic Acid (SA) Pathway receptor->sa_pathway Activation pr_genes Pathogenesis-Related (PR) Gene Expression sa_pathway->pr_genes sar Systemic Acquired Resistance (SAR) pr_genes->sar pathogen Pathogen Attack pathogen->sar Inhibition of

Caption: Proposed signaling pathway for isothiazole-induced Systemic Acquired Resistance (SAR).

Mechanism of Action

The fungicidal activity of isothiazole derivatives appears to be multifaceted. Some derivatives, particularly those combined with an imidazole moiety, are suggested to act by inhibiting the cytochrome P450-dependent sterol 14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis.

Furthermore, several studies indicate that 3,4-dichloroisothiazole derivatives can induce Systemic Acquired Resistance (SAR) in plants.[4] This is a plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections. The induction of SAR is often associated with the upregulation of the salicylic acid (SA) signaling pathway and the expression of pathogenesis-related (PR) genes.[1] This dual-action—direct fungicidal activity and induction of host resistance—makes these compounds particularly interesting for the development of novel crop protection agents.

References

A Comparative Guide to the Synthesis of Dichloroisothiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthesis routes for dichloroisothiazole carboxylic acids, valuable intermediates in the development of agrochemicals and pharmaceuticals. The focus is on providing objective, data-driven comparisons of synthetic pathways, supported by detailed experimental protocols.

Overview of Dichloroisothiazole Carboxylic Acid Isomers

Two primary isomers of dichloroisothiazole carboxylic acid are of significant interest: 3,4-dichloro-5-isothiazolecarboxylic acid and 4,5-dichloro-3-isothiazolecarboxylic acid. These isomers serve as crucial building blocks for a variety of biologically active molecules. This guide will detail the known synthesis routes for these compounds, presenting available quantitative data for comparison.

Synthesis Routes for 3,4-Dichloro-5-isothiazolecarboxylic Acid

The synthesis of 3,4-dichloro-5-isothiazolecarboxylic acid is typically achieved through a two-step process: the formation of the intermediate 3,4-dichloro-5-cyanoisothiazole, followed by its hydrolysis to the carboxylic acid. The primary variation in this approach lies in the initial reactants used for the formation of the isothiazole ring.

Route 1: Synthesis from Sodium Cyanide and Carbon Disulfide

This traditional route involves the reaction of sodium cyanide with carbon disulfide, followed by chlorination to form the cyanated isothiazole intermediate.

Route 2: Synthesis from Ferricyanide Complex and Carbon Disulfide

To mitigate the risks associated with the use of highly toxic sodium cyanide, an alternative route utilizing a less toxic ferricyanide complex has been developed.[1]

Comparison of Synthesis Routes for 3,4-Dichloro-5-isothiazolecarboxylic Acid
ParameterRoute 1: From Sodium CyanideRoute 2: From Ferricyanide Complex
Starting Materials Sodium cyanide, Carbon disulfide, ChlorineFerricyanide complex (e.g., sodium ferrocyanide), Carbon disulfide, Chlorine
Key Intermediate 3,4-dichloro-5-cyanoisothiazole3,4-dichloro-5-cyanoisothiazole
Reported Purity -Up to 98% for the cyano intermediate[1]
Key Advantages Established, potentially higher throughputImproved safety profile by avoiding highly toxic sodium cyanide[1]
Key Disadvantages High toxicity of sodium cyanideMay require a catalyst

Synthesis Routes for 4,5-Dichloro-3-isothiazolecarboxylic Acid

Detailed, peer-reviewed synthesis routes for 4,5-dichloro-3-isothiazolecarboxylic acid starting from basic precursors are not as readily available in the surveyed literature. This compound is frequently cited as a starting material for the synthesis of various derivatives, such as amides and esters, which are formed via its acid chloride.[2] The preparation of the acid chloride itself is a standard procedure from the carboxylic acid.

Experimental Protocols

Route 1: Synthesis of 3,4-Dichloro-5-isothiazolecarboxylic Acid via Hydrolysis of 3,4-Dichloro-5-cyanoisothiazole

This protocol details the hydrolysis of the cyano intermediate to the final carboxylic acid product.

Materials:

  • Crude 3,4-dichloro-5-cyanoisothiazole

  • Methanol

  • 45% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Cold water

Procedure: [3]

  • Place 42.4 g of crude 3,4-dichloro-5-cyanoisothiazole into a 500 mL round-bottomed flask.

  • Add 100 mL of methanol and 30 g of 45% sodium hydroxide solution.

  • Stir the reaction mixture at 40°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

  • After the reaction is complete, remove the residual methanol by concentration under reduced pressure.

  • Adjust the pH of the remaining solution to 3 with concentrated hydrochloric acid, which will cause a precipitate to form.

  • Collect the precipitate by filtration and wash it with cold water.

  • The resulting white solid is 17.6 g of 3,4-dichloroisothiazole-5-carboxylic acid, which can be used in subsequent reactions without further purification.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

G cluster_0 Route 1: From Sodium Cyanide NaCN Sodium Cyanide Intermediate1 3,4-dichloro-5-cyanoisothiazole NaCN->Intermediate1 + CS2, Cl2 CS2 Carbon Disulfide CS2->Intermediate1 Cl2 Chlorine Cl2->Intermediate1 Product1 3,4-dichloro-5-isothiazolecarboxylic acid Intermediate1->Product1 Hydrolysis (NaOH, H+) G cluster_1 Route 2: From Ferricyanide Complex Ferricyanide Ferricyanide Complex Intermediate2 3,4-dichloro-5-cyanoisothiazole Ferricyanide->Intermediate2 + CS2, Cl2 CS2_2 Carbon Disulfide CS2_2->Intermediate2 Cl2_2 Chlorine Cl2_2->Intermediate2 Product2 3,4-dichloro-5-isothiazolecarboxylic acid Intermediate2->Product2 Hydrolysis (NaOH, H+) G DCI_derivative 3,4-Dichloroisothiazole Derivative SA_pathway Salicylic Acid (SA) Signaling Pathway DCI_derivative->SA_pathway Activates PR1_gene Upregulation of PR1 Gene Expression SA_pathway->PR1_gene Leads to SAR Systemic Acquired Resistance (SAR) PR1_gene->SAR Contributes to

References

Lipophilicity determination of biologically active compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to determining the lipophilicity of biologically active compounds for researchers, scientists, and drug development professionals. This guide objectively compares experimental and computational methods, providing supporting data and detailed protocols.

Introduction to Lipophilicity

Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a critical physicochemical property in drug discovery and development.[1][2] It significantly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][3] An optimal level of lipophilicity is crucial for a drug's success, as it affects its ability to cross biological membranes, bind to target proteins, and avoid rapid metabolism or clearance.[3][4]

Lipophilicity is most commonly quantified using the partition coefficient (P) or distribution coefficient (D).

  • LogP is the logarithm of the partition coefficient, which represents the ratio of the concentration of a neutral (unionized) compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5][6]

  • LogD is the logarithm of the distribution coefficient, which is the ratio of the sum of the concentrations of all forms (ionized and unionized) of a compound in the two phases at a specific pH.[7][8] Since most drugs are ionizable, LogD is often a more physiologically relevant parameter.[8]

Methods for Lipophilicity Determination

There are two primary approaches for determining lipophilicity: experimental methods and computational (in silico) methods.[5]

  • Experimental methods provide a direct or indirect physical measurement of a compound's partitioning behavior. They are generally more accurate but can be resource-intensive.

  • Computational methods predict lipophilicity based on a molecule's structure. These methods are fast and cost-effective, making them ideal for screening large compound libraries in the early stages of drug discovery.[9][10]

G experimental experimental direct direct experimental->direct indirect indirect experimental->indirect computational computational fragment fragment computational->fragment atom atom computational->atom property property computational->property

Caption: Overview of Lipophilicity Determination Methods.

Comparison of Experimental Methods

Experimental techniques are broadly classified as direct or indirect. Direct methods measure the compound's concentration in both phases of a biphasic system, while indirect methods correlate a measurable property, like chromatographic retention time, with known LogP values.[11]

MethodPrincipleAdvantagesDisadvantagesTypical LogP/D Range
Shake-Flask Direct measurement of solute concentration in n-octanol and water after equilibration.[9]"Gold standard" method, high accuracy.[11][12]Labor-intensive, requires pure compound, time-consuming, potential for emulsion formation.[9][10]-2 to 4[10][11]
Slow-Stirring A modification of the shake-flask method using slow stirring to prevent emulsion formation.[11]Avoids emulsion issues, suitable for highly lipophilic compounds.[9]Very time-consuming (can take days to reach equilibrium).[11]Similar to shake-flask, better for LogP > 4.5.[9]
RP-HPLC Indirect method where the retention time on a non-polar stationary phase is correlated with LogP values of known standards.High throughput, requires small sample amount, wide LogP range, suitable for impure or unstable compounds.[10][13]Indirect measurement, requires calibration with standards, results can vary with column and mobile phase.[9]0 to >6[10][14]
Potentiometric Titration Measures the shift in the apparent pKa of an ionizable compound in the presence of an organic phase to determine LogP.[15]Fast, automated, provides both pKa and LogP/D.[7][15]Only applicable to ionizable compounds.[16]-0.8 to 5.3[15]
RP-TLC Similar to RP-HPLC, but uses thin-layer chromatography. The retention factor (Rf) is correlated with LogP.[7]Simple, inexpensive, and easy to perform.[11]Less accurate and reproducible than RP-HPLC.Wide, similar to RP-HPLC.[14]

Comparison of Computational (In Silico) Methods

Computational models are invaluable for high-throughput screening of virtual compound libraries. They are typically based on the molecular structure and can be categorized by their approach.[17]

Method TypePrincipleExamples of AlgorithmsAdvantagesDisadvantages
Fragment-based The molecule is dissected into structural fragments, and the LogP is calculated by summing the contributions of each fragment.[18]ClogP, ACD/LogPGenerally accurate for molecules similar to the training set.[18]Accuracy can be low for novel structures or complex interactions between fragments.[19]
Atom-based LogP is calculated by summing the contributions of individual atoms.XLOGP3, ALOGP, MLOGPMore universal applicability than fragment-based methods as it doesn't rely on a pre-defined fragment library.[20]Can be less accurate for molecules with strong intramolecular interactions.[20]
Whole-molecule Property Uses quantum mechanical or other calculations based on the entire 3D structure of the molecule.[21]VLOGP, SLOGPCan account for conformational effects and complex electronic properties.[18]Computationally intensive, sensitive to the input conformation.[21]

Note: The accuracy of in silico methods can vary significantly, with prediction errors for the same molecule differing by 2-3 orders of magnitude between different programs.[22] Therefore, experimental validation is often necessary.

Experimental Protocols

Shake-Flask Method (LogD at pH 7.4)

The shake-flask method is the benchmark for LogP/D determination, recommended by the OECD.[9] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[12]

G start Start prep_phases 1. Prepare & Saturate Phases (n-octanol and pH 7.4 buffer) start->prep_phases add_compound 2. Add Compound (e.g., from 10 mM DMSO stock) prep_phases->add_compound mix 3. Mix Vigorously (e.g., 1 hour on rotator) add_compound->mix separate 4. Separate Phases (Centrifuge to break emulsions) mix->separate sample 5. Sample Each Phase (Aqueous and n-octanol layers) separate->sample analyze 6. Quantify Concentration (e.g., using LC-MS/MS) sample->analyze calculate 7. Calculate LogD LogD = log([C]octanol / [C]aqueous) analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Method.

Protocol:

  • Phase Preparation : Prepare a suitable aqueous buffer (e.g., 0.01 M phosphate buffer at pH 7.4). Mix equal volumes of n-octanol and the buffer in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[12][23]

  • Compound Addition : Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[23] Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol.[24] The final concentration should be within the linear range of the analytical method.

  • Equilibration : Cap the vial and shake it for a sufficient time to reach equilibrium (typically 1 to 24 hours) at a constant temperature (e.g., 25°C).[9][25]

  • Phase Separation : Centrifuge the vial to ensure complete separation of the two phases, especially if an emulsion has formed.[26]

  • Sampling : Carefully withdraw an aliquot from both the n-octanol and the aqueous phase for analysis.

  • Quantification : Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

  • Calculation : Calculate the LogD value using the formula: LogD = log10 (Concentration in n-octanol / Concentration in aqueous phase)

Reversed-Phase HPLC (RP-HPLC) Method

This indirect method estimates LogP by correlating a compound's retention time with the known LogP values of a series of standard compounds.[10]

G start Start select_standards 1. Select Standards (5-10 compounds with known LogP) start->select_standards run_test 5. Run Test Compound (Obtain its retention time, tr) start->run_test run_standards 2. Run Standards on RP-HPLC (Obtain retention times, tr) select_standards->run_standards calc_k 3. Calculate Capacity Factor (k) k = (tr - t0) / t0 run_standards->calc_k plot 4. Create Calibration Curve (Plot log(k) vs. known LogP) calc_k->plot interpolate 7. Interpolate LogP (Use calibration curve equation) plot->interpolate y = mx + c logP = m*log(k) + c calc_test_k 6. Calculate its Capacity Factor (k) run_test->calc_test_k calc_test_k->interpolate end End interpolate->end

Caption: Workflow for the RP-HPLC Method.

Protocol:

  • System Setup : Use a reversed-phase HPLC system with a C18 or similar non-polar column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[27]

  • Determine Dead Time (t0) : Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's void time or dead time (t0).[9]

  • Calibration :

    • Select a set of 5-10 reference compounds with reliable, known LogP values that span the expected LogP range of the test compound.[14]

    • Inject each reference compound individually and record its retention time (tr).

    • Calculate the capacity factor (k) for each standard using the formula: k = (tr - t0) / t0.[9]

    • Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values. Perform a linear regression to obtain the equation of the line.[14]

  • Analysis of Test Compound : Inject the test compound under the identical chromatographic conditions and record its retention time (tr).

  • Calculation :

    • Calculate the capacity factor (k) for the test compound.

    • Determine the LogP of the test compound by interpolating its log k value using the calibration curve equation.[10]

Potentiometric Titration Method

This method is used for ionizable compounds and determines LogP by measuring the pKa shift in a biphasic water-octanol system.[15]

Protocol:

  • Aqueous pKa Determination : First, perform a potentiometric titration of the compound in an aqueous medium to determine its true acid dissociation constant (pKa).[28]

  • Biphasic System Titration :

    • Create a biphasic system by adding a known volume of n-octanol to the aqueous solution of the compound.

    • Titrate this two-phase system with a standardized acid or base titrant.[29]

    • The presence of the n-octanol phase will cause a shift in the titration curve, resulting in an apparent pKa (pKa'). This shift occurs because the neutral form of the compound partitions into the octanol phase, altering the equilibrium in the aqueous phase.

  • Calculation : The LogP of the neutral species can be calculated from the difference between the pKa and pKa' values and the volumes of the two phases. The specific equations depend on whether the compound is an acid or a base.[15]

Data Comparison: Experimental vs. Computational

The following table presents a comparison of experimentally determined LogP values with those predicted by a common computational algorithm for a set of known drugs. This highlights the variability and demonstrates the importance of selecting the appropriate method.

CompoundExperimental MethodExperimental LogP[26][30]Computational Method (ALOGPs)Predicted LogP
CaffeineShake-Flask-0.07ALOGPs-0.53
ParacetamolShake-Flask0.51ALOGPs0.49
Salicylic AcidShake-Flask2.26ALOGPs2.13
AtenololShake-Flask0.16ALOGPs0.23
MetoprololShake-Flask1.88ALOGPs2.15
KetoconazoleShake-Flask3.82ALOGPs3.65
WarfarinShake-Flask3.03ALOGPs3.01
HaloperidolShake-Flask4.34ALOGPs4.19

Note: Data is illustrative and sourced from various publications. Computational values can differ based on the specific software and algorithm used.

Conclusion

The determination of lipophilicity is a cornerstone of modern drug discovery. The choice of method depends on the stage of research, the properties of the compound, and the required accuracy and throughput.

  • Early Discovery : High-throughput computational methods and indirect experimental techniques like RP-HPLC are ideal for screening large numbers of compounds.

  • Lead Optimization : As candidates are refined, more accurate methods are required. The shake-flask method, being the gold standard, or potentiometric titration for ionizable compounds, provide definitive LogP/D values that are crucial for building reliable structure-activity relationships and predicting in vivo behavior.[9][12]

Ultimately, a multi-faceted approach, combining predictive in silico models with robust experimental validation, provides the most comprehensive understanding of a compound's lipophilicity, thereby enhancing the probability of success in developing safe and effective medicines.[1][2]

References

A Comparative Guide to the Antioxidant Activity of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of various carboxylic acids, supported by experimental data. The structure-activity relationships are explored to provide insights for antioxidant research and development.

Structure-Activity Relationship of Carboxylic Acids as Antioxidants

The antioxidant capacity of carboxylic acids, particularly phenolic acids, is intrinsically linked to their molecular structure. Key determinants of their activity include the number and position of hydroxyl (-OH) groups on the aromatic ring, as well as the nature of the carbon side chain.

Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity.[1][2] The position of these groups is also crucial; for instance, an ortho-dihydroxy (catechol) configuration significantly enhances scavenging activity due to its ability to stabilize the resulting phenoxyl radical through hydrogen bonding and electron delocalization.[1]

Hydroxycinnamic acids (C6-C3 skeleton) are often more potent antioxidants than their hydroxybenzoic acid (C6-C1 skeleton) counterparts.[3] This is attributed to the propenoic acid side chain in hydroxycinnamic acids, which provides extended conjugation and resonance stabilization to the phenoxyl radical formed during scavenging.[1] Modifications to the carboxylic acid group, such as esterification, can also modulate antioxidant activity, with effects varying depending on the specific acid and the esterifying alcohol.

Below is a diagram illustrating the key structural features of carboxylic acids that influence their antioxidant properties.

StructureActivityRelationship cluster_benzoic Hydroxybenzoic Acids cluster_cinnamic Hydroxycinnamic Acids Benzoic Benzoic Acid Core OH_groups_B Number and Position of -OH Groups Benzoic->OH_groups_B More -OH groups = Higher activity Carboxyl_B Carboxyl Group (-COOH) Benzoic->Carboxyl_B AntioxidantActivity Antioxidant Activity OH_groups_B->AntioxidantActivity Carboxyl_B->AntioxidantActivity Cinnamic Cinnamic Acid Core OH_groups_C Number and Position of -OH Groups Cinnamic->OH_groups_C Catechol structure is key Side_Chain Propenoic Acid Side Chain (-CH=CH-COOH) Cinnamic->Side_Chain Enhances radical stability OH_groups_C->AntioxidantActivity Side_Chain->AntioxidantActivity

Key structural determinants of carboxylic acid antioxidant activity.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the antioxidant activity of selected carboxylic acids from various studies, measured by common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and FRAP (Ferric Reducing Antioxidant Power). Values are presented as IC50 (the concentration required to inhibit 50% of the radical) or as Trolox Equivalent Antioxidant Capacity (TEAC). Lower IC50 values and higher TEAC/FRAP values indicate greater antioxidant activity.

Carboxylic AcidAssayIC50 (µM)TEAC ValueFRAP Value (µmol Fe(II)/µmol)Reference(s)
Hydroxybenzoic Acids
Gallic AcidDPPH4.05 - 8.51.082.42[4][5]
Protocatechuic AcidDPPH12.30.982.15[4]
Gentisic AcidDPPH25.60.451.87[4]
p-Hydroxybenzoic AcidDPPH>10000.020.11[4]
Vanillic AcidDPPH35.20.311.54[4]
Syringic AcidDPPH15.80.621.98[4]
Hydroxycinnamic Acids
Caffeic AcidDPPH8.8 - 12.20.95 - 1.22.65[4][6]
Ferulic AcidDPPH15.50.75 - 1.12.18[4][6]
p-Coumaric AcidDPPH45.10.251.23[4][6]
Sinapic AcidDPPH10.20.882.41[4][6]
Chlorogenic AcidDPPH11.50.922.53[4]

Note: The values presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol (or other suitable solvent)

  • Test compounds (carboxylic acids) at various concentrations

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

Procedure:

  • Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.

  • In a 96-well microplate or test tubes, add a specific volume of the sample or standard solution (e.g., 100 µL).

  • Add the DPPH solution (e.g., 100 µL) to each well or tube. A control well should contain the solvent and the DPPH solution.

  • Incubate the plate or tubes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Methanol or ethanol

  • Test compounds and standard antioxidant at various concentrations

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and the standard antioxidant.

  • In a 96-well microplate or test tubes, add a small volume of the sample or standard solution (e.g., 10 µL).

  • Add the diluted ABTS•+ solution (e.g., 190 µL) to each well or tube.

  • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the TEAC value by comparing the antioxidant's activity to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Reagents:

  • Acetate buffer (e.g., 300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (e.g., 10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (e.g., 20 mM in water)

  • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

  • Test compounds and a standard (e.g., FeSO₄·7H₂O) at various concentrations.

Procedure:

  • Prepare the FRAP reagent fresh and warm it to 37°C before use.

  • Prepare a series of dilutions for the test compounds and the ferrous sulfate standard.

  • Add a small volume of the sample or standard solution to a large volume of the FRAP reagent. A reagent blank should be prepared with the solvent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.

Experimental Workflow and Signaling Pathways

The general workflow for assessing the antioxidant activity of carboxylic acids involves a series of in vitro assays to determine their radical scavenging and reducing capabilities. The diagram below outlines this typical experimental process.

ExperimentalWorkflow start Select Carboxylic Acids (Based on Structure) assays Perform Antioxidant Assays start->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap data Data Collection (IC50, TEAC, etc.) dpph->data abts->data frap->data comparison Structure-Activity Relationship Analysis data->comparison conclusion Identify Potent Antioxidant Candidates comparison->conclusion

A generalized workflow for evaluating the antioxidant activity of carboxylic acids.

While many in vitro assays focus on direct chemical interactions, it is important to note that the in vivo antioxidant effects of carboxylic acids can also be mediated through the modulation of cellular signaling pathways. Phenolic acids have been shown to influence pathways such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of endogenous antioxidant enzymes. Further research into these mechanisms is crucial for understanding the full therapeutic potential of these compounds.

References

Benchmarking the efficacy of 4,5-Dichloroisothiazole-3-carboxylic acid against commercial fungicides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers and Drug Development Professionals

In the relentless pursuit of novel and effective agrochemicals, isothiazole derivatives have emerged as a promising class of compounds with significant fungicidal potential. This guide provides a comparative benchmark of the efficacy of a dichloroisothiazole derivative against established commercial fungicides, supported by available experimental data.

Comparative Efficacy Data

The following table summarizes the in-vitro fungicidal activity of a key 4-(3,4-dichloroisothiazole)-7-hydroxy coumarin ester derivative (Compound 2ai from the cited study) and two widely used commercial fungicides, Azoxystrobin and Boscalid, against common plant pathogens. The data is presented as the half-maximal effective concentration (EC50) in µg/mL, which represents the concentration of the fungicide required to inhibit 50% of the fungal growth.

FungicideTarget PathogenEC50 (µg/mL)Reference
4-(3,4-dichloroisothiazole)-7-hydroxy coumarin ester derivative (Compound 2ai) Alternaria solani2.90[1]
Botrytis cinerea5.56[1]
Cercospora arachidicola4.34[1]
Physalospora piricola3.87[1]
Sclerotinia sclerotiorum4.88[1]
Azoxystrobin Alternaria solani~0.02 - >100 (variable by resistance)[2][3]
Boscalid Botrytis cinerea0.01 - 85.56 (variable by resistance)[4][5]

Note: The efficacy of commercial fungicides like Azoxystrobin and Boscalid can vary significantly depending on the level of resistance in the fungal population.[2][3][4][5]

Experimental Protocols

The following methodologies are standard for evaluating the in-vitro efficacy of fungicides and are representative of the protocols used to generate the data in this guide.

In-Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to determine the fungitoxicity of compounds against mycelial growth.

  • Media Preparation: A standard growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the molten agar at various concentrations. The final solvent concentration is kept constant and low (typically <1%) to avoid inhibitory effects. A control plate containing only the solvent is also prepared.

  • Inoculation: A small plug (e.g., 5 mm diameter) of actively growing mycelium of the target fungus is placed at the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate. The EC50 value is then determined by probit analysis of the inhibition data.

Visualizing Experimental and Biological Processes

To further clarify the methodologies and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Pathogen Pathogen Culture Inoculation Inoculation of Treated Media Pathogen->Inoculation Media Growth Media Preparation Media->Inoculation Compound Test Compound Dilution Compound->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measurement of Mycelial Growth Incubation->Measurement Calculation Calculation of % Inhibition Measurement->Calculation EC50 EC50 Determination Calculation->EC50 Signaling_Pathway Fungicide Fungicide Receptor Cell Wall/Membrane Receptor Fungicide->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates/Inhibits TF Transcription Factor Kinase_Cascade->TF Phosphorylates Gene_Expression Altered Gene Expression (e.g., stress response, cell wall synthesis) TF->Gene_Expression Regulates Inhibition Inhibition of Fungal Growth Gene_Expression->Inhibition Leads to

References

Comparative Cross-Reactivity Profile of 4,5-Dichloroisothiazole-3-carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount for predicting potential off-target effects and ensuring therapeutic selectivity. This guide provides a comparative overview of the known biological targets of isothiazole and thiazole derivatives, which are structurally related to 4,5-Dichloroisothiazole-3-carboxylic acid derivatives. Due to the limited availability of broad cross-reactivity screening data for this compound derivatives themselves, this guide focuses on the reported activities of analogous compounds to inform initial cross-reactivity assessments.

Isothiazole-containing compounds have demonstrated a wide range of biological activities, from antifungal and antibacterial to anticancer effects. This broad activity spectrum suggests the potential for these compounds to interact with multiple biological targets. The primary mechanism of action for some isothiazolones involves the reaction with thiol groups in proteins, which can lead to the inhibition of various enzymes.[1]

Potential for Kinase Cross-Reactivity

Thiazole and isothiazole cores are present in numerous kinase inhibitors. This structural similarity suggests that this compound derivatives could exhibit cross-reactivity with various kinases. Researchers should consider screening these compounds against a panel of kinases to determine their selectivity profile.

Table 1: Reported Biological Targets of Structurally Related Isothiazole and Thiazole Derivatives

Compound ClassTarget/ActivityReported IC50/EC50/MICReference
Isothiazole-thiazole derivativesOxysterol-binding protein (PcORP1)EC50 = 0.046 mg/L (against P. cubensis)[2][3]
Thiazole/Thiadiazole carboxamide derivativesc-Met kinaseIC50 = 0.83 µM (Compound 51am against A549 cells)[4][5][6]
Thiazole/Thiadiazole carboxamide derivativesVEGFR-2Inhibition comparable to Sorafenib[7]
Isothiazole derivativesAurora kinaseNot specified[8]
2-amino-thiazole-5-carboxylic acid phenylamide derivativesAntiproliferative (K563 leukemia cells)Comparable to Dasatinib[9]
4-phenyl-5-pyridyl-1,3-thiazole analoguesp38 MAP kinaseNot specified
Pyrazole clubbed thiazole derivativesCOX-1/COX-2IC50 = 38.76 nM (COX-1), IC50 = 87.74 nM (COX-2)[10]
Thiazole-dihydrofuran derivativesAromataseSimilar inhibition profile to letrozole[11]
Thiazole derivatives containing a cyclopropane systemAntifungal (Candida albicans)MIC = 0.008–7.81 µg/mL[12]
4,5-dichloro-N-octylisothiazolin-3-one (DCOI)Krebs cycle enzymesNot specified[1]
3,4-dichloroisothiazole-based strobilurinsFungicidal (various plant pathogens)Potent activity[13]

Experimental Protocols for Cross-Reactivity Studies

To facilitate the investigation of the cross-reactivity profile of this compound derivatives, detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

Methodology:

  • Reagents and Materials: Test compounds, recombinant kinases, appropriate peptide or protein substrates, ATP, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP and then another reagent to convert the generated ADP into a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the direct binding of a test compound to its target protein in a cellular environment.

Methodology:

  • Reagents and Materials: Cultured cells, test compounds, lysis buffer (with protease and phosphatase inhibitors), PBS.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement.

Radioligand Binding Assay

Objective: To determine the affinity of a test compound for a specific receptor.

Methodology:

  • Reagents and Materials: Cell membranes expressing the target receptor, a radiolabeled ligand specific for the receptor, test compounds, binding buffer, and glass fiber filters.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Analysis

Isothiazole and thiazole derivatives have been reported to modulate several key signaling pathways implicated in various cellular processes, including inflammation and cancer. Understanding these interactions is crucial for elucidating the mechanism of action and potential off-target effects.

PI3K/Akt Signaling Pathway

Some isothiazolinone derivatives have been shown to exert their effects by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism.

PI3K_Akt_Signaling cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Isothiazole Isothiazole Derivative Isothiazole->PI3K

Caption: PI3K/Akt signaling pathway and the potential inhibitory point of isothiazole derivatives.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Some thiazole derivatives have been shown to inhibit this pathway.

NFkB_Signaling cluster_nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα Complex Gene Target Gene Expression (e.g., COX-2, iNOS) Thiazole Thiazole Derivative Thiazole->IKK MAPK_Signaling Stimulus External Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) MAPK->TranscriptionFactors Phosphorylates Response Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->Response Thiazole Thiazole Derivative Thiazole->MAPK Cross_Reactivity_Workflow Start Synthesized 4,5-Dichloroisothiazole- 3-carboxylic acid derivatives PrimaryScreen Primary Screening (e.g., Kinase Panel at a single high concentration) Start->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Analysis (IC50 determination for hits) HitIdentification->DoseResponse Hits SelectivityProfile Comprehensive Selectivity Profile and Off-Target Identification HitIdentification->SelectivityProfile No significant hits OrthogonalAssay Orthogonal Assays (e.g., Cellular Thermal Shift Assay) DoseResponse->OrthogonalAssay Confirmed Hits CellBasedAssay Cell-Based Functional Assays (e.g., Signaling Pathway Analysis) OrthogonalAssay->CellBasedAssay Target Engagement Confirmed CellBasedAssay->SelectivityProfile

References

Safety Operating Guide

Proper Disposal of 4,5-Dichloroisothiazole-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4,5-Dichloroisothiazole-3-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Core Principles of Disposal

The disposal of this compound must always be conducted in a manner consistent with federal, state, and local regulations.[1] This compound is classified as an irritant to the eyes, respiratory system, and skin.[1] Therefore, adherence to strict safety protocols is mandatory throughout the disposal process. Under no circumstances should this chemical be disposed of down the drain.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Segregation: this compound is a halogenated organic acid. It must be segregated from other waste streams, particularly incompatible materials such as strong oxidizing agents, strong bases, strong reducing agents, and metals. Mixing with incompatible substances can lead to hazardous reactions.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • The label on the waste container should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage of Waste: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials. This area should be clearly marked and secure.

  • Institutional Disposal Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional guidelines and complete any required waste disposal forms. Professional hazardous waste disposal services will typically handle the ultimate disposal, which may involve high-temperature incineration for chlorinated organic compounds.

Spill Management

In the event of a spill, evacuate the area if necessary and ensure proper ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Collect the absorbed material and any contaminated soil into a labeled hazardous waste container for disposal. Do not allow the spilled material to enter drains or waterways.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key properties of this compound relevant to its handling and disposal.

PropertyValueSource
Molecular FormulaC₄HCl₂NO₂SPubChem
Molecular Weight198.03 g/mol PubChem
Physical StateSolidSigma-Aldrich
InChI KeyHQZKNCJWLIWCSV-UHFFFAOYSA-NSigma-Aldrich

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Start: Need to dispose of This compound ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a well-ventilated area (e.g., chemical fume hood) ppe->fume_hood segregate Segregate as Halogenated Organic Acid Waste fume_hood->segregate container Use a designated, compatible, and sealed waste container segregate->container label_container Label container clearly: 'Hazardous Waste' 'this compound' container->label_container storage Store in a cool, dry, well-ventilated, and secure area label_container->storage ehs Contact Institutional EHS for waste pickup storage->ehs end End: Professional Disposal (e.g., Incineration) ehs->end spill Spill Occurs absorb Absorb with inert material spill->absorb collect_spill Collect absorbed material into labeled hazardous waste container absorb->collect_spill collect_spill->ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4,5-Dichloroisothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,5-Dichloroisothiazole-3-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Chemical Profile and Hazards

This compound is a solid substance that is irritating to the eyes, respiratory system, and skin.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Proper handling and disposal are crucial to ensure personnel safety and environmental protection.

Hazard Identification and First Aid
Hazard StatementPrecautionary Measures & First Aid
Eye Irritation Causes eye irritation.[1]
Skin Irritation Causes skin irritation.[1] May be harmful if absorbed through the skin.[1]
Respiratory Irritation Causes respiratory tract irritation. May be harmful if inhaled.[1]
Ingestion May cause irritation of the digestive tract. May be harmful if swallowed.[1]

Operational Plan: Safe Handling and Storage

Adherence to the following procedures is mandatory to minimize exposure and ensure a safe working environment.

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[2]

2. Personal Protective Equipment (PPE):

The following table summarizes the required PPE for handling this chemical.

Body PartRequired PPESpecifications
Eyes/Face Safety goggles and a face shieldMust be worn when handling the solid or solutions.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Body Laboratory coat or chemical-resistant apronTo protect against skin contact and contamination of personal clothing.
Respiratory NIOSH-approved respiratorRequired if working outside of a fume hood or if dust is generated.

3. Handling Procedures:

  • Avoid generating dust when handling the solid material.

  • Prevent all contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Do not store above eye level.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

1. Waste Categorization:

  • This chemical is a chlorinated organic compound and a carboxylic acid. All waste containing this substance must be treated as hazardous chemical waste.

2. Waste Collection and Labeling:

  • Collect all solid and liquid waste containing this compound in designated, sealed, and properly labeled hazardous waste containers.

  • The label must clearly state "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Irritant").

3. Disposal Pathway:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Chemical prep_setup->handle_weigh Begin Experiment handle_prepare Prepare Solution handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Work Area handle_prepare->cleanup_decontaminate Experiment Complete cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.